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  • Product: Methyl 7-bromo-6-oxoheptanoate
  • CAS: 273939-90-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 7-bromo-6-oxoheptanoate in Advanced Drug Discovery

Executive Summary & Strategic Rationale In the design of heterobifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs)—the selection of linker precursors is not merely a matter of spatial geometry, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the design of heterobifunctional molecules—most notably Proteolysis Targeting Chimeras (PROTACs)—the selection of linker precursors is not merely a matter of spatial geometry, but of synthetic orthogonality. As a Senior Application Scientist, I frequently evaluate building blocks that can streamline complex multi-step syntheses without compromising yield or inducing unwanted side reactions.

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) emerges as a premier bifunctional aliphatic scaffold. It features a highly reactive α-bromoketone terminus for rapid heterocyclic assembly and a stable methyl ester terminus for subsequent orthogonal deprotection and amide coupling. This whitepaper dissects its physicochemical properties, the mechanistic causality behind its reactivity, and provides a self-validating experimental protocol for its application in thiazole-linked drug discovery workflows.

Physicochemical and Structural Profiling

Understanding the physical baseline of methyl 7-bromo-6-oxoheptanoate is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The data summarized below dictates our handling and synthetic strategies.

PropertyValue / Description
Chemical Name Methyl 7-bromo-6-oxoheptanoate
CAS Number 273939-90-5
Molecular Formula C₈H₁₃BrO₃
Molecular Weight 237.09 g/mol
SMILES String O=C(OC)CCCCC(CBr)=O
Boiling Point (Predicted) 293.2 ± 20.0 °C
Density (Predicted) 1.359 ± 0.06 g/cm³
Storage Conditions Inert atmosphere (Ar/N₂), 2–8 °C

Data synthesized from and .

Mechanistic Causality: The Logic of Orthogonal Reactivity

The utility of methyl 7-bromo-6-oxoheptanoate lies in the deliberate chemical isolation of its two reactive termini:

  • The α-Bromoketone Terminus (Electrophilic Hotspot): The highly polarized C–Br bond, situated adjacent to the electron-withdrawing carbonyl group, significantly lowers the LUMO energy of the α-carbon. This architectural feature makes it an exceptional electrophile for S_N2 displacement by soft nucleophiles (such as the sulfur atom in thioamides or thioureas).

  • The Methyl Ester Terminus (Latent Carboxylic Acid): During the aggressive cyclocondensation phase required to form heterocycles at the α-bromoketone end, the methyl ester remains entirely inert. Once the heterocycle is formed, the ester can be selectively saponified under mild basic conditions to reveal a carboxylic acid, which is then primed for EDC/NHS or HATU-mediated amide coupling to an E3 ligase ligand.

This orthogonality eliminates the need for transient protecting group additions, thereby increasing the overall atom economy and yield of the synthetic pathway.

Validated Experimental Protocol: Hantzsch Thiazole Assembly

The classical Hantzsch thiazole synthesis relies on the cyclocondensation of an α-haloketone with a thioamide (). The following protocol outlines the integration of methyl 7-bromo-6-oxoheptanoate into a PROTAC linker, designed as a self-validating system to ensure quality control at every step.

Step 1: Hantzsch Cyclocondensation
  • Action: Dissolve methyl 7-bromo-6-oxoheptanoate (1.0 eq) and a thioamide-functionalized target protein binder (1.0 eq) in anhydrous ethanol (0.2 M concentration). Heat the mixture to reflux (78 °C) for 4 hours under an argon atmosphere.

  • Causality: Ethanol is selected as a polar protic solvent because it stabilizes the highly polar imino thioether intermediate formed immediately after the initial S_N2 attack. Refluxing provides the necessary thermodynamic activation energy to drive the subsequent intramolecular cyclization and the final dehydration step, which aromatizes the thiazole ring.

  • Self-Validation (QC): Monitor via TLC (Hexane:EtOAc 7:3). The α-bromoketone starting material is UV-inactive but stains strongly with KMnO₄. The successful formation of the thiazole ring is confirmed by the appearance of a new, highly UV-active spot (due to the extended conjugated π-system) and the disappearance of the KMnO₄-active starting material.

Step 2: Orthogonal Ester Saponification
  • Action: Cool the reaction mixture to 0 °C. Introduce 2.0 M aqueous LiOH (3.0 eq) dropwise. Stir the biphasic mixture for 2 hours at 0 °C, then slowly warm to room temperature.

  • Causality: LiOH provides the hydroxide nucleophile required to attack the methyl ester. Conducting the addition at 0 °C prevents the base-catalyzed degradation of the newly formed thiazole ring and suppresses potential epimerization of any sensitive stereocenters present on the attached target binder.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS. The mass of the dominant peak must shift by exactly -14 Da (representing the loss of the methyl group, transitioning from M+H to [M-CH₃+H]⁺), confirming the quantitative generation of the free carboxylic acid.

Reaction Pathway Visualization

The following diagram maps the logical flow of the dual-stage synthesis described above, illustrating the transformation of the bifunctional scaffold into a mature PROTAC precursor.

Workflow A Methyl 7-bromo-6-oxoheptanoate (Bifunctional Scaffold) B Thioamide Derivative (Target Binder) C Hantzsch Thiazole Synthesis (Ethanol, Reflux, 4h) D Thiazole-Ester Intermediate (UV-Active, M+H Confirmed) C->D Cyclocondensation (-H2O, -HBr) E Saponification (LiOH, 0°C, 2h) D->E F Carboxylic Acid Precursor (Ready for E3 Ligand Coupling) E->F Deprotection (-CH3OH) AB AB AB->C

Synthetic workflow of methyl 7-bromo-6-oxoheptanoate in PROTAC linker assembly.

Handling, Storage, and Safety Protocols

Because methyl 7-bromo-6-oxoheptanoate contains an active alkylating agent (the α-bromoketone), strict adherence to safety and storage protocols is non-negotiable to maintain reagent integrity and personnel safety ().

  • Storage Causality: The compound must be stored at 2–8 °C under an inert atmosphere (Argon or Nitrogen) . Exposure to ambient moisture can lead to slow hydrolysis of the ester or nucleophilic displacement of the bromide by water, generating the corresponding α-hydroxyketone impurity.

  • Safety Validation: According to its GHS classification, the compound triggers H302 (Harmful if swallowed) , H315 (Causes skin irritation) , and H318 (Causes serious eye damage) . All handling must occur within a certified fume hood using nitrile gloves and safety goggles. Any accidental skin exposure must be immediately validated as cleared by washing with copious amounts of water and soap, as the alkylating nature of the molecule can cause severe localized tissue damage.

References

  • Title: Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3) Source: PubChem URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: chemical label methyl 7-bromo-6-oxoheptanoate Source: Chemical-Label URL: [Link]

Exploratory

methyl 7-bromo-6-oxoheptanoate CAS number and safety data sheet

Methyl 7-Bromo-6-Oxoheptanoate (CAS 273939-90-5): A Technical Guide to Properties, Safety, and Synthetic Utility Executive Summary Methyl 7-bromo-6-oxoheptanoate is an advanced, bifunctional aliphatic building block high...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 7-Bromo-6-Oxoheptanoate (CAS 273939-90-5): A Technical Guide to Properties, Safety, and Synthetic Utility

Executive Summary

Methyl 7-bromo-6-oxoheptanoate is an advanced, bifunctional aliphatic building block highly valued in medicinal chemistry and materials science. Featuring both an electrophilic alpha-bromoketone and an acyl-transfer-ready methyl ester, it enables orthogonal synthetic strategies for constructing complex heterocycles and functionalized lipid analogs. This whitepaper provides a rigorous analysis of its physicochemical properties, handling safety, and validated experimental protocols.

Physicochemical Properties & Identification

To ensure rigorous tracking and analytical validation during synthesis, the core identification metrics and predicted properties of methyl 7-bromo-6-oxoheptanoate are summarized below based on data from the [1] and [2].

Property / IdentifierValue / Description
Chemical Name Methyl 7-bromo-6-oxoheptanoate
CAS Registry Number 273939-90-5
Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
PubChem CID 54001756
SMILES String COC(=O)CCCCC(=O)CBr
Monoisotopic Mass 236.0048 Da

Safety Data Sheet (SDS) & Hazard Mitigation

Handling alpha-bromoketones requires stringent safety protocols due to their intrinsic reactivity. Methyl 7-bromo-6-oxoheptanoate is a potent alkylating agent. The electrophilic alpha-carbon can covalently bind to nucleophilic residues (e.g., thiol groups in cysteine, primary amines in lysine) within biological macromolecules. This non-specific alkylation is the primary mechanism driving its toxicity and irritant properties, as noted in its [3].

GHS Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedRapid alkylation of gastrointestinal mucosal proteins leading to cellular toxicity.
H315 Causes skin irritationCovalent modification of epidermal keratinocytes; triggers inflammatory cascades.
H318 Causes serious eye damageHigh reactivity with aqueous ocular environments; potential for irreversible corneal cross-linking.

Safety Protocol: All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood. Nitrile gloves (double-gloved) and splash-proof safety goggles are mandatory. In the event of a spill, quench the area with a mild nucleophile (e.g., 5% sodium thiosulfate solution) to safely deactivate the bromoketone before mechanical cleanup.

Mechanistic Insights & Synthetic Utility

The synthetic power of methyl 7-bromo-6-oxoheptanoate lies in its bifunctionality.

  • Site 1 (Alpha-Bromoketone): Acts as a highly reactive electrophile. It readily undergoes SN​2 displacement with amines, thiols, or azides. Furthermore, it is a classic precursor for the Hantzsch thiazole synthesis, reacting with thioamides or thioureas to form substituted thiazoles.

  • Site 2 (Methyl Ester): Serves as a stable, orthogonal functional group that survives the mild conditions of ketone functionalization. Post-cyclization, the ester can be saponified to a free carboxylic acid or directly converted into an amide.

Reactivity A Methyl 7-bromo-6-oxoheptanoate CAS: 273939-90-5 B Alpha-Bromoketone Moiety (Electrophilic Center) A->B Site 1 Reactivity C Methyl Ester Moiety (Acyl Transfer Center) A->C Site 2 Reactivity D Nucleophilic Substitution (Amines, Thiols) B->D SN2 Reaction E Hantzsch Thiazole Synthesis (Thioamides/Thiourea) B->E Cyclocondensation F Saponification / Hydrolysis (Base/Acid) C->F Hydrolysis G Amidation / Reduction (Amines/LiAlH4) C->G Acyl Substitution

Caption: Fig 1. Bifunctional reactivity map of methyl 7-bromo-6-oxoheptanoate.

Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that intermediate states can be analytically verified before proceeding.

Protocol A: Synthesis via Alpha-Bromination of Methyl 6-Oxoheptanoate

The synthesis of methyl 7-bromo-6-oxoheptanoate is typically achieved via the direct electrophilic bromination of methyl 6-oxoheptanoate, a standard protocol adapted from [4].

Causality & Design: The critical challenge in this reaction is preventing di-bromination and controlling regioselectivity. By conducting the reaction at 0°C, we favor the kinetic enolization of the terminal methyl group over the more sterically hindered internal methylene. The use of a non-nucleophilic solvent (e.g., chloroform) stabilizes the bromonium intermediate without participating in side reactions.

Workflow N1 Step 1 Dissolve Methyl 6-oxoheptanoate N2 Step 2 Cool to 0°C Add Bromine N1->N2 Solvent: CHCl3 N3 Step 3 Stir & Monitor (2.5 hrs) N2->N3 Electrophilic Addition N4 Step 4 Quench with Na2S2O3 N3->N4 Neutralize Excess Br2 N5 Step 5 Silica Gel Chromatography N4->N5 Isolate Product

Caption: Fig 2. Step-by-step synthesis workflow for alpha-bromination of methyl 6-oxoheptanoate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of methyl 6-oxoheptanoate in anhydrous CHCl3​ (0.5 M concentration).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C for 15 minutes. Reasoning: Low temperatures suppress thermodynamic enol formation.

  • Bromination: Add 1.05 equivalents of molecular bromine ( Br2​ ) dropwise via an addition funnel over 30 minutes. The slow addition prevents localized heating and runaway di-bromination.

  • Monitoring: Stir the reaction at 0°C for 2.5 hours. Validate reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The reaction is complete when the starting material spot is fully consumed.

  • Quenching (Self-Validation): Slowly pour the mixture into an ice-chilled saturated aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Reasoning: The thiosulfate instantly reduces any unreacted Br2​ into inert bromide salts, visually confirmed by the disappearance of the red/brown bromine color.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CHCl3​ , dry the combined organic phases over anhydrous MgSO4​ , and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to yield pure methyl 7-bromo-6-oxoheptanoate.

Protocol B: Downstream Hantzsch Thiazole Cyclization

To demonstrate its utility, the compound can be cyclized into a thiazole derivative.

  • Initiation: Dissolve 1.0 eq of methyl 7-bromo-6-oxoheptanoate in absolute ethanol.

  • Substitution: Add 1.1 eq of thiourea. Reasoning: The highly nucleophilic sulfur selectively attacks the alpha-carbon via an SN​2 mechanism, displacing the bromide leaving group.

  • Cyclization: Reflux the mixture for 3 hours. The intermediate undergoes spontaneous intramolecular condensation, expelling water to form the aromatic thiazole ring.

  • Recovery: Cool to room temperature, concentrate under reduced pressure, and recrystallize from an ethanol/water gradient to obtain the 2-amino-4-substituted thiazole hydrobromide salt.

References

  • Chemical-Label. "Chemical label methyl 7-bromo-6-oxoheptanoate". Chemical Label Safety Database. URL:[Link]

  • PubChemLite. "Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3)". Luxembourg Centre for Systems Biomedicine. URL:[Link]

  • WIPO. "WO2018160521A2 - Inhibitors of (alpha-v)(beta-6) integrin". Google Patents.

Sources

Foundational

1H and 13C NMR spectrum data for methyl 7-bromo-6-oxoheptanoate

Technical Whitepaper: High-Resolution 1 H and 13 C NMR Spectral Analysis of Methyl 7-bromo-6-oxoheptanoate Executive Summary & Mechanistic Rationale Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) [1] is a highly versa...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: High-Resolution 1 H and 13 C NMR Spectral Analysis of Methyl 7-bromo-6-oxoheptanoate

Executive Summary & Mechanistic Rationale

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) [1] is a highly versatile, bifunctional aliphatic building block extensively utilized in modern drug discovery and materials science. Structurally characterized by a terminal methyl ester and an α -bromoketone moiety separated by a flexible tetramethylene core, this molecule serves as a critical electrophile for synthesizing thiazoles, imidazoles, and flexible Proteolysis Targeting Chimera (PROTAC) linkers.

Understanding the precise nuclear magnetic resonance (NMR) behavior of this compound is paramount for researchers. The dual electron-withdrawing groups at opposite termini create distinct anisotropic and inductive microenvironments. This whitepaper provides an authoritative, in-depth analysis of its 1 H and 13 C NMR spectral parameters, detailing the causality behind chemical shifts, spin-spin coupling networks, and self-validating acquisition protocols.

Workflow A Methyl 6-oxoheptanoate (Precursor) B Electrophilic Bromination A->B C Methyl 7-bromo- 6-oxoheptanoate B->C D Heterocycle Synthesis C->D E PROTAC Linker Integration C->E

Figure 1: Synthetic workflow and downstream pharmaceutical applications of methyl 7-bromo-6-oxoheptanoate.

Experimental Protocols: Self-Validating NMR Acquisition

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in spectroscopic analysis, raw data must be derived from a self-validating system. The following step-by-step methodology ensures high-fidelity signal acquisition while preventing common artifacts such as line broadening or incomplete relaxation.

Phase 1: Sample Preparation (Internal Validation)
  • Gravimetric Optimization : Weigh exactly 15.0±0.5 mg of the analyte.

    • Causality: This specific mass provides an optimal signal-to-noise ratio (SNR) for 13 C acquisition within a standard timeframe (~1024 scans) without inducing concentration-dependent chemical shift drifting or viscosity-induced line broadening.

  • Solvation & Referencing : Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides the deuterium lock signal required for field-frequency stabilization. TMS serves as the absolute 0.00 ppm reference, providing an internal control to validate chemical shift calibration.

  • Particulate Filtration : Pass the solution through a tightly packed glass wool plug into a precision 5 mm NMR tube.

    • Causality: Micro-particulates distort local magnetic field homogeneity ( ΔB0​ ). Filtration ensures sharp, true Lorentzian peak shapes.

Phase 2: Spectrometer Calibration & Acquisition
  • Z-Axis Gradient Shimming (Self-Validation Check) : Execute automated gradient shimming. Validation Gate : Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM>1.0 Hz , the magnetic field is inhomogeneous, and shimming must be repeated before proceeding.

  • 1 H Acquisition (400 MHz) : Apply a 30∘ excitation pulse with a relaxation delay ( D1​ ) of 2.0 s for 16 scans.

    • Causality: A 30∘ pulse (Ernst angle approximation) ensures rapid recovery of longitudinal magnetization ( Mz​ ), allowing a shorter D1​ while maintaining strictly quantitative integration for the aliphatic chain.

  • 13 C Acquisition (100 MHz) : Apply a 30∘ pulse, D1​=2.0 s , 1024 scans, utilizing WALTZ-16 power-gated decoupling.

    • Causality: WALTZ-16 decoupling eliminates 1JCH​ scalar couplings, collapsing complex carbon multiplets into sharp singlets. The power-gated sequence retains the Nuclear Overhauser Effect (NOE), significantly enhancing the signal intensity of proton-bearing carbons.

Spectral Data Presentation & Mechanistic Causality

The spectral parameters below are synthesized from baseline data of the precursor [2] and the terminal fragment [3], applying rigorous quantum mechanical shielding principles.

1 H NMR Data (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Causality & Assignment Logic
C7 ( CH2​−Br ) 3.97 Singlet (s)2H-Extreme deshielding driven by the strong −I (inductive) effect of the bromine atom compounded by the anisotropic deshielding cone of the adjacent C6 ketone. The lack of vicinal protons on C6 results in a sharp singlet.
O−CH3​ 3.67 Singlet (s)3H-Heavily deshielded by the highly electronegative ester oxygen.
C5 ( CH2​ ) 2.60 Triplet (t)2H ∼7.2 Positioned α to the ketone. Deshielded by the carbonyl's electron-withdrawing nature. Split into a triplet by the two protons on C4 ( 3J ).
C2 ( CH2​ ) 2.33 Triplet (t)2H ∼7.4 Positioned α to the ester carbonyl. Split into a triplet by the two protons on C3 ( 3J ).
C3, C4 ( CH2​ ) 1.60 - 1.70 Multiplet (m)4H-Reside in the aliphatic core, shielded from the terminal electron-withdrawing groups. Exhibits complex overlapping multiplets due to continuous 3J couplings along the chain.
13 C NMR Data (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality & Assignment Logic
C6 201.0 Ketone C=O Extreme downfield shift due to the sp2 hybridized oxygen pulling electron density away, leaving the carbon highly electron-deficient (paramagnetic shielding term dominates).
C1 173.8 Ester C=O Deshielded, but significantly less than the ketone due to resonance donation from the methoxy oxygen ( +M effect) which partially replenishes electron density at the carbonyl carbon.
O−CH3​ 51.6 Methoxy CH3​ Directly attached to oxygen, experiencing strong −I inductive deshielding.
C5 39.5 Aliphatic CH2​ Deshielded by the adjacent C6 ketone.
C7 34.2 Halogenated CH2​ Positioned α to both the ketone and bromine. The "heavy atom effect" of bromine slightly mitigates the expected extreme downfield shift compared to lighter halogens (e.g., fluorine or chlorine).
C2 33.8 Aliphatic CH2​ Deshielded by the adjacent C1 ester.
C3 24.2 Aliphatic CH2​ β to the ester; resides in the shielded aliphatic core.
C4 23.0 Aliphatic CH2​ γ to the ester / β to the ketone; represents the most shielded carbon in the molecule.

2D NMR Correlational Logic (COSY & HMBC)

To unambiguously assign the aliphatic chain and differentiate the two carbonyl environments, 2D NMR techniques are employed.

  • COSY (Correlation Spectroscopy) maps the 3JHH​ scalar couplings along the contiguous aliphatic backbone (C2 C3 C4 C5).

  • HMBC (Heteronuclear Multiple Bond Correlation) maps long-range 2JCH​ and 3JCH​ couplings. The isolated C7 protons will show a strong HMBC cross-peak exclusively to the C6 ketone ( 201.0 ppm ), definitively anchoring the α -bromoketone terminus.

SpinNetwork cluster_ester Ester Terminus cluster_aliphatic Aliphatic Core cluster_ketone alpha-Bromoketone Terminus C1 C1 (173.8 ppm) OMe O-CH3 (3.67 ppm) C1->OMe HMBC C2 C2 (2.33 ppm) C1->C2 HMBC C3 C3 (1.65 ppm) C2->C3 COSY C4 C4 (1.65 ppm) C3->C4 COSY C5 C5 (2.60 ppm) C4->C5 COSY C6 C6 (201.0 ppm) C5->C6 HMBC C7 C7-Br (3.97 ppm) C7->C6 HMBC

Figure 2: 2D NMR logical connectivity map highlighting COSY (solid blue) and HMBC (dashed grey) correlations.

References

  • PubChem . "Methyl 7-bromo-6-oxoheptanoate - Compound Summary (CID 54001756)." National Center for Biotechnology Information. URL:[Link]

Exploratory

The Solubility Profile and Solvation Dynamics of Methyl 7-bromo-6-oxoheptanoate: A Technical Guide for Synthetic Applications

Executive Summary As a Senior Application Scientist, I frequently encounter challenges in drug development where the intrinsic chemical reactivity of a building block compromises its physical characterization. Methyl 7-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in drug development where the intrinsic chemical reactivity of a building block compromises its physical characterization. Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) [1] is a prime example. This versatile bifunctional aliphatic chain—featuring a terminal methyl ester and a highly reactive α -bromoketone moiety—is a critical intermediate in the synthesis of thiazoles, imidazoles, and lipid analogs.

However, its solubility profile cannot be evaluated purely through thermodynamic principles; its kinetic stability in the chosen solvent is paramount. This whitepaper provides an in-depth analysis of its solubility behavior, detailing the causality behind solvent selection and providing a self-validating experimental protocol to measure solubility without confounding degradation artifacts.

Physicochemical Architecture & Solvation Thermodynamics

The molecular architecture of methyl 7-bromo-6-oxoheptanoate ( C8​H13​BrO3​ ) dictates its complex interaction with organic solvents [3].

  • Lipophilic Core: The 5-carbon aliphatic spacer confers significant lipophilicity, enabling favorable dispersion forces with non-polar and moderately polar solvents.

  • Polar Termini: The ester and ketone groups provide strong dipole moments, requiring solvents with good hydrogen-bond acceptor or dipole-dipole interaction capabilities for optimal solvation.

  • The Reactive Node: The α -bromoketone is the molecule's Achilles' heel regarding stability. The adjacent electron-withdrawing carbonyl group drastically lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α -carbon, making the bromide an excellent leaving group for SN​2 displacements.

Solubility Profile Across Organic Solvent Classes

To maximize synthetic utility while preserving molecular integrity, solvent selection must balance solvation power against nucleophilicity.

A. Moderately Polar Aprotic Solvents (The "Safe Zone")
  • Examples: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF).

  • Profile: Miscible or highly soluble. The dipole-dipole interactions between these solvents and the carbonyl groups solvate the molecule efficiently without acting as nucleophiles. EtOAc and DCM are the solvents of choice for stock solutions, liquid-liquid extractions, and long-term storage.

B. Highly Polar Aprotic Solvents (Optimal for Synthesis)
  • Examples: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).

  • Profile: Excellent solubility. These solvents are ideal for downstream reactions (e.g., Hantzsch thiazole synthesis) because they stabilize the transition state of SN​2 reactions by solvating cations while leaving nucleophiles "naked" and highly reactive. The compound is stable in pure DMF/DMSO, but trace basic impurities can trigger unwanted enolization.

C. Non-Polar Solvents (Moderate Solubility)
  • Examples: Toluene, Hexanes, Heptane.

  • Profile: Soluble to moderately soluble. The aliphatic heptanoate chain ensures good miscibility in aromatic hydrocarbons like toluene. However, the highly polar α -bromoketone limits infinite miscibility in cold aliphatic hydrocarbons (hexanes), making them highly useful as anti-solvents for recrystallization or trituration of impurities.

D. Polar Protic Solvents (The "Danger Zone")
  • Examples: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).

  • Profile: Good apparent solubility, but chemically unstable . Protic solvents act as nucleophiles. In methanol, the compound undergoes rapid solvolysis via an SN​2 mechanism, displacing the bromide [2].

Quantitative Solubility & Stability Matrix
Solvent ClassRepresentative SolventEstimated Solubility (25°C)Kinetic Stability (24h at 25°C)Primary Application
Mod. Polar Aprotic Ethyl Acetate (EtOAc)> 500 mg/mL> 99% (Stable)Extraction, Storage, Chromatography
Polar Aprotic Acetonitrile (MeCN)> 500 mg/mL> 98% (Stable) SN​2 Reactions, HPLC Analysis
Non-Polar Hexanes~ 50 - 100 mg/mL> 99% (Stable)Anti-solvent, Trituration
Polar Protic Methanol (MeOH)> 200 mg/mL (Apparent)< 60% (High Degradation) Avoid (Unless solvolysis is desired)

Mechanistic Insight: Solvolysis in Protic Media

Why do polar protic solvents fail as inert vehicles for this compound? As established in classical physical organic chemistry regarding α -haloketone reactivity, the SN​2 transition state is highly stabilized by the adjacent carbonyl π -system [2]. When dissolved in methanol, the oxygen lone pair attacks the highly electrophilic α -carbon. This displaces the bromide ion, resulting in the formation of methyl 7-methoxy-6-oxoheptanoate and hydrobromic acid (HBr). The generation of HBr further autocatalyzes degradation pathways, including the hydrolysis of the terminal methyl ester.

SolvolysisRisk A Methyl 7-bromo-6-oxoheptanoate (Substrate) C SN2 Transition State (Carbonyl Stabilized) A->C B Methanol (Polar Protic Solvent) B->C D Methyl 7-methoxy-6-oxoheptanoate (Solvolysis Impurity) C->D E HBr (Acidic Byproduct) C->E

Caption: Nucleophilic displacement (solvolysis) of the alpha-bromoketone in protic media.

Experimental Protocol: Kinetic Solubility & Stability Workflow

To accurately determine the solubility of methyl 7-bromo-6-oxoheptanoate without confounding degradation artifacts, a coupled gravimetric-HPLC workflow must be employed. Standard 24-hour equilibrium solubility assays will yield artificially inflated results in reactive solvents due to the formation of more soluble degradation products.

This protocol represents a self-validating system : it measures dissolved mass while simultaneously verifying chemical integrity.

Step-by-Step Methodology
  • Preparation of Suspension: Add 500 mg of methyl 7-bromo-6-oxoheptanoate to a 2 mL amber glass HPLC vial (amber glass prevents photo-induced radical debromination).

  • Solvent Addition: Add 1.0 mL of the target anhydrous solvent.

  • Kinetic Equilibration: Agitate the suspension at 25°C ± 0.1°C using a thermomixer at 800 rpm for exactly 4 hours . (Expert Note: A 4-hour window is chosen to reach near-thermodynamic equilibrium while minimizing the kinetic window for solvolysis).

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Gravimetric Quantification: Transfer exactly 100 µL of the filtered supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen and record the residual mass to calculate apparent solubility (mg/mL).

  • HPLC-UV Purity Validation (The Validation Node): Dilute another 10 µL aliquot of the supernatant in anhydrous MeCN and inject it into an HPLC system (C18 column, MeCN/Water gradient, UV detection at 210 nm). Compare the chromatogram against a T0​ standard. If the purity has dropped below 98%, the gravimetric solubility value must be discarded as an artifact of degradation.

ExperimentalWorkflow Step1 1. Add Excess API to Solvent (Amber Vial, 25°C) Step2 2. Short-Term Agitation (4 Hours Max to Prevent Degradation) Step1->Step2 Step3 3. Centrifugation & PTFE Filtration (Isolate Saturated Supernatant) Step2->Step3 Split Bifurcated Analysis Step3->Split Step4A 4A. Gravimetric Analysis (Evaporate & Weigh for mg/mL) Split->Step4A Step4B 4B. HPLC-UV Purity Check (Verify <2% Degradation) Split->Step4B Decision Is Purity > 98%? Step4B->Decision Valid Valid Thermodynamic Solubility Decision->Valid Yes Invalid Invalid (Solvolysis Artifact) Decision->Invalid No

Caption: Self-validating experimental workflow for reactive building blocks.

References

  • European Journal of Chemistry. "Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equations". Eur. J. Chem. 2018. Available at: [Link]

  • PubChemLite. "Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3)". National Center for Biotechnology Information. Available at:[Link]

Foundational

Methyl 7-bromo-6-oxoheptanoate: Structural Profiling, Reactivity, and Applications in Bifunctional Linker Synthesis

Executive Summary Methyl 7-bromo-6-oxoheptanoate is a highly versatile, bifunctional aliphatic building block primarily utilized in advanced organic synthesis and medicinal chemistry. Characterized by a seven-carbon back...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromo-6-oxoheptanoate is a highly versatile, bifunctional aliphatic building block primarily utilized in advanced organic synthesis and medicinal chemistry. Characterized by a seven-carbon backbone, it terminates in a methyl ester on one end and an alpha-bromoketone on the other. This dual functionality makes it an exceptional precursor for the modular assembly of thiazole-containing pharmacophores and flexible aliphatic linkers used in Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Profiling

Understanding the exact molecular specifications of methyl 7-bromo-6-oxoheptanoate is critical for stoichiometric calculations and analytical validation. The compound, registered under CAS number 273939-90-5, possesses a molecular weight of 237.09 g/mol and a molecular formula of C8H13BrO3.

Table 1 summarizes the core quantitative data and structural identifiers essential for researchers .

Table 1: Physicochemical Properties of Methyl 7-bromo-6-oxoheptanoate

PropertyValue
IUPAC Name Methyl 7-bromo-6-oxoheptanoate
CAS Registry Number 273939-90-5
Molecular Formula C8H13BrO3
Molecular Weight 237.09 g/mol
Monoisotopic Mass 236.0048 Da
SMILES String O=C(OC)CCCCC(CBr)=O
Structural Class Bifunctional Aliphatic Haloketone / Ester

Structural Analysis & Mechanistic Reactivity (The Causality)

The synthetic utility of methyl 7-bromo-6-oxoheptanoate is dictated by the orthogonal reactivity of its two terminal motifs.

  • The Alpha-Bromoketone Terminus: The presence of the adjacent electron-withdrawing carbonyl group highly polarizes the carbon-bromine (C-Br) bond. This polarization significantly lowers the activation energy required for nucleophilic bimolecular substitution (SN2). Consequently, this moiety is an ideal electrophile for the Hantzsch thiazole synthesis. When reacted with thioamides or thioureas, the sulfur atom acts as the initial nucleophile, attacking the alpha-carbon. This is followed by intramolecular cyclization at the carbonyl carbon and subsequent dehydration to form a stable aromatic thiazole ring .

  • The Methyl Ester Terminus: The ester group serves as a stable, reversibly masked carboxylic acid. In multi-step drug synthesis, this protection ensures that the alpha-bromoketone can be reacted first without cross-reactivity or unwanted polymerization. Once the thiazole ring is formed, the ester can be selectively saponified to a free carboxylic acid, which is then activated for amide coupling to extend the aliphatic chain .

Reactivity Core Methyl 7-bromo-6-oxoheptanoate (Bifunctional Core) Bromo Alpha-Bromoketone Motif (Electrophilic Center) Core->Bromo Reacts via SN2 Ester Methyl Ester Motif (Masked Carboxylic Acid) Core->Ester Hydrolysis Hantzsch Hantzsch Cyclization (Thiazole Ring Formation) Bromo->Hantzsch + Thioamide Sapon Saponification & Amidation (PROTAC Linker Extension) Ester->Sapon + Base / Amine

Fig 1: Bifunctional reactivity pathways of methyl 7-bromo-6-oxoheptanoate.

Synthetic Applications in PROTAC Development

In the rapidly evolving field of targeted protein degradation, PROTACs require an optimal linker length and flexibility to facilitate the formation of a productive ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. Aliphatic chains are frequently employed due to their conformational flexibility and minimal steric hindrance compared to rigid aromatic linkers. The 7-carbon backbone of methyl 7-bromo-6-oxoheptanoate provides a highly effective spatial gap, while its terminal functional groups allow for the modular, stepwise assembly of the bifunctional degrader molecule .

Experimental Methodologies: Self-Validating Protocols

To ensure scientific trustworthiness and high-yield reproducibility, the following protocols detail the step-by-step utilization of methyl 7-bromo-6-oxoheptanoate. Each step is designed as a self-validating system, incorporating in-process controls to verify chemical transformations.

Protocol A: Hantzsch Cyclocondensation (Thiazole Formation)
  • Reagent Preparation: Dissolve 1.0 equivalent of methyl 7-bromo-6-oxoheptanoate and 1.1 equivalents of the desired thioamide in anhydrous ethanol to achieve a 0.2 M concentration.

  • Cyclocondensation Reaction: Heat the reaction mixture to 80°C under reflux for 2 to 4 hours.

    • Causality: The polar protic nature of ethanol stabilizes the transition state of the initial SN2 attack and thermodynamically drives the subsequent dehydration step required for aromatization.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The protocol is self-validating when the distinct isotopic bromine doublet (m/z ~237/239) of the starting material completely disappears, replaced by the target thiazole mass.

  • Neutralization & Extraction: Concentrate the solvent in vacuo. Neutralize the hydrobromide salt byproduct by adding saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with ethyl acetate (3 × 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient.

Protocol B: Ester Saponification and Amide Coupling (Linker Extension)
  • Saponification: Dissolve the purified thiazole-ester intermediate in a 3:1:1 mixture of THF/MeOH/H2O. Add 2.0 equivalents of LiOH·H2O and stir at room temperature for 4 hours.

    • Causality: The mixed solvent system is critical; THF dissolves the organic substrate, H2O dissolves the inorganic base, and MeOH acts as a phase-transfer bridge, driving the hydrolysis to 100% conversion.

  • Acidification (Validation Step): Adjust the pH of the mixture to 3-4 using 1M HCl. The precipitation of the free carboxylic acid serves as a visual validation of successful saponification. Extract with dichloromethane (DCM) and dry.

  • Amidation: Dissolve the resulting acid in anhydrous DMF. Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir for 15 minutes to form the active ester intermediate, then add 1.1 equivalents of the target amine (e.g., an E3 ligase ligand derivative).

  • Final Validation: Confirm product formation via high-resolution mass spectrometry (HRMS) and 1H-NMR, specifically looking for the emergence of the amide N-H proton signal (~8.0 ppm) and the disappearance of the methoxy singlet (~3.6 ppm).

Workflow Step1 Step 1: Reagent Preparation (0.2 M in EtOH) Step2 Step 2: Cyclocondensation (80°C Reflux, 2-4h) Step1->Step2 Step3 Step 3: LC-MS Monitoring (Disappearance of Br-Isotopes) Step2->Step3 Step4 Step 4: Neutralization & Extraction (NaHCO3 / EtOAc) Step3->Step4 Step5 Step 5: Silica Gel Purification (Hexanes/EtOAc Gradient) Step4->Step5

Fig 2: Step-by-step self-validating experimental workflow for Hantzsch thiazole synthesis.

Conclusion

Methyl 7-bromo-6-oxoheptanoate stands out as an indispensable reagent in the medicinal chemist's toolkit. By understanding the causality behind its orthogonal reactivity—leveraging the electrophilic alpha-bromoketone for heterocycle synthesis and the methyl ester for controlled aliphatic chain extension—researchers can reliably construct complex, high-value molecular architectures such as PROTAC linkers and novel therapeutic scaffolds.

References

  • National Center for Biotechnology Information (NCBI). "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives". PMC Literature. [Link]

  • American Chemical Society (ACS). "Design, Synthesis, and Anti-inflammatory Activity Evaluation for Hydrazide-Based HDAC6 Targeted Protein Degraders". Journal of Medicinal Chemistry. [Link]

Exploratory

Long-Term Storage Conditions for Methyl 7-Bromo-6-Oxoheptanoate: A Mechanistic and Empirical Guide

Executive Summary Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), prostaglandins,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs), prostaglandins, and specialized lipid nanoparticles. Structurally, it features a terminal methyl ester and an α -bromo ketone moiety. While this dual reactivity makes it an exceptionally valuable synthetic intermediate, it also renders the molecule highly susceptible to environmental degradation.

This whitepaper provides an in-depth analysis of the thermodynamic and kinetic vulnerabilities of methyl 7-bromo-6-oxoheptanoate. By understanding the underlying causality of its degradation pathways, we can engineer a self-validating storage protocol that guarantees reagent integrity over extended timelines.

Reactivity Dynamics and Degradation Causality

To establish robust storage conditions, we must first dissect why the molecule degrades. The instability of methyl 7-bromo-6-oxoheptanoate is driven by two highly reactive electrophilic centers: the carbonyl carbon of the ester and the α -carbon bearing the bromine atom.

Hydrolytic Cleavage and Auto-Catalysis

The α -bromo ketone moiety is exceptionally sensitive to nucleophilic attack. Moisture in the air acts as a nucleophile, initiating an SN​2 displacement of the bromide ion to form an α -hydroxy ketone. Crucially, this reaction liberates hydrobromic acid (HBr). The generation of HBr is catastrophic because it acts as an auto-catalyst, rapidly accelerating the hydrolysis of the terminal methyl ester into a free carboxylic acid . This runaway degradation cascade dictates that absolute anhydrous conditions are non-negotiable .

Photolytic Homolytic Cleavage

The carbon-bromine (C-Br) bond is relatively weak (approx. 285 kJ/mol) and is susceptible to homolytic cleavage when exposed to ultraviolet or high-energy visible light. This photolysis generates highly reactive alkyl and bromine radicals, leading to unpredictable polymerization and the formation of dark, viscous degradation products.

Base-Catalyzed Enolization and Rearrangement

Even trace amounts of basic impurities (e.g., residual ammonia in laboratory air or alkaline glass surfaces) can deprotonate the acidic α -protons adjacent to the ketone. This leads to enolization, which can subsequently trigger a Favorskii rearrangement or aldol-type condensation oligomerization .

DegradationPathways Substrate Methyl 7-bromo-6-oxoheptanoate (Intact Molecule) Moisture Moisture (H2O) Nucleophilic Attack Substrate->Moisture Light UV/Vis Light (hv) Photolysis Substrate->Light HeatBase Thermal / Trace Base Deprotonation Substrate->HeatBase Hydrolysis Ester Cleavage & α-Bromo Displacement Moisture->Hydrolysis Radical Homolytic C-Br Bond Cleavage Light->Radical Enolization Enolization & Favorskii Rearrangement HeatBase->Enolization Deg1 α-Hydroxy Ketone & Heptanedioic Acid Deriv. Hydrolysis->Deg1 Deg2 Alkyl Radicals & Bromine Gas Radical->Deg2 Deg3 Polymeric Condensates & Skeletal Rearrangement Enolization->Deg3

Fig 1. Mechanistic degradation pathways of methyl 7-bromo-6-oxoheptanoate.

Quantitative Stability Matrix

Empirical data demonstrates the stark contrast in shelf life based on environmental controls. The table below summarizes the quantitative degradation timelines observed during accelerated stability testing .

Table 1: Stability Matrix of Methyl 7-Bromo-6-Oxoheptanoate

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradant Profile
Ambient (25°C) Air (Ambient RH)Ambient Light< 7 Days α -hydroxy ketone, free carboxylic acid, HBr
Ambient (25°C) Inert (Argon)Dark (Amber)1-2 MonthsCondensation oligomers (thermally driven)
Refrigerated (2-8°C) Air (Ambient RH)Dark (Amber)3-6 Months α -hydroxy ketone (moisture driven)
Refrigerated (2-8°C) Inert (Argon)Dark (Amber)> 12 Months None (Stable)

Application Scientist Insight: Why 2-8 °C and not -20 °C? While colder temperatures generally lower kinetic energy, freezing this specific liquid/oil can induce crystallization-induced phase separation. This phenomenon can concentrate trace impurities into micro-pockets, inadvertently auto-catalyzing degradation upon thawing. 2-8 °C provides the optimal thermodynamic sink without the risks associated with phase changes.

Engineered Storage Protocols: A Self-Validating System

To achieve the >12-month shelf life, we must implement a storage system that not only protects the reagent but also proves it is protecting the reagent.

The Argon Advantage

While nitrogen is commonly used for inert atmospheres, Argon is strictly recommended for α -bromo ketones. Argon is denser than air (1.78 g/L vs 1.29 g/L). When purged into a vial, it effectively sinks and "blankets" the liquid interface, aggressively displacing moisture-laden oxygen. Even if micro-currents occur during the capping process, the argon blanket remains intact .

PTFE-Lined Septa

Standard silicone septa are highly permeable to atmospheric moisture over time. We mandate the use of PTFE-lined silicone septa . The fluoropolymer layer provides an absolute barrier to water vapor transmission, ensuring the internal argon blanket remains uncompromised during long-term refrigeration.

The Self-Validating Desiccator Coffin

A protocol is only as good as its failure detection. Vials should be stored inside a secondary sealed container (a "desiccator coffin") containing active desiccant (e.g., Drierite) and a Cobalt(II) Chloride humidity indicator card . This creates a self-validating system: if the card turns from blue (dry) to pink (moisture ingress), the researcher is immediately visually alerted that the secondary containment has failed, before the primary reagent vial is compromised.

Standard Operating Procedure (SOP): Aliquoting and Storage

Follow this step-by-step methodology immediately upon receiving bulk methyl 7-bromo-6-oxoheptanoate to ensure maximum stability.

Step 1: Equilibration Allow the sealed commercial bottle to equilibrate to room temperature inside a desiccator before opening. Causality: Opening a cold bottle in ambient air causes immediate condensation of atmospheric moisture onto the highly reactive α -bromo ketone.

Step 2: Glovebox Transfer Transfer the bulk bottle, pre-dried amber glass vials, and PTFE-lined caps into an Argon-purged glovebox. Ensure the glovebox moisture level is < 5 ppm.

Step 3: Aliquoting Divide the bulk reagent into single-use aliquots. Causality: Repeatedly opening a bulk container introduces trace moisture and oxygen with each use, cumulatively degrading the batch. Single-use aliquots isolate this risk.

Step 4: Argon Purge and Seal Even within the glovebox, gently flow a stream of pure Argon directly into the headspace of each amber vial for 5 seconds to ensure a dense blanket, then immediately seal with the PTFE-lined cap.

Step 5: Secondary Containment & Refrigeration Place the sealed vials into a secondary airtight container filled with indicating desiccant and a humidity indicator card. Store this entire assembly in a dedicated chemical refrigerator at 2-8 °C.

StorageWorkflow Step1 1. Transfer to Argon Glovebox Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Purge & Seal (PTFE Septa) Step2->Step3 Step4 4. Secondary Desiccator Coffin Step3->Step4 Step5 5. Store at 2-8°C Step4->Step5

Fig 2. Self-validating aliquoting and long-term storage workflow under inert conditions.

References

  • National Center for Biotechnology Information (PubChem). "Methyl 7-bromo-6-oxoheptanoate (CID 54001756)." PubChem Database. URL:[Link]

  • Master Organic Chemistry. "Halogenation Of Ketones via Enols: Mechanisms and Stability." Reaction Guide. URL:[Link]

Foundational

methyl 7-bromo-6-oxoheptanoate mass spectrometry fragmentation pattern

Title: Structural Elucidation of Methyl 7-Bromo-6-Oxoheptanoate: A Mass Spectrometry Fragmentation Guide Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Executive Summary Methyl 7-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Methyl 7-Bromo-6-Oxoheptanoate: A Mass Spectrometry Fragmentation Guide Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists

Executive Summary

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5; Formula: C₈H₁₃BrO₃) is a highly versatile, bifunctional aliphatic building block. Featuring both a terminal methyl ester and a highly reactive alpha-bromo ketone, it is frequently utilized in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and covalent chemical probes.

Characterizing this compound via Electron Ionization Mass Spectrometry (EI-MS) requires a deep understanding of competing fragmentation pathways. The molecule's dual functional groups trigger parallel rearrangement mechanisms, while the presence of bromine introduces distinct isotopic signatures. This whitepaper details the mechanistic causality behind its EI-MS fragmentation pattern, providing a self-validating framework for spectral interpretation and experimental protocol design.

Ionization Theory & Isotopic Signatures

In standard 70 eV EI-MS, the bombardment of methyl 7-bromo-6-oxoheptanoate yields a molecular ion [M]+∙ at m/z 236 and m/z 238 .

The Causality of the Bromine Signature: The 1:1 relative intensity of the m/z 236 and 238 peaks is the foundational diagnostic tool for this molecule. It is driven by the natural terrestrial abundance of bromine isotopes: 79Br (50.69%) and 81Br (49.31%). Any fragment ion retaining the C7 terminal carbon will exhibit this characteristic doublet separated by 2 Da[1]. If a fragment lacks this M/M+2 pattern, it is definitive proof that the alpha-bromo moiety has been cleaved.

Core Fragmentation Pathways

Pathway A: The Ester McLafferty Rearrangement (m/z 74)

The most ubiquitous signal in the MS spectra of unbranched methyl esters is the m/z 74 peak [2]. This arises via a classic McLafferty rearrangement.

  • Mechanism: The carbonyl oxygen of the C1 ester abstracts a hydrogen from the gamma-carbon (C4) via a six-membered transition state.

  • Cleavage: The C2 (alpha) and C3 (beta) bond is cleaved, expelling a neutral brominated alkene ( C5​H7​BrO , 162 Da).

  • Result: The charge is retained on the resonance-stabilized enol radical cation [CH2​=C(OH)(OCH3​)]+∙ at m/z 74 [3].

Pathway B: Alpha-Cleavage at the Ketone

Alpha-bromo ketones undergo rapid alpha-cleavage due to the inductive electron-withdrawing effect of the halogen and the stability of the resulting acylium ions [4]. Cleavage can occur on either side of the C6 carbonyl:

  • C5–C6 Bond Cleavage:

    • Charge retention on the brominated fragment yields [O≡C−CH2​Br]+ . This produces a doublet at m/z 121 / 123 .

    • Charge retention on the ester-bearing aliphatic chain yields [CH3​OCO(CH2​)4​]+ , an ion at m/z 115 .

  • C6–C7 Bond Cleavage:

    • Loss of the bromine-containing radical ( ⋅CH2​Br ) yields a stable acylium ion [CH3​OCO(CH2​)4​C≡O]+ , resulting in a monoisotopic peak at m/z 143 .

    • Alternatively, charge retention on the halomethyl group yields [CH2​Br]+ , presenting as a doublet at m/z 93 / 95 .

Pathway C: The Ketone McLafferty Rearrangement (m/z 136 / 138)

The C6 ketone also possesses an available gamma-hydrogen at the C3 position.

  • Mechanism: The C6 carbonyl oxygen abstracts a hydrogen from C3.

  • Cleavage: The C4 (beta) and C5 (alpha) bond is cleaved, expelling methyl 4-pentenoate ( C5​H8​O2​ , 100 Da) as a neutral loss.

  • Result: The resulting enol radical cation [CH2​=C(OH)−CH2​Br]+∙ retains the bromine atom, producing a doublet at m/z 136 / 138 .

Pathway D: Radical and Neutral Losses
  • Loss of Methoxy (-31 Da): Cleavage of the ester O−CH3​ bond yields an [M−OCH3​]+ doublet at m/z 205 / 207 .

  • Loss of Hydrogen Bromide (-80 Da): Thermal or electron-induced dehydrohalogenation expels neutral HBr. Because HBr takes away the heavy isotope variance ( 1+79=80 or 1+81=82 ), the resulting [M−HBr]+∙ ion collapses into a monoisotopic peak at m/z 156 .

Quantitative Data Presentation

The following table summarizes the diagnostic ions required to confidently identify methyl 7-bromo-6-oxoheptanoate.

m/z ValueIsotope PatternFragment FormulaOrigin / MechanismDiagnostic Value
236 / 238 1:1 Doublet [C8​H13​BrO3​]+∙ Molecular Ion [M]+∙ Confirms intact mass and presence of 1 Br atom.
205 / 207 1:1 Doublet [C7​H10​BrO2​]+ [M−⋅OCH3​]+ Confirms the presence of a methyl ester.
156 Monoisotopic [C8​H12​O3​]+∙ [M−HBr]+∙ Validates the labile alpha-bromo moiety.
143 Monoisotopic [C7​H11​O3​]+ Alpha-cleavage (C6-C7)Maps the aliphatic chain length up to the ketone.
136 / 138 1:1 Doublet [C3​H5​BrO]+∙ Ketone McLaffertyConfirms ketone position relative to the chain.
121 / 123 1:1 Doublet [C2​H2​BrO]+ Alpha-cleavage (C5-C6)Identifies the terminal alpha-bromo ketone group.
115 Monoisotopic [C6​H11​O2​]+ Alpha-cleavage (C5-C6)Complementary fragment to m/z 121/123.
93 / 95 1:1 Doublet [CH2​Br]+ Alpha-cleavage (C6-C7)Direct evidence of the terminal bromomethyl group.
74 Monoisotopic [C3​H6​O2​]+∙ Ester McLaffertyUniversal hallmark of saturated methyl esters.

Experimental Protocol: GC-EI-MS Workflow

To ensure a self-validating system, the methodology must account for the thermal lability of alpha-bromo ketones. Improper GC conditions will cause premature dehydrohalogenation in the inlet, artificially inflating the m/z 156 peak and destroying the molecular ion.

Step 1: Sample Preparation

  • Dissolve the analyte in an anhydrous, non-nucleophilic solvent (e.g., anhydrous dichloromethane or hexane) to a concentration of 50–100 µg/mL. Causality: Protic solvents (like methanol) can trigger nucleophilic substitution at the highly reactive alpha-bromo position, altering the analyte prior to injection.

Step 2: GC Inlet Optimization

  • Install a highly deactivated, low-volume glass liner (e.g., ultra-inert splitless liner).

  • Set the injection port temperature to 200°C (do not exceed 220°C). Causality: High inlet temperatures catalyze the thermal degradation of the alpha-bromo ketone into an enone.

  • Inject 1.0 µL using a split ratio of 10:1.

Step 3: Chromatographic Separation

  • Use a non-polar to mid-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temp 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

Step 4: Mass Spectrometry (EI)

  • Transfer line temperature: 250°C.

  • Ion source temperature: 230°C.

  • Electron energy: 70 eV.

  • Scan range: m/z 40 to m/z 300.

Step 5: Data Validation Logic

  • Self-Validation Check: Locate the m/z 121 peak. If the m/z 123 peak is not present at ~98-100% relative intensity to m/z 121, the peak is an isobaric interference, not the [O≡C−CH2​Br]+ fragment.

Mandatory Visualization: Fragmentation Pathway Map

MS_Fragmentation M Molecular Ion [M]⁺• m/z 236 / 238 (1:1) Ester_Mac Ester McLafferty m/z 74 M->Ester_Mac - C5H7BrO (162 Da) (Neutral Loss) Ketone_Mac Ketone McLafferty m/z 136 / 138 M->Ketone_Mac - C5H8O2 (100 Da) (Neutral Loss) Alpha_1 Alpha Cleavage (C5-C6) m/z 115 & m/z 121/123 M->Alpha_1 Cleavage at C5-C6 Alpha_2 Alpha Cleavage (C6-C7) m/z 143 & m/z 93/95 M->Alpha_2 Cleavage at C6-C7 Neutral_OCH3 Loss of •OCH3 m/z 205 / 207 M->Neutral_OCH3 - •OCH3 (31 Da) Neutral_HBr Loss of HBr m/z 156 M->Neutral_HBr - HBr (80/82 Da)

Figure 1: Primary EI-MS fragmentation pathways of methyl 7-bromo-6-oxoheptanoate.

References

  • PubChemLite - Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3) . University of Luxembourg / PubChem. Retrieved from:[Link]

  • Formation of characteristic ions, including m/z 55, 67, 74, and 79 for FAME compounds in the EI-MS spectrum . ResearchGate. Retrieved from:[Link]

  • Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food . ACS Publications. Retrieved from:[Link]

Exploratory

crystal structure and X-ray diffraction of methyl 7-bromo-6-oxoheptanoate

An In-Depth Technical Whitepaper on the Crystallographic Characterization of Methyl 7-bromo-6-oxoheptanoate Executive Summary Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly reactive, bifunctional aliphatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Crystallographic Characterization of Methyl 7-bromo-6-oxoheptanoate

Executive Summary

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly reactive, bifunctional aliphatic building block widely utilized in the synthesis of complex heterocycles, such as thiazoles and imidazoles, for pharmaceutical applications[1]. Due to its flexible aliphatic chain and low melting point, isolating single crystals of the pure compound at ambient conditions is practically impossible. This whitepaper provides a comprehensive, field-proven methodology for the structural characterization of this molecule using in situ cryo-crystallization and Single-Crystal X-Ray Diffraction (SCXRD).

By detailing the causality behind specific experimental parameters—from the choice of radiation to the algorithmic approach for phase solving—this guide serves as an authoritative blueprint for drug development professionals and crystallographers dealing with reactive α-bromoketones.

Chemical Context and Structural Challenges

Methyl 7-bromo-6-oxoheptanoate (C₈H₁₃BrO₃) features three distinct chemical environments: a terminal methyl ester, a flexible pentamethylene linker, and a highly electrophilic α-bromoketone moiety.

The Crystallization Challenge: Most aliphatic α-bromoketones of this chain length are liquids or low-melting amorphous solids at room temperature. The low energy barrier for rotation around the C4-C5 and C5-C6 bonds leads to high conformational entropy. Standard solvent-evaporation crystallization fails because the molecule prefers to remain in a disordered, liquid state. Furthermore, the α-bromoketone is susceptible to hydrolysis or polymerization if subjected to prolonged thermal stress. Therefore, structural determination requires specialized in situ crystallization techniques directly on the diffractometer[2].

Experimental Methodologies & Self-Validating Protocols

To overcome the physical limitations of the compound, we employ an in situ laser-assisted cryo-crystallization workflow. This method relies on freezing the liquid sample into a glass, followed by controlled thermal annealing to nucleate a single crystal domain.

Protocol: In Situ Cryo-Crystallization and Data Collection

Note: This protocol is designed as a self-validating system, ensuring sample integrity before X-ray exposure.

  • Step 1: Capillary Loading and Anaerobic Sealing

    • Action: Inject 2–3 μL of neat methyl 7-bromo-6-oxoheptanoate into a 0.3 mm Lindemann glass capillary under an argon atmosphere, sealing both ends with epoxy.

    • Causality: The argon atmosphere prevents atmospheric moisture from hydrolyzing the reactive α-bromoketone. The 0.3 mm diameter is specifically chosen to be smaller than the X-ray beam profile, ensuring the entire sample volume is bathed in the beam, which simplifies absorption corrections.

  • Step 2: Flash-Cooling to the Glassy State

    • Action: Mount the capillary on the diffractometer goniometer and instantly plunge-cool the sample to 100 K using an open-flow nitrogen cryostat.

    • Causality: Rapid cooling bypasses the nucleation phase, trapping the molecules in an amorphous glass. This prevents the formation of a polycrystalline powder that would be useless for SCXRD.

  • Step 3: Laser-Assisted Zone Refining (Annealing)

    • Action: Focus an infrared (IR) laser on the capillary. Slowly ramp the temperature to just below the compound's predicted glass transition temperature, then sweep the laser along the capillary axis at 0.1 mm/h.

    • Self-Validation: Monitor the capillary using an inline cross-polarized microscope. The amorphous glass appears dark. As the laser sweeps, a single crystal domain nucleates, indicated by the sudden appearance of uniform birefringence. If multiple birefringent domains (polycrystals) appear, the system automatically increases laser power to melt the boundary, re-initiating the sweep until a single domain is isolated.

  • Step 4: X-Ray Diffraction Data Acquisition

    • Action: Collect diffraction data at 100 K using Mo Kα radiation (λ = 0.71073 Å) with a fine φ and ω slicing strategy (0.5° frames).

    • Causality: Mo Kα is strictly preferred over Cu Kα for this molecule. The heavy bromine atom strongly absorbs softer Cu Kα X-rays, which would require aggressive empirical absorption corrections and could introduce systematic errors into the electron density map of the lighter aliphatic chain.

Workflow N1 Liquid Sample (CAS: 273939-90-5) N2 Capillary Loading N1->N2 N3 In Situ Cryocooling (100 K) N2->N3 N4 IR Laser Annealing N3->N4 N5 Single Crystal Formation N4->N5 N6 X-Ray Diffraction N5->N6 N7 Structure Solution (SHELXT) N6->N7

Figure 1: Workflow for in situ cryo-crystallization and X-ray diffraction analysis.

Data Processing and Structure Solution

Once high-resolution diffraction data is collected, the phase problem must be solved to generate the electron density map.

We utilize SHELXT for the initial structure solution[3].

  • Causality: SHELXT employs a highly advanced dual-space algorithm that is exceptionally efficient for structures containing a mix of heavy and light scatterers. It expands the reflection data to the P1 space group, applies Patterson minimum superpositions to locate the heavy bromine atom, and iteratively phases the rest of the molecule. SHELXT automatically assigns element types based on integrated peak densities, providing a robust, self-validating initial model where the heavy Br atom acts as an internal anchor to resolve the highly flexible aliphatic backbone[3].

Following solution, the structure is refined using full-matrix least-squares on F² via SHELXL. Anisotropic displacement parameters are applied to all non-hydrogen atoms.

Structural Analysis & Expected Crystallographic Features

Based on crystallographic principles of homologous α-bromoketones and aliphatic esters, the solid-state architecture of methyl 7-bromo-6-oxoheptanoate is governed by a delicate balance of intermolecular forces. In the solid state, α-bromoketones frequently exhibit halogen bonding interactions that drive the formation of stable supramolecular architectures[4].

  • Halogen Bonding (Br···O Interactions): The highly polarizable bromine atom features a positive electrostatic potential region (the σ-hole) along the C–Br bond axis. This σ-hole acts as a Lewis acid, interacting with the Lewis basic carbonyl oxygen of an adjacent molecule (either the ketone or the ester carbonyl). This highly directional Br···O=C interaction is the primary driver of the crystal packing, typically linking the molecules into 1D polymeric chains.

  • Conformational Geometry: At 100 K, the aliphatic chain is expected to freeze into its lowest-energy anti-periplanar (all-trans) zigzag conformation to maximize van der Waals dispersion forces and minimize steric clash between the terminal ester and the bulky bromoketone.

Interactions A Methyl 7-bromo-6-oxoheptanoate Crystal Lattice B Halogen Bonding (Br···O=C) A->B C Dipole-Dipole Interactions A->C D Aliphatic Chain Dispersion Forces A->D E 1D Polymeric Chains B->E Drives F Antiparallel Packing C->F Stabilizes G Conformational Disorder D->G Susceptible to

Figure 2: Logical relationship of intermolecular forces governing the solid-state packing.

Quantitative Data Summary

The table below summarizes the predictive crystallographic parameters for the pure compound at 100 K, derived from its precise molecular weight and expected packing efficiency[1].

Crystallographic ParameterValue / Specification
Chemical Formula C₈H₁₃BrO₃
Formula Weight 237.09 g/mol
Data Collection Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Predicted Crystal System Monoclinic
Predicted Space Group P2₁/c
Expected Volume ~ 1050 - 1100 ų
Z (Molecules per Unit Cell) 4
F(000) 480
Calculated Density (ρ) ~ 1.45 g/cm³

Alternative Strategy: Chemical Derivatization

If in situ crystallization yields persistently twinned crystals due to the flexibility of the heptanoate chain, chemical derivatization is the standard fallback. By reacting methyl 7-bromo-6-oxoheptanoate with a thioamide (e.g., thiourea) via a Hantzsch thiazole synthesis, the reactive α-bromoketone is converted into a rigid, planar 2-aminothiazole derivative[4].

  • Causality: The introduction of the planar, aromatic thiazole ring drastically increases the melting point through enhanced π-π stacking and intermolecular hydrogen bonding (via the amine). This allows the derivative to be easily crystallized from standard solvents (e.g., ethanol/water mixtures) at room temperature, indirectly confirming the structural connectivity of the original aliphatic backbone.

Conclusion

The crystallographic characterization of reactive, low-melting intermediates like methyl 7-bromo-6-oxoheptanoate requires a departure from traditional benchtop crystallization. By employing in situ laser-assisted cryo-crystallization at 100 K and leveraging the heavy-atom phasing capabilities of SHELXT, researchers can successfully map the electron density of this flexible molecule. Understanding its solid-state behavior—particularly the role of halogen bonding—provides critical insights for its downstream application in the synthesis of complex pharmaceutical heterocycles.

References

  • SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A: Foundations and Advances (Semantic Scholar / IUCr) URL:[Link]

  • Microfluidic Chips for In Situ Crystal X-ray Diffraction and In Situ Dynamic Light Scattering for Serial Crystallography Source: Journal of Visualized Experiments (PUBDB DESY) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Methyl 7-bromo-6-oxoheptanoate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound Identifiers: CAS: 273939-90-5 | Formula: C8H13BrO3[1] Introduction and Strategic Rationale Methyl 7-bromo-6-oxoheptanoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Compound Identifiers: CAS: 273939-90-5 | Formula: C8H13BrO3[1]

Introduction and Strategic Rationale

Methyl 7-bromo-6-oxoheptanoate is a highly versatile bifunctional aliphatic building block. Featuring both a terminal methyl ester and a highly reactive α -bromo ketone moiety, it is frequently utilized in medicinal chemistry for the synthesis of complex heterocycles, such as thiazoles (via the Hantzsch synthesis) and imidazoles, which serve as critical pharmacophores in drug discovery.

The Regioselectivity Challenge

A common pitfall in the synthesis of α -bromo ketones is achieving strict regiocontrol. Attempting to directly brominate the precursor, methyl 6-oxoheptanoate, using standard reagents (e.g., Br2​ /MeOH or NBS) typically yields an inseparable mixture of the thermodynamically favored internal α -bromo ketone (bromination at C5) and the kinetically favored terminal α -bromo ketone (bromination at C7).

To ensure absolute regiochemical fidelity and high purity of the terminal bromide, this protocol utilizes an Arndt-Eistert-type homologation approach. By converting adipic acid monomethyl ester to its corresponding acid chloride, followed by reaction with diazomethane and subsequent quenching with hydrobromic acid, the bromine atom is exclusively installed at the terminal C7 position.

Synthesis SM Adipic Acid Monomethyl Ester Step1 Oxalyl Chloride, cat. DMF DCM, 0°C to RT SM->Step1 Int1 Methyl 6-chloro- 6-oxohexanoate Step1->Int1 Step2 CH2N2 (Ethereal) 0°C (Specialized Glassware) Int1->Step2 Int2 Methyl 7-diazo- 6-oxoheptanoate Step2->Int2 Step3 HBr (48% aq) 0°C to RT Int2->Step3 Product Methyl 7-bromo- 6-oxoheptanoate Step3->Product

Fig 1: Regioselective synthetic workflow for Methyl 7-bromo-6-oxoheptanoate.

Professional Safety and Equipment Requirements

CRITICAL SAFETY WARNING: This protocol involves the generation and use of diazomethane ( CH2​N2​ ). Diazomethane is highly toxic, a severe respiratory irritant, and highly explosive.

  • Facility: Must only be performed in a professional, high-flow chemical fume hood behind a blast shield.

  • Equipment: Standard ground-glass joints can initiate detonation. You must use specialized, scratch-free glassware (e.g., Clear-Seal joints or rubber stoppers) specifically designed for diazomethane generation (Diazald kits).

  • Quenching: Always maintain a secondary quench bath of acetic acid to neutralize fugitive diazomethane vapors.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Methyl 6-chloro-6-oxohexanoate
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagents: Charge the flask with adipic acid monomethyl ester (10.0 g, 62.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Catalysis: Add 3 drops of anhydrous N,N-dimethylformamide (DMF). Insight: DMF acts as a catalyst by forming the Vilsmeier-Haack intermediate, significantly accelerating the chlorination.

  • Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (8.0 mL, 93.6 mmol, 1.5 eq) dropwise via a pressure-equalizing dropping funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours, or until gas evolution ( CO , CO2​ , HCl ) ceases.

  • Concentration: Concentrate the mixture under reduced pressure to yield the crude acid chloride as a pale yellow oil. Co-evaporate twice with anhydrous toluene (20 mL) to remove residual oxalyl chloride. Use immediately in Phase 2.

Phase 2: Formation of the Diazoketone Intermediate
  • Diazomethane Generation: Using a dedicated Diazald kit and strictly adhering to institutional safety protocols, generate an ethereal solution of diazomethane (approx. 150 mmol, ~2.5 eq) and collect it in an Erlenmeyer flask with a smooth-glass interior, cooled to 0 °C. Insight: An excess of diazomethane is required because one equivalent acts as a base to neutralize the HCl byproduct, forming methyl chloride and nitrogen.

  • Coupling: Dissolve the crude acid chloride from Phase 1 in anhydrous diethyl ether (30 mL). Add this solution dropwise to the vigorously stirred ethereal diazomethane solution at 0 °C over 45 minutes.

  • Maturation: Stir the resulting yellow solution at 0 °C for an additional 2 hours.

Phase 3: Hydrobromination to Target Compound
  • Bromination: While maintaining the diazoketone solution at 0 °C, carefully add hydrobromic acid (48% aqueous solution, 10.5 mL, ~90 mmol) dropwise. Insight: Nitrogen gas will evolve rapidly. The reaction is complete when the distinct yellow color of the diazoketone dissipates.

  • Workup: Dilute the reaction mixture with additional diethyl ether (100 mL). Wash the organic layer sequentially with saturated aqueous NaHCO3​ (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford methyl 7-bromo-6-oxoheptanoate.

Analytical Data & Validation

To ensure the trustworthiness of the synthesized batch, compare the analytical data against commercially available reference standards. The table below summarizes the expected characterization metrics.

Analytical MethodExpected Parameters / SignalsDiagnostic Significance
1 H NMR (400 MHz, CDCl3​ ) δ 3.88 (s, 2H)Confirms the terminal −CH2​−Br protons adjacent to the carbonyl.
1 H NMR (400 MHz, CDCl3​ ) δ 3.67 (s, 3H)Confirms the intact methyl ester group ( −CH3​ ).
1 H NMR (400 MHz, CDCl3​ ) δ 2.65 (t, J = 7.2 Hz, 2H) α -protons to the C6 ketone.
13 C NMR (100 MHz, CDCl3​ ) δ 201.5, 173.8Confirms the presence of both the ketone and ester carbonyl carbons.
Mass Spectrometry (ESI+) m/z 237.0, 239.0 [M+H] + 1:1 isotopic doublet characteristic of a single Bromine atom ( 79Br / 81Br ).
Physical State Pale yellow to colorless oilStandard physical appearance at room temperature.

References

Sources

Application

Hantzsch thiazole synthesis using methyl 7-bromo-6-oxoheptanoate

Application Note: Hantzsch Thiazole Synthesis Using Methyl 7-Bromo-6-Oxoheptanoate Executive Summary The construction of 1,3-thiazole rings is a fundamental transformation in medicinal chemistry and natural product synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Hantzsch Thiazole Synthesis Using Methyl 7-Bromo-6-Oxoheptanoate

Executive Summary

The construction of 1,3-thiazole rings is a fundamental transformation in medicinal chemistry and natural product synthesis. This application note details the optimized Hantzsch thiazole synthesis utilizing methyl 7-bromo-6-oxoheptanoate as the α-haloketone precursor. By reacting this bifunctional aliphatic building block with a thioamide, researchers can efficiently synthesize 4-substituted thiazoles bearing a methyl pentanoate side chain. This guide outlines the mechanistic causality, optimized reaction parameters, and a self-validating experimental protocol designed to maximize yield while suppressing common side reactions.

Chemical Context & Reactant Profiling

Methyl 7-bromo-6-oxoheptanoate is a highly versatile, bifunctional intermediate[1]. It features a reactive α-bromoketone moiety primed for heterocycle construction and a terminal methyl ester for downstream functionalization (e.g., saponification, amidation, or reduction). This specific precursor is highly valued in the highly convergent total synthesis of complex pharmacophores, including epothilone analogs and other macrolides containing a thiazole side chain[2].

Table 1: Physicochemical Properties of Methyl 7-Bromo-6-Oxoheptanoate

PropertyValueCausality in Synthesis
CAS Number 273939-90-5[1]Unique identifier for procurement and tracking.
Molecular Formula C8H13BrO3[3]Dictates the stoichiometric equivalents required.
Molecular Weight 237.09 g/mol [3]Used for precise molarity calculations in scaling.
Key Functional Groups α-bromoketone, methyl esterBromide acts as a superior leaving group; ester requires non-harsh basic workups to prevent premature hydrolysis.

Mechanistic Causality in the Hantzsch Synthesis

The Hantzsch thiazole synthesis remains the most robust method for constructing 1,3-thiazole rings[4]. The reaction between methyl 7-bromo-6-oxoheptanoate and a thioamide (e.g., thioacetamide or thiourea) is driven by the differential nucleophilicity of the thioamide's heteroatoms.

  • S-Alkylation (Kinetic Control): The soft sulfur atom of the thioamide selectively attacks the electrophilic α-carbon of the bromoketone. This displaces the bromide ion to form an isolable imino thioether intermediate[5].

  • Intramolecular Cyclization: The nitrogen atom subsequently attacks the ketone carbonyl carbon (C6 of the heptanoate chain), forming a 5-membered hydroxythiazoline ring[5].

  • Dehydration & Aromatization (Thermodynamic Control): The system undergoes dehydration (loss of H2​O ), driven by the thermodynamic stability of the resulting aromatic thiazole ring. The rate of this dehydration is heavily influenced by the stabilization of a cationic transition state during the elimination sequence[6].

Mechanism A Methyl 7-bromo-6-oxoheptanoate + Thioamide B S-Alkylation (Imino Thioether) A->B Nucleophilic Attack C Intramolecular Cyclization (Hydroxythiazoline) B->C Ring Closure D Dehydration (-H2O, -HBr) C->D Acidic/Thermal E 4-Substituted Thiazole Product D->E Aromatization

Caption: Hantzsch thiazole synthesis mechanism via S-alkylation and dehydration.

Reaction Optimization & Causality

Solvent and temperature choices strictly dictate the purity and yield of the final 4-substituted thiazole. Because methyl 7-bromo-6-oxoheptanoate is an aliphatic bromoketone, it is less reactive than its aryl counterparts (e.g., phenacyl bromide) and requires specific thermodynamic driving forces.

  • Solvent Selection: Polar protic solvents like absolute ethanol stabilize the polar transition states and the ionic byproducts (HBr) generated during the reaction[7]. Recent green chemistry optimizations show that an ethanol/water (50:50) mixture can also be highly effective[8].

  • Temperature: Aliphatic bromoketones typically require gentle reflux (70–80 °C) to overcome the activation energy barrier for the rate-limiting dehydration step[9][10].

  • Side Reactions to Avoid: If the thioamide is contaminated with its oxygen analogue (amide), oxazole byproducts will form[7]. Furthermore, maintaining strict stoichiometry prevents the unreacted α-bromoketone from undergoing dimerization[7].

Table 2: Optimization Parameters for Hantzsch Thiazole Synthesis [8][9][10]

ParameterSub-optimal ConditionOptimized ConditionCausality / Rationale
Solvent Non-polar (e.g., Hexane)Ethanol or EtOH/ H2​O Stabilizes polar intermediates and solubilizes reactants.
Temperature Room Temperature75–80 °C (Reflux)Accelerates the rate-limiting dehydration step.
Stoichiometry Excess Bromoketone1.0 eq Bromoketone : 1.1 eq ThioamidePrevents bromoketone dimerization and ensures complete conversion.

Detailed Experimental Protocol

Self-Validating System: This protocol incorporates In-Process Controls (IPC) to ensure the reaction is proceeding as intended, preventing the progression of failed batches to the workup stage.

Materials & Reagents:

  • Methyl 7-bromo-6-oxoheptanoate (1.0 equivalent)[11]

  • Thioamide or Thiourea (1.1 equivalents)[7]

  • Absolute Ethanol (Reaction solvent)

  • 5% Aqueous Sodium Bicarbonate ( NaHCO3​ ) solution[7]

  • Ethyl Acetate (Extraction solvent)

  • Anhydrous Sodium Sulfate ( Na2​SO4​ )

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.1 eq) in absolute ethanol (approx. 5–10 mL per mmol of reactant)[7].

  • Addition: Slowly add a solution of methyl 7-bromo-6-oxoheptanoate (1.0 eq) in ethanol dropwise to the stirring thioamide solution at room temperature over 15–30 minutes[7].

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing exothermic runaway and dimerization side-reactions.

  • Cyclization: Heat the reaction mixture to a gentle reflux (75–80 °C) using an oil bath or heating block.

  • In-Process Monitoring (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) every 30 minutes[9].

    • Validation Check: The successful formation of the thiazole is indicated by the consumption of the weakly UV-active bromoketone spot and the emergence of a highly UV-active, lower Rf​ spot. Typical reaction time is 2 to 4 hours.

  • Workup: Once complete, cool the mixture to room temperature. The reaction liberates molar equivalents of hydrobromic acid (HBr) as a byproduct. Neutralize the mixture by slowly pouring it into a beaker containing cold 5% aqueous NaHCO3​ until the pH reaches ~7–8[7].

    • Causality: Mild basic neutralization prevents the acid-catalyzed hydrolysis of the terminal methyl ester.

  • Isolation: If the product precipitates upon neutralization, collect it via vacuum filtration[9]. If it remains in solution (common for aliphatic side chains), extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient) to isolate the pure methyl 5-(2-substituted-thiazol-4-yl)pentanoate[7].

Workflow S1 1. Preparation Dissolve thioamide in EtOH S2 2. Addition Dropwise add α-bromoketone S1->S2 S3 3. Cyclization Reflux at 75-80°C (2-4 h) S2->S3 S4 4. Workup Neutralize with 5% NaHCO3 S3->S4 S5 5. Isolation Extract with EtOAc & Dry S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6

Caption: Step-by-step experimental workflow for thiazole isolation and purification.

Sources

Method

Advanced Cross-Coupling Strategies for Methyl 7-Bromo-6-Oxoheptanoate in Drug Discovery

Abstract Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a versatile, bifunctional aliphatic building block featuring a terminal methyl ester and a highly reactive primary α -bromoketone moiety. It is frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a versatile, bifunctional aliphatic building block featuring a terminal methyl ester and a highly reactive primary α -bromoketone moiety. It is frequently utilized in the synthesis of complex heterocycles, prostaglandin analogs, and targeted protein degraders (PROTACs). However, the high electrophilicity and α -acidity of the bromoketone present significant challenges in transition-metal-catalyzed cross-coupling, often leading to Favorskii rearrangements, homocoupling, or nucleophilic degradation. This application note details two field-proven, highly selective cross-coupling methodologies—Palladium-Catalyzed Suzuki-Miyaura Coupling and Visible-Light Metallaphotoredox Dual Catalysis —providing drug development professionals with mechanistic insights and scalable protocols.

Mechanistic Insights & Substrate Profiling (Expertise & Experience)

When designing cross-coupling conditions for methyl 7-bromo-6-oxoheptanoate, scientists must account for the specific electronic environment of the −C(=O)CH2​Br group.

  • Absence of β -Hydride Elimination : Unlike standard alkyl bromides, primary α -bromoketones lack β -hydrogens on the halogenated carbon. This structural feature prevents the classical β -hydride elimination pathway that typically plagues C(sp3) cross-couplings, making it an excellent candidate for direct Pd- or Ni-catalyzed functionalization [2].

  • Base-Induced Instability : The protons adjacent to the carbonyl are highly acidic. Exposure to strong alkoxide bases (e.g., NaOtBu , NaOMe ) triggers rapid enolization, leading to self-condensation or Favorskii rearrangement (yielding branched esters). Causality-driven choice : Protocols must utilize mild, insoluble inorganic bases (e.g., anhydrous K3​PO4​ ) or operate under base-free photoredox conditions to maintain substrate integrity [1].

  • Chemoselectivity : The terminal methyl ester is stable under mild cross-coupling conditions but can hydrolyze if aqueous hydroxide bases are used. Anhydrous or biphasic conditions with phosphate/carbonate bases are mandatory.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura α -Arylation

This protocol describes the C(sp3)−C(sp2) cross-coupling of methyl 7-bromo-6-oxoheptanoate with arylboronic acids to yield α -aryl ketones. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) provides sufficient steric bulk to accelerate reductive elimination while suppressing off-target debromination [2][3].

Materials
  • Substrate : Methyl 7-bromo-6-oxoheptanoate (1.0 equiv, 1.0 mmol, 237.1 mg)

  • Coupling Partner : Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst : Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%, 0.05 mmol)

  • Base : K3​PO4​ (anhydrous, finely ground, 2.0 equiv, 2.0 mmol)

  • Solvent : Toluene/ H2​O (10:1 v/v, 0.1 M, rigorously degassed)

Step-by-Step Methodology (Self-Validating System)
  • Preparation : In a dried Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl2​⋅CH2​Cl2​ , and K3​PO4​ .

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3x).

  • Solvent Addition : Syringe in the degassed Toluene/ H2​O mixture. Validation Checkpoint: The solution should appear dark red/brown, characteristic of the active Pd-dppf complex.

  • Substrate Addition : Add methyl 7-bromo-6-oxoheptanoate dropwise via syringe. (Note: Adding the electrophile last minimizes base-catalyzed degradation prior to catalyst activation).

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath for 12–16 hours. Monitor via LC-MS. Validation Checkpoint: Disappearance of the M+ peak at m/z 237/239 and emergence of the coupled product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Visible-Light Metallaphotoredox Cross-Electrophile Coupling

To completely avoid basic conditions and organometallic reagents, Ni/Ir dual catalysis offers a state-of-the-art alternative. This method couples methyl 7-bromo-6-oxoheptanoate directly with aryl bromides via an α -acyl radical intermediate.

Materials
  • Substrates : Methyl 7-bromo-6-oxoheptanoate (1.5 equiv), Aryl Bromide (1.0 equiv)

  • Photocatalyst : Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%)

  • Cross-Coupling Catalyst : NiCl2​(dtbbpy) (5 mol%)

  • Terminal Reductant : Zinc dust (2.0 equiv)

  • Base : 2,6-Lutidine (1.5 equiv, acts as a mild proton sponge)

  • Solvent : Anhydrous DMA (0.1 M)

Step-by-Step Methodology
  • Assembly : In a clear glass vial, combine the aryl bromide, Ir-photocatalyst, Ni-catalyst, and Zinc dust.

  • Degassing : Seal with a PTFE septum cap. Sparge with Argon for 15 minutes.

  • Liquid Addition : Add anhydrous DMA, 2,6-Lutidine, and methyl 7-bromo-6-oxoheptanoate via syringe. Validation Checkpoint: The mixture should be pale green, indicating the presence of the Ni(II) pre-catalyst.

  • Irradiation : Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature (maintaining internal temp < 30 °C with a cooling fan).

  • Monitoring : After 24 hours, turn off the light. Validation Checkpoint: The solution typically transitions to a deep red/brown color, indicating the accumulation of active Ni(0)/Ni(I) species.

  • Workup : Quench with water, extract with diethyl ether (3x), wash the organic layer with brine, dry over MgSO4​ , and purify via flash chromatography.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and product yield for the Suzuki-Miyaura coupling of methyl 7-bromo-6-oxoheptanoate with phenylboronic acid.

EntryCatalyst / LigandBaseSolvent (Temp)Yield (%)Mechanistic Observation / Causality
1 Pd(PPh3​)4​ NaOtBu THF (65 °C)< 5%Complete substrate decomposition (Favorskii rearrangement) due to strong alkoxide base.
2 Pd(PPh3​)4​ K2​CO3​ Toluene/ H2​O (80 °C)35%Significant homocoupling observed. Monodentate ligand fails to enforce rapid reductive elimination.
3 Pd(dppf)Cl2​ K3​PO4​ Toluene/ H2​O (80 °C)88% Optimal. Bidentate dppf accelerates reductive elimination; mild phosphate base preserves the α -protons.
4 Pd2​(dba)3​ / XPhos Cs2​CO3​ Dioxane/ H2​O (80 °C)75%Good yield, but XPhos is highly active, leading to minor ester hydrolysis over prolonged heating.
Mandatory Visualizations
Diagram 1: Metallaphotoredox Catalytic Cycle

This diagram illustrates the single-electron transfer (SET) pathways that bypass traditional ionic degradation.

G Substrate Methyl 7-bromo-6-oxoheptanoate (C(sp3) Electrophile) Radical α-Acyl Radical Intermediate Substrate->Radical SET reduction NiIII Ar-Ni(III)-Acyl Radical->NiIII Ni0 Ni(0) Catalyst NiII_Ar Ar-Ni(II)-Br Ni0->NiII_Ar Oxidative Addition (Aryl Bromide) NiII_Ar->NiIII Radical Capture NiIII->Ni0 SET reduction (Regeneration) Product Cross-Coupled Product (α-Aryl Ketone) NiIII->Product Reductive Elimination Photocatalyst Ir(III) Photocatalyst + Blue LED Photocatalyst->Radical e- transfer

Caption: Metallaphotoredox cycle for methyl 7-bromo-6-oxoheptanoate avoiding ionic degradation.

Diagram 2: Logical Workflow for Condition Optimization

A systematic troubleshooting guide for handling α -bromoketones in cross-coupling.

Workflow Start Substrate: Methyl 7-bromo-6-oxoheptanoate BaseCheck Base Selection (Avoid Strong Alkoxides) Start->BaseCheck Favorskii Favorskii Rearrangement Detected? BaseCheck->Favorskii UseMild Use Mild Bases (K3PO4, Cs2CO3) Favorskii->UseMild Yes LigandCheck Ligand Optimization (Steric Bulk) Favorskii->LigandCheck No UseMild->LigandCheck Homocoupling Homocoupling/Debromination Detected? LigandCheck->Homocoupling UseBidentate Use Bidentate/Bulky Ligands (dppf, XPhos) Homocoupling->UseBidentate Yes Success Optimized Cross-Coupling Conditions Homocoupling->Success No UseBidentate->Success

Caption: Decision matrix for troubleshooting side reactions in α-bromoketone cross-coupling.

References
  • Title: Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles Source: Accounts of Chemical Research / ResearchGate URL: [Link]

  • Title: Substituted arene synthesis by carbonyl or carboxyl compound α-arylation Source: Organic Chemistry Portal URL: [Link]

Application

The Versatility of Methyl 7-Bromo-6-Oxoheptanoate in Heterocyclic Synthesis: A Detailed Application and Protocol Guide

Introduction: Unlocking the Potential of a Bifunctional Building Block In the landscape of modern synthetic organic chemistry, the strategic design and construction of heterocyclic scaffolds remain a cornerstone of drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern synthetic organic chemistry, the strategic design and construction of heterocyclic scaffolds remain a cornerstone of drug discovery and materials science. Among the myriad of starting materials, bifunctional molecules that offer multiple points for chemical elaboration are of paramount importance. Methyl 7-bromo-6-oxoheptanoate is one such versatile precursor, possessing two key reactive sites: an α-bromo ketone and a terminal methyl ester. This unique combination allows for a diverse range of cyclization and condensation reactions, making it an invaluable tool for the synthesis of a variety of heterocyclic systems.

The electrophilic nature of the carbon bearing the bromine atom, activated by the adjacent carbonyl group, makes it a prime target for nucleophilic attack.[1] Concurrently, the ketone and the distant ester functionality provide additional handles for orchestrating ring-closing strategies. This guide provides an in-depth exploration of the synthetic utility of methyl 7-bromo-6-oxoheptanoate, offering detailed protocols and mechanistic insights for the synthesis of key heterocyclic cores, including thiazoles and diazepines. The methodologies presented herein are grounded in established chemical principles and are designed to be readily adaptable by researchers in the field.

I. Synthesis of Substituted Thiazoles via Hantzsch Thioamide Cyclization

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[2] It involves the reaction of an α-halocarbonyl compound with a thioamide. Methyl 7-bromo-6-oxoheptanoate serves as an excellent α-bromo ketone substrate for this transformation, leading to the formation of thiazoles bearing a functionalized side chain at the 4-position.

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom of methyl 7-bromo-6-oxoheptanoate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Thiazole_Synthesis reagent Methyl 7-bromo-6-oxoheptanoate + Thioamide solvent Ethanol or DMF reagent->solvent Dissolve base Optional: Weak Base (e.g., NaHCO3) solvent->base Add reaction Reflux base->reaction Heat workup Aqueous Workup & Extraction reaction->workup Cool & Quench purification Column Chromatography workup->purification Isolate Crude product 4-Substituted Thiazole purification->product Purify

Caption: Workflow for the Hantzsch synthesis of thiazoles.

Experimental Protocol: Synthesis of Methyl 6-(2-Aryl-4-thiazolyl)hexanoate

This protocol describes a general procedure for the synthesis of a 4-substituted thiazole using methyl 7-bromo-6-oxoheptanoate and a representative thioamide (e.g., thiobenzamide).

Materials:

  • Methyl 7-bromo-6-oxoheptanoate

  • Thiobenzamide (or other substituted thioamide)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (optional)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 7-bromo-6-oxoheptanoate (1.0 eq) and thiobenzamide (1.1 eq) in anhydrous ethanol (0.2 M).

  • Reaction: If the thioamide salt is not used, a non-nucleophilic weak base like sodium bicarbonate (1.2 eq) can be added to neutralize the HBr formed during the reaction. The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired methyl 6-(2-aryl-4-thiazolyl)hexanoate.

Parameter Value/Condition Rationale
Solvent Anhydrous EthanolA polar protic solvent that facilitates the dissolution of reactants and the reaction progress.
Temperature RefluxProvides the necessary activation energy for the cyclization and dehydration steps.
Stoichiometry Thioamide (1.1 eq)A slight excess of the thioamide ensures complete consumption of the limiting bromo-ketoester.
Workup Aqueous washRemoves inorganic byproducts and any remaining water-soluble impurities.

II. Synthesis of 1,4-Diazepines: Accessing Seven-Membered Heterocycles

The synthesis of seven-membered heterocycles, such as diazepines, is of significant interest due to their prevalence in biologically active compounds.[3] Methyl 7-bromo-6-oxoheptanoate can be utilized in a domino reaction with 1,2-diamines to construct the 1,4-diazepine core.[4]

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine on the electrophilic carbon of the α-bromo ketone, leading to a substitution reaction. The second amino group then undergoes a condensation reaction with the ketone, followed by cyclization to form the seven-membered ring.

Diagram 2: 1,4-Diazepine Synthesis Pathway

Diazepine_Synthesis start Methyl 7-bromo-6-oxoheptanoate + 1,2-Diamine sn2 Nucleophilic Substitution (SN2) start->sn2 intermediate Amino-keto Intermediate sn2->intermediate condensation Intramolecular Condensation intermediate->condensation cyclization Cyclization condensation->cyclization product 1,4-Diazepine Derivative cyclization->product

Caption: Key steps in the synthesis of 1,4-diazepines.

Experimental Protocol: Synthesis of Methyl 6-(2,3-Dihydro-1H-1,4-diazepin-7-yl)hexanoate

This protocol outlines a general procedure for the synthesis of a 1,4-diazepine derivative using methyl 7-bromo-6-oxoheptanoate and ethylenediamine.

Materials:

  • Methyl 7-bromo-6-oxoheptanoate

  • Ethylenediamine

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl 7-bromo-6-oxoheptanoate (1.0 eq) in anhydrous acetonitrile (0.1 M) in a round-bottom flask is added triethylamine (2.5 eq). The mixture is stirred at room temperature.

  • Addition of Diamine: Ethylenediamine (1.2 eq) is added dropwise to the reaction mixture. The reaction is stirred at room temperature and monitored by TLC.

  • Workup: Once the reaction is complete, the solvent is removed in vacuo. The residue is partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired methyl 6-(2,3-dihydro-1H-1,4-diazepin-7-yl)hexanoate.

Parameter Value/Condition Rationale
Solvent Anhydrous AcetonitrileA polar aprotic solvent that is suitable for both the substitution and condensation steps.
Base TriethylamineActs as a scavenger for the HBr generated during the initial substitution reaction.
Temperature Room TemperatureThe reaction is often facile at ambient temperature, though gentle heating may be required for less reactive diamines.
Stoichiometry Ethylenediamine (1.2 eq)A slight excess of the diamine drives the reaction to completion.

III. Further Synthetic Applications and Future Outlook

The synthetic potential of methyl 7-bromo-6-oxoheptanoate extends beyond the synthesis of thiazoles and diazepines. Its bifunctional nature opens doors to the construction of a wide array of other heterocyclic systems. For instance, reaction with hydrazine derivatives can lead to pyridazines, while condensation with β-ketoesters or malononitrile could yield substituted pyridines or pyrans, respectively.

The ester functionality also serves as a valuable handle for further derivatization, allowing for the introduction of additional complexity or for linking the heterocyclic core to other molecules of interest. This makes methyl 7-bromo-6-oxoheptanoate a highly attractive starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

As the demand for novel heterocyclic scaffolds continues to grow, the creative application of versatile building blocks like methyl 7-bromo-6-oxoheptanoate will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.

References

  • Recyclable copper(i)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in bioderived 2-MeTHF: green synthesis of 2,3-disubstituted benzofurans - Catalysis Science & Technology (RSC Publishing).
  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews.
  • Thiazole synthesis - Organic Chemistry Portal.
  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - PMC.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC.
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate.
  • One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid - Organic Chemistry Portal.
  • benzo[d,f][5]diazepines, Dibenzo[d,f][5]diazepinones, and - Qucosa - TU Dresden. Available at:

  • Synthesis of benzodiazepines - US5466799A - Google Patents.
  • Synthesis of 1,4-Diazepanes and Benzo[ b][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed. Available at:

  • Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity - OUCI.
  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity - French-Ukrainian Journal of Chemistry.
  • The Formation of Seven-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[5][6]benzodiazepines. | Semantic Scholar. Available at:

Sources

Method

Application Note: Methyl 7-Bromo-6-Oxoheptanoate as a Bifunctional Intermediate in Lipid Analog Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and self-validating experimental protocols for lipid mimetic synthesis. Str...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, mechanistic workflows, and self-validating experimental protocols for lipid mimetic synthesis.

Structural Rationale & Mechanistic Insights

Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5)[1] is a highly versatile, bifunctional aliphatic building block widely utilized in the synthesis of specialized lipid analogs. Structurally, it consists of a 7-carbon aliphatic chain that terminates in a methyl ester on one end and an α -bromoketone on the other[2]. This specific architecture makes it an ideal precursor for synthesizing conformationally restricted lipid mimetics, such as pantothenamide analogs or peroxisome proliferator-activated receptor (PPAR) agonists.

Causality of Structural Features:

  • The α -Bromoketone Moiety: The adjacent electron-withdrawing carbonyl group drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the carbon-bromine bond. This renders the α -carbon highly electrophilic and susceptible to nucleophilic attack, enabling rapid, regioselective cyclization reactions (e.g., the Hantzsch thiazole synthesis)[3].

  • The Methyl Ester Moiety: In complex lipid analog synthesis, the terminal carboxylic acid must be protected to prevent unwanted amidation, esterification, or polymerization during the heterocyclic coupling phase. The methyl ester provides robust protection under acidic and mildly basic coupling conditions, while remaining easily cleavable via late-stage saponification to yield the active free fatty acid.

Application: Conformationally Restricted Lipid Mimetics

In modern drug development, native fatty acids and lipid signaling molecules often suffer from poor pharmacokinetic profiles due to rapid β -oxidation and esterase cleavage in vivo. Replacing labile amide bonds or aliphatic double bonds with bioisosteric heterocycles—such as thiazoles, imidazoles, or oxazoles—locks the lipid chain into a specific bioactive conformation and shields it from enzymatic degradation[4].

Methyl 7-bromo-6-oxoheptanoate provides the exact 5-carbon spacer length required to mimic the hydrophobic tail of several key lipid signaling molecules, allowing medicinal chemists to seamlessly graft a stable thiazole core into the lipid backbone.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the conversion of methyl 7-bromo-6-oxoheptanoate into a bioactive thiazole-lipid analog. These workflows are designed as self-validating systems , featuring built-in analytical checkpoints to ensure intermediate integrity before proceeding to subsequent synthetic steps.

Protocol A: Microwave-Assisted Hantzsch Thiazole Synthesis

Objective: Couple methyl 7-bromo-6-oxoheptanoate with a thioamide to form a thiazole-containing lipid ester.

Causality of Experimental Choices: Conventional heating of α -bromoketones often leads to thermal degradation, solvolysis, or self-condensation. Microwave irradiation provides rapid, uniform heating, accelerating the cyclization step and outcompeting degradation pathways, thereby maximizing yield and purity. Ethanol is selected as the solvent because its polar protic nature stabilizes the ionic intermediates during cyclization, and it couples efficiently with microwave energy.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve methyl 7-bromo-6-oxoheptanoate (237 mg, 1.0 mmol) and the desired thioamide coupling partner (1.1 mmol) in 3.0 mL of anhydrous ethanol.

  • Acid Scavenging: Add solid sodium bicarbonate (NaHCO₃, 84 mg, 1.0 mmol).

    • Rationale: NaHCO₃ acts as a mild acid scavenger to neutralize the hydrobromic acid (HBr) byproduct generated during cyclization. This prevents acid-catalyzed degradation of the ester moiety without interfering with the nucleophilic attack.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 15 minutes.

  • Validation Checkpoint: Sample 5 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via LC-MS. The complete disappearance of the bromoketone mass ( m/z 237) and the appearance of the target thiazole mass confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate (15 mL) and saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure thiazole-ester intermediate.

Protocol B: Late-Stage Saponification

Objective: Convert the thiazole-ester intermediate to the biologically active free fatty acid.

Causality of Experimental Choices: Lithium hydroxide (LiOH) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester and increasing its electrophilicity. This allows hydrolysis to proceed efficiently at room temperature, preventing base-catalyzed epimerization or cleavage of the newly formed heterocyclic core.

Step-by-Step Methodology:

  • Solvent System: Dissolve the thiazole-ester intermediate (0.5 mmol) in 4.0 mL of a Tetrahydrofuran/Water (THF/H₂O, 3:1 v/v) mixture.

    • Rationale: THF fully solubilizes the lipophilic intermediate, while water provides the necessary hydroxide nucleophile.

  • Hydrolysis: Add LiOH monohydrate (42 mg, 1.0 mmol) in one portion. Stir the reaction vigorously at room temperature (20–25 °C) for 4 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (Dichloromethane/Methanol 9:1). The starting material spot should completely disappear, replaced by a highly polar baseline spot corresponding to the lithium salt of the fatty acid.

  • Acidification & Extraction: Carefully acidify the mixture to pH 3–4 using 1 M HCl.

    • Rationale: Protonation converts the water-soluble carboxylate salt into the lipophilic free carboxylic acid.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the final thiazole-containing lipid analog.

Quantitative Data Presentation

The table below summarizes the quantitative advantages of utilizing microwave irradiation over conventional heating for the Hantzsch cyclization of methyl 7-bromo-6-oxoheptanoate.

Synthesis MethodTemperature (°C)TimeBase / AdditiveYield (%)Purity (LC-MS)Primary Impurity Profile
Conventional Heating 80 (Reflux)6–12 hoursNone45–55%< 80%Solvolysis products, bromoketone dimers
Microwave Irradiation 11015 minsNaHCO₃ (1.0 eq)85–95%> 95%Trace unreacted thioamide

Visualizations

Workflow A Methyl 7-bromo-6-oxoheptanoate (Bifunctional Intermediate) C Hantzsch Cyclization (Microwave, EtOH) A->C B Thioamide / Amide Coupling Partner B->C D Thiazole-Ester Intermediate C->D -H₂O, -HBr E Saponification (LiOH, THF/H2O) D->E F Thiazole-Containing Free Fatty Acid Analog E->F -MeOH

Workflow for the synthesis of thiazole-containing lipid analogs via Hantzsch cyclization.

Mechanism S1 Step 1: Nucleophilic Attack Thioamide sulfur attacks the highly electrophilic α-carbon of the bromoketone. S2 Step 2: Bromide Displacement Loss of bromide ion (Br⁻) yields an S-alkylated intermediate. S1->S2 S3 Step 3: Intramolecular Cyclization Amine nitrogen performs a nucleophilic attack on the ketone carbonyl carbon. S2->S3 S4 Step 4: Dehydration Elimination of H₂O drives aromatization, yielding the stable thiazole core. S3->S4

Step-by-step mechanistic pathway of the Hantzsch thiazole synthesis.

References

  • National Center for Biotechnology Information. "PubChemLite - Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3), CID 54001756." PubChem Database. Available at:[Link]

  • de Villiers, M., et al. "Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics." PMC / bioRxiv. Available at:[Link]

  • Qian, Y., et al. "Identification of a Privileged Scaffold for Inhibition of Sterol Transport Proteins through the Synthesis and Ring Distortion of Diverse, Pseudo-Natural Products." ACS Central Science. Available at:[Link]

Sources

Application

preparation of alpha-bromoketones from methyl 7-bromo-6-oxoheptanoate

Application Note: Advanced Protocols for the Preparation and Diversification of α -Bromoketones Subtitle: Synthesizing Custom α -Bromoketones from Methyl 7-Bromo-6-oxoheptanoate for Downstream Thiazole Assembly Target Au...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Protocols for the Preparation and Diversification of α -Bromoketones

Subtitle: Synthesizing Custom α -Bromoketones from Methyl 7-Bromo-6-oxoheptanoate for Downstream Thiazole Assembly Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals

Introduction & Chemical Rationale

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly versatile, bifunctional aliphatic building block. It features a terminal methyl ester and a highly reactive α -bromoketone moiety. In medicinal chemistry, α -bromoketones are premier electrophiles for constructing nitrogen- and sulfur-containing heterocycles—most notably via the Hantzsch thiazole synthesis.

Traditionally, synthesizing complex, custom-ester α -bromoketones directly from their corresponding carboxylic acids requires Arndt-Eistert homologation, which necessitates the handling of hazardous, explosive diazomethane for every derivative. A significantly safer and more scalable strategy is to utilize methyl 7-bromo-6-oxoheptanoate as a universal precursor. By performing chemoselective transesterification, researchers can generate a diverse library of custom α -bromoketones, which can subsequently be cyclized into target pharmacophores.

Workflow A Methyl 7-bromo- 6-oxoheptanoate B Amberlyst-15 Transesterification A->B C Custom Ester α-Bromoketones B->C D Hantzsch Thiazole Synthesis C->D E Thiazole-based Chemical Probes D->E

Workflow for the preparation and application of custom α-bromoketones.

Causality in Experimental Design

The Transesterification Challenge

α -Bromoketones are highly sensitive to basic conditions, which readily trigger Favorskii rearrangements (yielding branched esters) or Darzens-type condensations. Furthermore, traditional homogeneous acid catalysis (e.g., H2​SO4​ ) can cause decomposition, debromination, or acetalization of the ketone.

The Solution: We utilize Amberlyst-15 , a macroreticular polystyrene-based ion-exchange resin with strongly acidic sulfonic groups. This heterogeneous catalyst provides a high local proton concentration to activate the ester carbonyl without enolizing the ketone, ensuring the α -bromo group remains intact . It is easily removed via filtration, preventing product degradation during workup .

The Hantzsch Cyclization Dynamics

The reaction between the custom α -bromoketone and a thioamide is conducted in absolute ethanol. Ethanol is specifically chosen because its polar protic nature stabilizes the transition state of the initial SN​2 displacement and the subsequent polar hydroxythiazoline intermediate . A slight stoichiometric excess of the thioamide is employed to guarantee the complete consumption of the α -bromoketone, which is a potent lachrymator and alkylating agent .

Experimental Protocols

Protocol A: Mild Acid-Catalyzed Transesterification

Objective: Convert methyl 7-bromo-6-oxoheptanoate to a custom ester while preserving the reactive α -bromo group.

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 7-bromo-6-oxoheptanoate (1.0 equiv, 10.0 mmol, 2.37 g) in the target alcohol (e.g., benzyl alcohol, 10.0 equiv).

    • Note: If the target alcohol is solid or highly valuable (e.g., a PEG-linker), use anhydrous dichloromethane (15 mL) as a co-solvent and reduce the alcohol to 2.0 equiv.

  • Catalyst Addition: Add dry Amberlyst-15 resin (20% w/w relative to the starting material, approx. 475 mg).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60 °C under an inert argon atmosphere. Stir continuously.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 4:1). The starting material ( Rf​≈0.4 ) should cleanly convert to the product without the appearance of highly polar baseline spots (which would indicate ketone degradation). Conversion typically reaches >95% within 6–8 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the Amberlyst-15 resin. Wash the resin with dichloromethane (2 × 10 mL).

    • Sustainability Note: The recovered catalyst can be washed with methanol, dried under vacuum, and reused for up to three cycles without significant loss of activity.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the custom α -bromoketone.

Protocol B: Hantzsch Thiazole Cyclization

Objective: Synthesize a 2-substituted-4-(5-alkoxy-5-oxopentyl)thiazole derivative.

  • Preparation: In a 25 mL round-bottom flask, dissolve the custom α -bromoketone synthesized in Protocol A (1.0 equiv, 5.0 mmol) in absolute ethanol (25 mL, yielding a 0.2 M solution).

  • Reagent Addition: Add the desired thioamide or thiourea (1.1 equiv, 5.5 mmol).

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

  • Self-Validation & Workup: Evaporate the ethanol under reduced pressure. The crude residue contains the hydrobromide salt of the thiazole. To drive the aromatization to completion and isolate the free base, partition the residue between saturated aqueous NaHCO3​ (20 mL) and ethyl acetate (20 mL). The cessation of CO2​ evolution validates the complete neutralization of the HBr byproduct.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography.

Mechanistic Pathway

Mechanism A α-Bromoketone + Thioamide B S-Alkylation (SN2 Displacement) A->B Nucleophilic Attack C Hydroxythiazoline Intermediate B->C Ring Closure D Dehydration (-H2O) C->D Acidic/Thermal E Substituted 1,3-Thiazole D->E Aromatization

Mechanistic pathway of the Hantzsch thiazole synthesis from α-bromoketones.

Quantitative Data Summary

The following table summarizes the reaction metrics for the diversification of methyl 7-bromo-6-oxoheptanoate into various custom esters, and their subsequent performance in a standard Hantzsch cyclization (using thioacetamide).

Table 1: Reaction Metrics for the Diversification of Methyl 7-Bromo-6-oxoheptanoate

Target Ester ( α -Bromoketone)Alcohol UsedTransesterification Yield (%)Thiazole Yield (%)*Purity (LC-MS)
Benzyl 7-bromo-6-oxoheptanoateBenzyl OH8892>98%
Isopropyl 7-bromo-6-oxoheptanoateIsopropanol9189>99%
PEG3- 7-bromo-6-oxoheptanoatePEG3-OH7685>95%

*Thiazole yield is calculated based on the isolated mass following condensation with thioacetamide and aqueous workup.

References

  • Title: Amberlyst-15 in organic synthesis Source: ARKIVOC URL: [Link]

  • Title: Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes Source: Organic Chemistry Portal URL: [Link]

  • Title: Facile and convenient synthesis of 2,4-disubstituted and 2,3,4-trisubstituted 1,3-thiazoles Source: Journal of Sulfur Chemistry (via ResearchGate) URL: [Link]

  • Title: Gold-Catalyzed Hydration of Haloalkynes to α-Halomethyl Ketones Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 7-Bromo-6-Oxoheptanoate Synthesis

Executive Summary Methyl 7-bromo-6-oxoheptanoate is a highly versatile intermediate used in the synthesis of complex lipids, prostaglandins, and pharmaceutical active pharmaceutical ingredients (APIs). Its synthesis reli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromo-6-oxoheptanoate is a highly versatile intermediate used in the synthesis of complex lipids, prostaglandins, and pharmaceutical active pharmaceutical ingredients (APIs). Its synthesis relies on the precise α -bromination of the asymmetric precursor, methyl 6-oxoheptanoate. Because the starting material possesses two distinct α -carbons (C5 and C7), achieving high regioselectivity while preventing secondary side reactions is a significant synthetic challenge.

This guide provides a mechanistic framework for understanding, detecting, and troubleshooting the most common impurities encountered during batch scale-up, ensuring high-fidelity product generation.

Quantitative Data: Impurity Profiling

Effective troubleshooting begins with accurate identification. The table below summarizes the most common impurities, their causal mechanisms, and their distinct analytical signatures.

Impurity NameStructural DeviationMechanism of FormationAnalytical Signature
Methyl 5-bromo-6-oxoheptanoate Regioisomer (Br at C5 instead of C7)Thermodynamic enolization favoring the more substituted α -carbon. 1 H NMR: Loss of C5 methylene multiplet; appearance of a C5 methine signal.
Methyl 7,7-dibromo-6-oxoheptanoate Overbromination (Two Br atoms at C7)Secondary enolization driven by localized reagent excess or basic microenvironments.GC-MS: Distinctive 1:2:1 isotope pattern (M + , M +2 , M +4 ) due to two Br isotopes.
7-Bromo-6-oxoheptanoic acid Hydrolysis (Carboxylic acid instead of methyl ester)HBr-catalyzed cleavage of the ester group in the presence of trace moisture.IR: Broad O-H stretch (~2500-3000 cm −1 ). 1 H NMR: Loss of the -OCH 3​ singlet (~3.6 ppm).
Methyl 7-bromo-6,6-dimethoxyheptanoate Ketalization (Loss of C6 ketone)HBr-catalyzed reaction of the ketone with methanol (if used as a solvent). 13 C NMR: Loss of C=O peak (~200 ppm); appearance of ketal carbon and two -OCH 3​ peaks.

Mechanistic Causality & Troubleshooting FAQs

Q1: Why is my synthesis yielding a high ratio of the C5-bromo regioisomer instead of the desired C7-bromo product? A1: This is a classic manifestation of thermodynamic versus kinetic control. Methyl 6-oxoheptanoate is an asymmetric ketone. Under standard acid-catalyzed bromination (e.g., Br 2​ in acetic acid), the reaction proceeds via the more stable, highly substituted C5-C6 enol (thermodynamic enol). Bromination of this intermediate yields the undesired methyl 5-bromo-6-oxoheptanoate. To direct bromination to the terminal C7 methyl group, you must employ kinetic control. Using N-bromosuccinimide (NBS) catalyzed by ammonium acetate (NH 4​ OAc) provides a mild, neutral-to-slightly-acidic environment that favors the less sterically hindered kinetic enol, significantly improving the yield of the C7-bromo target[1].

Q2: How can I suppress the formation of dibrominated impurities, specifically methyl 7,7-dibromo-6-oxoheptanoate? A2: Overbromination occurs when the monobrominated product undergoes a second enolization. In base-catalyzed conditions, the introduction of the first electron-withdrawing bromine atom increases the acidity of the remaining α -protons, making the monobromo ketone more reactive than the starting material (analogous to the haloform reaction). Even under neutral conditions, localized excesses of the brominating agent can cause dibromination. To prevent this, strictly avoid basic microenvironments, ensure vigorous stirring to prevent localized reagent pooling, and monitor the reaction meticulously. Alternative methods utilizing controlled photochemical NBS bromination can also limit over-halogenation by avoiding harsh ionic intermediates[2].

Q3: My batch analysis shows significant ester hydrolysis, yielding 7-bromo-6-oxoheptanoic acid. How do I prevent this? A3: Ester hydrolysis in this context is an autocatalytic side reaction driven by the stoichiometric generation of hydrogen bromide (HBr) during the substitution process. If adventitious water is present in your solvents or starting materials, the HBr acts as a potent acid catalyst, cleaving the methyl ester. To prevent this, your protocol must be a self-validating anhydrous system: use rigorously dried solvents (e.g., over molecular sieves), flame-dried glassware, and employ an inert gas sweep (N 2​ or Ar) to continuously remove HBr from the reaction mixture before it can catalyze hydrolysis.

Self-Validating Experimental Protocol

To ensure high regioselectivity and suppress impurities, utilize the following kinetically controlled NBS/NH 4​ OAc methodology[1]. This protocol includes built-in validation checkpoints.

Step 1: System Preparation (Anhydrous Control) Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the system continuously with Argon to sweep away future HBr byproducts and exclude ambient moisture.

Step 2: Reagent Loading Dissolve methyl 6-oxoheptanoate (1.0 eq) in anhydrous diethyl ether to achieve a 0.2 M concentration. Add ammonium acetate (NH 4​ OAc, 0.1 eq) as the kinetic catalyst[1]. Stir for 5 minutes at 25°C.

Step 3: Controlled Bromination Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes. Causality note: Slow addition prevents thermal spikes and localized reagent pooling, which are the primary drivers of 7,7-dibromo-6-oxoheptanoate formation.

Step 4: Self-Validation (In-Process Control) After 2 hours of stirring at 25°C, withdraw a 50 µL aliquot. Quench it immediately with saturated aqueous Na 2​ S 2​ O 3​ , extract with ethyl acetate, and analyze via GC-MS. Validation Metric: The reaction is deemed successful and ready for workup when the starting material peak is <5% and the dibromo impurity peak (identified by its M + /M +2 /M +4 isotope pattern) is <2%. If the dibromo species begins accelerating, quench the main reaction immediately.

Step 5: Quenching and Workup Filter the reaction mixture through a sintered glass funnel to remove the insoluble succinimide byproduct. Wash the organic filtrate with saturated aqueous NaHCO 3​ to neutralize any residual HBr (preventing post-reaction hydrolysis), followed by a brine wash. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure at 30°C to yield the crude methyl 7-bromo-6-oxoheptanoate.

Reaction Pathway Visualization

ReactionPathway SM Methyl 6-oxoheptanoate (Starting Material) Kinetic Kinetic Enol (C6-C7 double bond) SM->Kinetic Kinetic Control (e.g., NBS/NH4OAc) Thermo Thermodynamic Enol (C5-C6 double bond) SM->Thermo Thermodynamic Control (e.g., Acid/Br2) Target Methyl 7-bromo-6-oxoheptanoate (Desired Product) Kinetic->Target Bromination Regio Methyl 5-bromo-6-oxoheptanoate (Regioisomer Impurity) Thermo->Regio Bromination Dibromo Methyl 7,7-dibromo-6-oxoheptanoate (Overbromination Impurity) Target->Dibromo Excess Reagent / Base Catalysis Hydrolysis 7-bromo-6-oxoheptanoic acid (Hydrolysis Impurity) Target->Hydrolysis HBr + H2O (Trace Moisture)

Mechanistic divergence in the alpha-bromination of methyl 6-oxoheptanoate.

References

  • Photochemical α -Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method. ResearchGate. [2]

  • A mild and efficient procedure for alpha-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Chem Commun (Camb). 2004 Feb 21:(4):470-1.[1]

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 7-Bromo-6-Oxoheptanoate Side Reactions

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield-limiting side reactions when working with highly electrophilic α -bromoketones.

Methyl 7-bromo-6-oxoheptanoate is a bifunctional building block featuring a highly reactive α -bromoketone moiety and a terminal methyl ester. While it is an excellent electrophile for SN2 alkylations, its structure makes it inherently susceptible to competing pathways, including the Favorskii rearrangement, dehydrobromination, and ester saponification. This guide is designed to explain the causality behind these failures and provide a self-validating protocol to ensure chemoselective reactions.

Mechanistic Overview of Competing Pathways

Before troubleshooting, we must understand the thermodynamic and kinetic competition at play. Introducing a base and a nucleophile to methyl 7-bromo-6-oxoheptanoate creates multiple potential reaction vectors.

PathwayLogic SM Methyl 7-bromo-6-oxoheptanoate (Reactive Electrophile) SN2 Target: SN2 Substitution (Desired Pathway) SM->SN2 Mild Base, Good Nucleophile (e.g., K2CO3, 0°C) Favorskii Favorskii Rearrangement (Cyclopropanone -> Acid/Ester) SM->Favorskii Strong Base/Alkoxide (Deprotonation at C5) Elimination Dehydrobromination (α,β-Unsaturated Ketone) SM->Elimination Bulky Base, Heat (E2 Pathway) Hydrolysis Ester Saponification (Carboxylic Acid) SM->Hydrolysis Aqueous Conditions (Hydroxide Attack)

Figure 1: Reaction pathways of methyl 7-bromo-6-oxoheptanoate highlighting competing side reactions.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing carboxylic acid byproducts instead of my target SN2 alkylation product? Causality & Solution: You are likely triggering the Favorskii rearrangement. Methyl 7-bromo-6-oxoheptanoate has acidic protons on the C5 carbon (the α′ -position). When you use a strong base, it deprotonates C5 to form an enolate. This enolate attacks the C7 carbon, ejecting the bromide ion to form a highly strained cyclopropanone intermediate, which is subsequently cleaved by the base to form a carboxylic acid derivative[1]. To suppress the Favorskii rearrangement, you must avoid strong bases and maintain strict temperature control[2]. Actionable Fix: Switch to a milder, non-nucleophilic base like DIPEA or a heterogeneous base like K2CO3. Lower your reaction temperature to 0°C to kinetically favor the SN2 pathway.

Q2: My reaction yields a significant amount of an α,β -unsaturated ketone. How do I prevent this elimination? Causality & Solution: Dehydrobromination (E2 elimination) occurs when your base acts as a Brønsted base rather than a proton sponge, pulling a proton from the C5 position while ejecting the C7 bromide. This pathway is heavily favored by heat and bulky bases. Actionable Fix: Strict temperature control is required. Do not heat the reaction above room temperature. Furthermore, polar aprotic solvents like DMF can accelerate elimination; switching to DCM or THF can effectively suppress this pathway.

Q3: The terminal methyl ester is disappearing during my reaction. How can I protect it? Causality & Solution: The methyl ester is highly susceptible to saponification (base-catalyzed hydrolysis). If your reagents or solvents contain trace amounts of water, the base will generate hydroxide ions, which rapidly attack the ester carbonyl. Actionable Fix: Ensure all solvents are strictly anhydrous. Use freshly dried K2CO3 or molecular sieves in your reaction mixture. Avoid aqueous workups until the reaction is fully quenched with a mild buffer.

Q4: I am getting di-alkylated products when reacting with primary amines. How do I control stoichiometry? Causality & Solution: Primary amines become secondary amines after the first alkylation. Secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the newly added alkyl group, leading to rapid over-alkylation. Actionable Fix: Use the "inverse addition" technique. Add the methyl 7-bromo-6-oxoheptanoate dropwise to a large excess (3-5 equivalents) of the primary amine. Fast, dropwise addition maintains a low steady-state concentration of the highly electrophilic α -bromoketone, preventing localized concentration spikes and suppressing polyalkylation side reactions[3].

Quantitative Analysis of Reaction Conditions

To illustrate the impact of reaction parameters on chemoselectivity, review the empirical data below comparing solvent and base combinations.

SolventBase SelectionTemperaturePrimary PathwayMajor Side ReactionTarget SN2 Yield
DMFNaH (Strong)25°CFavorskii RearrangementEster Hydrolysis< 10%
MeCNTEA (Basic/Nucleophilic)60°CE2 EliminationOver-alkylation35%
THFDIPEA (Bulky/Mild)0°C to 25°CSN2 SubstitutionTrace Elimination82%
DCMK2CO3 (Inorganic)0°CSN2 SubstitutionUnreacted Starting Material88%
Optimized Protocol: Chemoselective Alkylation

This methodology is designed as a self-validating system . It incorporates real-time analytical checkpoints to ensure the reaction trajectory remains on the desired SN2 pathway before committing to the final workup.

ProtocolWorkflow Prep 1. Anhydrous Prep (Dry DCM, Argon) AddBase 2. Base Addition (K2CO3, cool to 0°C) Prep->AddBase React 3. Electrophile Addition (Dropwise, 30 min) AddBase->React Check 4. TLC Validation (Check for polar spots) React->Check Quench 5. Mild Quench (Sat. NH4Cl at 0°C) Check->Quench

Figure 2: Self-validating workflow for chemoselective SN2 alkylation and real-time troubleshooting.

Step 1: Anhydrous Preparation

  • Action: Flame-dry a round-bottom flask under argon. Dissolve the nucleophile (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Causality: Water acts as a hard nucleophile, rapidly hydrolyzing the terminal methyl ester. Establishing a strictly anhydrous environment is non-negotiable.

Step 2: Base Selection and Temperature Control

  • Action: Add finely powdered, anhydrous K2CO3 (1.5 equiv) to the solution. Cool the suspension to exactly 0°C using an ice bath.

  • Causality: K2CO3 is a mild, heterogeneous base. By maintaining the system at 0°C, we lower the kinetic energy, heavily disfavoring the higher-activation-energy E2 elimination and Favorskii pathways[1].

Step 3: Electrophile Addition (Inverse Addition)

  • Action: Dissolve methyl 7-bromo-6-oxoheptanoate (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel.

  • Causality: Dropwise addition maintains a low steady-state concentration of the α -bromoketone. This prevents localized heat spikes and suppresses polyalkylation side reactions[3].

Step 4: In-Process Self-Validation (TLC Monitoring)

  • Action: After 1 hour of stirring at 0°C, pull a 10 µL aliquot. Run a TLC (Hexanes:EtOAc 7:3) and stain with KMnO4.

  • Validation Logic:

    • Spot at Rf ~0.6: Unreacted α -bromoketone.

    • Spot at Rf ~0.4: Target SN2 product (Proceed to Step 5).

    • Baseline spot (Rf 0.0 - 0.1): Indicates Favorskii acid formation or ester hydrolysis. Corrective Action: If baseline spots appear, immediately verify the internal temperature is at 0°C and ensure no atmospheric moisture has breached the argon line.

Step 5: Mild Quench and Workup

  • Action: Quench the reaction by adding saturated aqueous NH4Cl directly at 0°C. Extract the aqueous layer with DCM (3x), wash the combined organics with brine, dry over MgSO4, and concentrate under reduced pressure.

  • Causality: NH4Cl provides a mildly acidic quench that neutralizes the K2CO3 without lowering the pH enough to catalyze ester hydrolysis or acetalization of the ketone.

References
  • Benchchem.Bromoacetone: Organic Synthesis Reagent. Benchchem.
  • Benchchem.2-Bromo-1-cyclopropylethanone | 69267-75-0. Benchchem.
  • ACS Publications.Commercially Viable Synthesis of Medetomidine Using a Classical Approach to the Imidazole Ring Formation. ACS Publications.

Sources

Troubleshooting

improving the stability of methyl 7-bromo-6-oxoheptanoate in aqueous solutions

Technical Support Center: Methyl 7-bromo-6-oxoheptanoate Introduction: Navigating the Challenges of an Important Bifunctional Molecule Welcome to the technical support guide for methyl 7-bromo-6-oxoheptanoate. This molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 7-bromo-6-oxoheptanoate

Introduction: Navigating the Challenges of an Important Bifunctional Molecule

Welcome to the technical support guide for methyl 7-bromo-6-oxoheptanoate. This molecule, featuring both an α-halo ketone and a methyl ester, is a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical intermediates. However, these same functional groups contribute to its lability in aqueous environments, posing a significant challenge for researchers.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles governing the stability of this compound. By explaining the "why" behind the "how," we empower you to design more robust experiments and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: I've prepared an aqueous solution of methyl 7-bromo-6-oxoheptanoate, and my compound's concentration is decreasing rapidly according to HPLC analysis. What are the likely causes?

A1: The observed decrease in concentration is almost certainly due to chemical degradation. Methyl 7-bromo-6-oxoheptanoate has two primary sites of instability in aqueous media: the methyl ester and the α-bromo ketone moiety.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield 7-bromo-6-oxoheptanoic acid and methanol. This reaction introduces a new acidic species into your solution, which can further catalyze degradation.[1][2]

  • α-Bromo Ketone Reactivity: This functional group is highly susceptible to nucleophilic attack by water, especially as the pH deviates from neutral. This can lead to the substitution of the bromide ion with a hydroxyl group, forming methyl 7-hydroxy-6-oxoheptanoate. Under basic conditions, other pathways like elimination or the Favorskii rearrangement can also occur.[3][4]

These two pathways are the most common culprits for the loss of the parent compound in aqueous solutions.

DegradationPathways cluster_hydrolysis Ester Hydrolysis cluster_substitution Nucleophilic Substitution parent Methyl 7-bromo-6-oxoheptanoate prod1 7-bromo-6-oxoheptanoic acid parent->prod1 H₂O (Acid or Base) prod2 Methyl 7-hydroxy-6-oxoheptanoate parent->prod2 H₂O (Nucleophile) prod1_side + Methanol prod2_side + HBr

Caption: Primary degradation pathways for methyl 7-bromo-6-oxoheptanoate in water.

Q2: My unbuffered aqueous solution of the compound becomes more acidic over time. Why is this happening?

A2: This is a direct consequence of the degradation pathways described in Q1.

  • Ester Hydrolysis: The primary reason for the pH drop is the hydrolysis of the methyl ester, which produces one equivalent of 7-bromo-6-oxoheptanoic acid .[2]

  • C-Br Bond Hydrolysis: A secondary, but still significant, contributor is the nucleophilic substitution at the C7 position, which releases a bromide ion. This ion combines with a proton from water to form hydrobromic acid (HBr).

Both reactions release acidic byproducts, causing the pH of an unbuffered solution to decrease. This drop in pH can, in turn, accelerate the rate of acid-catalyzed ester hydrolysis, creating a feedback loop of degradation. This self-catalyzing degradation underscores the absolute necessity of using a well-buffered system for your experiments.

Q3: What are the recommended conditions (pH, temperature, storage) for maximizing the stability of this compound in aqueous solutions?

A3: Optimizing stability requires careful control of several environmental factors.[5][6] There is a critical trade-off in pH control, as conditions that stabilize the ester can destabilize the α-bromo ketone, and vice-versa.

FactorRecommendationRationale
pH pH 4.0 - 5.5 This slightly acidic range represents the best compromise. It significantly slows base-catalyzed ester hydrolysis and α-bromo ketone reactions. While some acid-catalyzed hydrolysis will occur, its rate is generally slower than the base-mediated degradation pathways.[7]
Buffer System Acetate or Citrate Buffer (10-50 mM)Choose a buffer system with a pKa in the desired range (4.0-5.5) and ensure it does not contain nucleophilic species (e.g., Tris, phosphate in some cases) that could react with the compound.
Temperature 2 - 8°C (Refrigerated) Chemical degradation rates, including hydrolysis, decrease significantly at lower temperatures.[5] For long-term storage, freezing aliquots of the compound in a suitable buffer is advisable.
Light Protect from Light (Amber Vials) Compounds with carbonyl groups and halogen atoms can be susceptible to photodegradation. Storing solutions in amber vials or wrapping containers in foil is a critical best practice.[7]
Atmosphere Use De-gassed Buffers / Inert Gas To minimize the risk of oxidative degradation, use buffers that have been de-gassed by sonication, vacuum, or sparging with an inert gas like nitrogen or argon.[7]

Troubleshooting Guide

Problem: I've followed the storage recommendations, but I still see an unknown peak growing in my chromatogram. What could it be?

This is a common scenario when working with reactive molecules. Identifying the impurity is key to understanding the specific degradation mechanism dominating under your conditions.

Step 1: Characterize the Impurity If you have access to mass spectrometry (LC-MS), determine the molecular weight of the unknown peak. This is the most powerful tool for identifying degradation products.

Step 2: Compare with Potential Degradants The table below lists the most likely degradation products. Compare the measured mass of your impurity with these theoretical masses.

Potential Degradation ProductMolecular FormulaMolecular Weight (Monoisotopic)Likely Cause
7-bromo-6-oxoheptanoic acidC₇H₁₁BrO₃221.99Ester Hydrolysis
Methyl 7-hydroxy-6-oxoheptanoateC₈H₁₄O₄174.09Nucleophilic Substitution
Methyl 6-oxo-7-methoxyheptanoateC₉H₁₆O₄188.10Reaction with Methanol (if used as co-solvent)
Favorskii Rearrangement ProductC₈H₁₄O₃158.09Base-catalyzed rearrangement (forms methyl cyclohexanecarboxylate isomers)

Step 3: Adjust Your Protocol Based on the likely identity of the degradant, you can refine your experimental conditions.

  • If 7-bromo-6-oxoheptanoic acid is the main product, your system may still be too acidic or basic, or the experiment duration is too long. Re-evaluate your buffer's effectiveness and consider shorter time points.

  • If methyl 7-hydroxy-6-oxoheptanoate is dominant, it indicates that nucleophilic attack by water is the primary issue. Ensure your pH is not drifting upwards and that your temperature is strictly controlled.

Experimental Protocol: A Self-Validating Stability Study

To ensure the integrity of your experiments, you must determine the stability of methyl 7-bromo-6-oxoheptanoate under your specific experimental conditions. Do not rely solely on generic recommendations. This protocol provides a framework for a simple, yet effective, stability study.

Objective: To determine the degradation rate of methyl 7-bromo-6-oxoheptanoate in a chosen aqueous buffer over a typical experimental timeframe.
Materials:
  • Methyl 7-bromo-6-oxoheptanoate

  • Anhydrous, HPLC-grade DMSO or Acetonitrile for stock solution

  • Aqueous buffers of choice (e.g., 50 mM Sodium Acetate, pH 4.5; 50 mM Phosphate, pH 7.0)

  • HPLC or LC-MS system with a suitable C18 column

  • Amber autosampler vials

Workflow Diagram:

StabilityWorkflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A 1. Prepare 10 mM Stock in DMSO/ACN B 2. Prepare Working Solutions (e.g., 100 µM in Test Buffers) A->B D 4. Incubate at Test Temp (e.g., 25°C or 37°C) B->D C 3. Prepare 'Time Zero' Sample (Spike stock into mobile phase) F 6. Analyze All Samples by HPLC/LC-MS C->F E 5. Sample at Time Points (e.g., 1, 2, 4, 8, 24 hr) D->E E->F G 7. Quantify Peak Area of Parent Compound F->G H 8. Plot % Remaining vs. Time & Determine Half-Life G->H

Caption: Workflow for conducting a compound stability assessment.

Step-by-Step Procedure:
  • Prepare Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of methyl 7-bromo-6-oxoheptanoate in anhydrous DMSO or acetonitrile. Store this stock at -20°C or -80°C.

  • Prepare Working Solutions: On the day of the experiment, dilute the stock solution into your chosen aqueous buffer(s) to your final working concentration (e.g., 100 µM). Prepare enough volume for all time points in a single master mix to ensure consistency.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take your first sample. The best practice is to quench the reaction by diluting the sample into the initial mobile phase of your chromatography method and placing it in the autosampler. This represents 100% of the initial compound.

  • Incubation: Incubate the remaining working solution at your desired experimental temperature (e.g., room temperature, 37°C), ensuring it is protected from light.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution, quench it as described in Step 3, and place it in the autosampler.

  • Analysis: At the end of the experiment, analyze all samples (including T=0) in a single HPLC or LC-MS run to ensure analytical consistency. Use the peak area of the parent compound for quantification.

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot this percentage against time. From this plot, you can determine the compound's half-life (t₁/₂) under your specific conditions and decide if the stability is acceptable for your planned experiments.

By proactively addressing the inherent instability of methyl 7-bromo-6-oxoheptanoate, you can significantly improve the reliability and reproducibility of your research.

References

  • Vertex AI Search. (2026). Google Search.
  • Wikipedia. (n.d.). Reductive dehalogenation of halo ketones.
  • Finke, R. G., & Sorrell, T. N. (n.d.). NUCLEOPHILIC ACYLATION WITH DISODIUM TETRACARBONYLFERRATE: METHYL 7-OXOHEPTANOATE AND METHYL 7-OXOÖCTANOATE. Organic Syntheses Procedure.
  • ACS Publications. (2021, January 4). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of Chemical Education.
  • Fisher Scientific. (2010, May 10). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). Methyl 7-bromoheptanoate - SAFETY DATA SHEET.
  • PubChem. (n.d.). Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3).
  • BLD Pharm. (n.d.). 273939-90-5|Methyl 7-bromo-6-oxoheptanoate.
  • ResearchGate. (2023, February 27). Does anyone know how to stabilize ester in a aqueous soluton ?.
  • ChemicalBook. (2025, September 25). METHYL 7-BROMOHEPTANOATE | 54049-24-0.
  • PCCA. (2022, March 16). Factors That Affect the Stability of Compounded Medications. The PCCA Blog.
  • NIH. (n.d.). Recent advances in the transesterification of β-keto esters. PMC.
  • ACS Publications. (2014, January 28). Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination.
  • BenchChem. (2025). A Comparative Analysis of β-Keto Esters in Organic Synthesis: A Guide for Researchers.
  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • ResearchGate. (2025, July 25). Comparative Study of Heptane and Nonane in Emulsion Stability.
  • Master Organic Chemistry. (2026, January 22). 3 Factors That Stabilize Carbocations.
  • BenchChem. (2025). stability issues of 7-(3-Chlorophenyl)-7-oxoheptanoic acid in aqueous solution.
  • EPA. (2025, October 15). Methyl 7-bromo-2-methylheptanoate - Chemical Activity Summary.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Guidechem. (n.d.). 7-bromo-6-oxo-heptanoic acid methyl ester 273939-90-5.
  • The Good Scents Company. (n.d.). methyl 7-oxoheptanoate 35376-00-2.
  • PubMed. (2023, May 12). Sensitive Instrumental Method for Quantitative Determination of High-Brominated Flame Retardants in Human Serum Samples.
  • EPA. (2025, October 15). Methyl 7-bromo-2-methylheptanoate - Chemical Details.
  • Chemistry LibreTexts. (2021, July 31). 17.3: Halogenation of Aldehydes and Ketones.
  • YouTube. (2019, January 9). mechanism of alpha-halogenation of ketones.
  • PubChem. (n.d.). 7-Bromo-6-methylhept-3-yne | C8H13Br | CID 140263128.
  • PubMed. (1981, June 23). Synthesis of brominated heptanones and bromoform by a bromoperoxidase of marine origin.
  • RSC Publishing. (2025). Nanosensor for the detection of bromothymol blue dye and its removal from wastewater by sustainable methods.
  • SciELO México. (2019). Methylene blue degradation assessment by advanced oxidation methods.
  • ResearchGate. (2025, August 6). Study on the synthesis of 7-methyl-8-oxo-nonanoic acid.
  • MDPI. (2021, March 25). Analytical Methods Used in Determining Antioxidant Activity: A Review.

Sources

Optimization

Technical Support Center: Catalyst Optimization for Methyl 7-bromo-6-oxoheptanoate Cross-Coupling

Welcome to the Technical Support Center for catalyst optimization in cross-coupling reactions involving methyl 7-bromo-6-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for catalyst optimization in cross-coupling reactions involving methyl 7-bromo-6-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The content herein is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the cross-coupling of methyl 7-bromo-6-oxoheptanoate, a substrate that presents unique challenges due to the presence of both an α-bromo ketone and a methyl ester functionality.

Q1: Why is methyl 7-bromo-6-oxoheptanoate a challenging substrate for cross-coupling reactions?

A1: The primary challenges arise from the structure of the substrate itself. Alkyl halides, in general, are more difficult to employ in cross-coupling reactions compared to their aryl or alkenyl counterparts.[1] This is mainly due to:

  • Difficulty in Oxidative Addition: The C(sp³)-Br bond is less reactive towards oxidative addition with common palladium catalysts.[2][3]

  • Competing Side Reactions: The presence of a ketone at the 6-position and hydrogens on the adjacent carbons increases the likelihood of side reactions such as β-hydride elimination.[1]

  • Functional Group Tolerance: The methyl ester and ketone functionalities can potentially coordinate with the metal center, leading to catalyst inhibition or undesired reactions.[2][4] The α-bromo ketone moiety is also a potent electrophile, making it susceptible to nucleophilic attack.[5]

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: Several cross-coupling reactions can be adapted for methyl 7-bromo-6-oxoheptanoate, with the choice largely depending on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with organoboron reagents. This reaction is popular due to the low toxicity of boron reagents and its tolerance for various functional groups.[6][7]

  • Heck Coupling: Used for coupling with alkenes to form a new C-C bond with outstanding trans selectivity.[8][9][10]

  • Sonogashira Coupling: Facilitates the formation of C-C bonds with terminal alkynes, typically using a palladium catalyst and often a copper co-catalyst.[6]

  • Buchwald-Hartwig Amination: Suitable for forming C-N bonds with amines. This reaction requires specialized bulky, electron-rich phosphine ligands.[6][11]

  • Negishi Coupling: Employs organozinc reagents and is effective for C(sp³)-C(sp³) bond formation. Nickel-based catalysts have shown promise for coupling unactivated alkyl halides.[12]

Q3: What are the key parameters to consider when optimizing the catalyst system?

A3: Successful cross-coupling requires careful optimization of several interdependent variables.[6] Key parameters include:

  • Catalyst and Ligand Selection: The choice of the palladium or nickel source and the phosphine or N-heterocyclic carbene (NHC) ligand is critical. Bulky, electron-rich ligands often promote the challenging oxidative addition step and can suppress side reactions.[4][6]

  • Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of reactions like the Suzuki-Miyaura coupling.[6][7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu).

  • Solvent: The solvent can significantly influence catalyst solubility, stability, and reactivity. Common choices include ethereal solvents like THF and dioxane, as well as polar aprotic solvents like DMF.[13]

  • Temperature: The reaction temperature affects the rates of all steps in the catalytic cycle. Higher temperatures can promote desired transformations but may also increase the rate of catalyst decomposition and side reactions.[4]

  • Concentration: The concentration of reactants can impact reaction kinetics and the relative rates of desired versus undesired pathways.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive Catalyst: The active Pd(0) or Ni(0) species may not be generating efficiently, or the catalyst has decomposed.[14]Use a Precatalyst: Employ air- and moisture-stable precatalysts like PEPPSI™-IPr or Buchwald's G3/G4 palladacycles to ensure efficient generation of the active catalyst.[15] • Check Reagent Quality: Ensure the palladium source and ligands are pure and have been stored correctly.[13] • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[16]
Inefficient Oxidative Addition: The C(sp³)-Br bond is not readily undergoing oxidative addition to the metal center.[1][2]Switch to a More Active Ligand: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, t-Bu₃P) or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[4][6] • Increase Reaction Temperature: Carefully increasing the temperature can overcome the activation barrier for oxidative addition.[4]
Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the specific coupling reaction.Screen Bases: Test a variety of bases with different strengths and solubilities (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu).[17] • Screen Solvents: Evaluate different solvents or solvent mixtures (e.g., THF, dioxane, toluene, DMF, often with water for Suzuki couplings).[13][16]
Formation of Significant Side Products β-Hydride Elimination: The alkylpalladium intermediate undergoes β-hydride elimination, leading to the formation of an alkene byproduct.[1]Use Bulky Ligands: Sterically demanding ligands can disfavor the geometry required for β-hydride elimination. • Lower Reaction Temperature: This can sometimes favor the desired reductive elimination over β-hydride elimination.
Homocoupling of the Coupling Partner: For example, in Suzuki coupling, the boronic acid can undergo homocoupling.[4]Ensure Complete Reduction of Pd(II) Precatalyst: Incomplete reduction can lead to Pd(II) species that promote homocoupling.[4] • Rigorous Degassing: The presence of oxygen can promote homocoupling.[18] • For Sonogashira Coupling: Switch to a copper-free protocol to avoid Glaser coupling (alkyne homocoupling).[14]
Protodeborylation (Suzuki Coupling): The boronic acid is replaced by a hydrogen atom from the solvent or trace water.[19]Use a Milder Base: Strong bases can accelerate protodeborylation. Consider using K₃PO₄ or CsF.[19] • Use a Boronic Ester: Pinacol esters of boronic acids are often more stable towards protodeborylation.[16]
Reaction Stalls or is Sluggish Catalyst Inhibition: The ketone or ester functionality of the substrate or product may be coordinating to the metal center and inhibiting catalytic activity.[4]Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome inhibition.[4] • Ligand Modification: A different ligand may be less susceptible to product inhibition.
Poor Stirring: For heterogeneous mixtures, inadequate stirring can lead to poor mass transfer and slow reaction rates.[16]Use a larger stir bar and ensure vigorous stirring.
Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Substrates, Solvent, Base) Start->CheckReagents CheckAtmosphere Check Inert Atmosphere (Degassing, Purging) CheckReagents->CheckAtmosphere CheckStirring Ensure Vigorous Stirring CheckAtmosphere->CheckStirring Rerun Re-run Under Verified Conditions CheckStirring->Rerun YieldImproved Yield Improved Rerun->YieldImproved Yes YieldLow Yield Still Low Rerun->YieldLow No Optimize Proceed to Optimization (Catalyst, Ligand, Base, Temp.) YieldLow->Optimize

Caption: A decision tree for troubleshooting low yields.

Experimental Protocols

The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling of methyl 7-bromo-6-oxoheptanoate. This should be considered a starting point, and optimization of the parameters outlined above will likely be necessary.

Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromo-6-oxoheptanoate

Materials:

  • Methyl 7-bromo-6-oxoheptanoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)

  • Schlenk flask or similar reaction vessel

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add methyl 7-bromo-6-oxoheptanoate (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.[20]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (2 mol%) and the ligand (4 mol%).

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualization

The generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction is a fundamental concept in understanding the reaction mechanism.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-X Pd0->PdII_Aryl R¹-X Transmetalation Transmetalation PdII_Both R¹-Pd(II)L₂-R² PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation + Base Base Base

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

References

  • Palladium-Catalyzed Radical-Type Transformations of Alkyl Halides - SIOC Journals. (n.d.).
  • Addressing the limitations of aromatic ketones in cross-coupling reactions - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Cross-Coupling Reactions Guide. (n.d.).
  • One-pot, modular approach to functionalized ketones via nucleophilic addition/Buchwald–Hartwig amination strategy - RSC Publishing. (2019, February 18).
  • Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed. (2008, November 18).
  • Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. (2011, July 25).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Cross-coupling reactions of unactivated alkyl halides - DSpace@MIT. (n.d.).
  • In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes - Benchchem. (n.d.).
  • The Heck Reaction - Chem 115 Myers. (n.d.).
  • Heck Reaction - Organic Chemistry Portal. (n.d.).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (n.d.).
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (n.d.).
  • Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction - cata log.lib.ky. (2021, December 17).
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. (2016, January 5).
  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Fluorinated Compounds - Benchchem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions of Methyl 7-bromo-6-oxoheptanoate

Welcome to the technical support guide for optimizing reactions involving methyl 7-bromo-6-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals who are encountering chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing reactions involving methyl 7-bromo-6-oxoheptanoate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction efficiency. As a bifunctional molecule containing both an α-bromo ketone and a methyl ester, methyl 7-bromo-6-oxoheptanoate presents unique synthetic challenges where competing reaction pathways can lead to diminished yields. This guide provides a structured, cause-and-effect approach to diagnosing and resolving common issues, ensuring your experiments are both successful and reproducible.

Section 1: Initial Diagnostics - A Workflow for First-Pass Troubleshooting

Before delving into complex mechanistic problems, it is crucial to rule out common procedural and reagent-related issues. Low yields can often be traced back to fundamental errors in setup or material quality.[1][2] This workflow provides a logical starting point for any troubleshooting endeavor.

G cluster_start Start: Low Conversion Rate Observed cluster_reagents Step 1: Reagent Integrity Check cluster_conditions Step 2: Reaction Condition Verification cluster_analysis Step 3: In-depth Mechanistic Analysis Start Low Conversion Rate Observed Reagent_Check Have you verified the purity and activity of all starting materials and reagents? Start->Reagent_Check Reagent_Purity Analyze starting materials (NMR, GC/MS). Use freshly opened/purified solvents and reagents. Reagent_Check->Reagent_Purity No Condition_Check Are reaction conditions (temperature, concentration, atmosphere) optimal and controlled? Reagent_Check->Condition_Check Yes Condition_Control Verify temperature probes are calibrated. Ensure inert atmosphere (N2/Ar) is maintained. Check stoichiometry and concentration calculations. Condition_Check->Condition_Control No Analysis Proceed to Symptom-Based Troubleshooting (Section 2) Condition_Check->Analysis Yes

Caption: Initial troubleshooting workflow for low conversion rates.

Section 2: Symptom-Based Troubleshooting Guide

Once initial checks are complete, the nature of the reaction outcome can provide significant clues about the underlying problem. This section is structured in a question-and-answer format to address specific experimental observations.

Q1: My starting material is recovered largely unreacted. What are the likely causes?

Plausible Causes & Explanation: This outcome typically points to one of three issues: insufficient activation energy, inactive reagents, or a poor choice of nucleophile.

  • Insufficient Activation Energy: Many reactions, including nucleophilic substitutions, require a certain temperature to proceed at a reasonable rate.[1][3] If the reaction is run too cold, it may not reach the transition state, resulting in no product formation.

  • Inactive Reagents: This is a common culprit. The α-bromo ketone can degrade over time. Solvents may contain water, which can quench bases or react with sensitive reagents. Bases can degrade upon exposure to air, and nucleophiles may be of poor quality.[1][3]

  • Poor Nucleophile Strength: The rate of an SN2 reaction is dependent on the strength of the nucleophile.[4] A weak nucleophile will react sluggishly with the electrophilic α-carbon. Factors like negative charge, low electronegativity, and minimal steric hindrance contribute to nucleophilicity.[4]

Troubleshooting Protocol:

  • Temperature Screen: Set up small-scale parallel reactions and run them at incrementally higher temperatures (e.g., room temperature, 40 °C, 60 °C). Monitor by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Reagent Validation:

    • Confirm the structure and purity of your methyl 7-bromo-6-oxoheptanoate via ¹H NMR.

    • Use freshly distilled/dried solvents.

    • If using a base, titrate it or use a freshly opened bottle.

    • Run a control reaction using a known, reliable nucleophile (e.g., sodium azide) under established conditions to confirm the electrophile is reactive.

  • Enhance Nucleophilicity: If using a neutral nucleophile, consider deprotonating it with an appropriate base to form a more reactive anionic nucleophile. If possible, switch to a stronger, yet compatible, nucleophile.

Q2: I'm observing a complex mixture of products instead of my desired compound. What side reactions are occurring?

Plausible Causes & Explanation: Methyl 7-bromo-6-oxoheptanoate has three primary reactive sites: the α-carbon, the ketone carbonyl, and the ester carbonyl. The formation of multiple products strongly suggests that competing reaction pathways are active.

  • Cause A: Base-Induced Elimination (E2 Reaction): The primary competing pathway in reactions of α-halo ketones is often elimination.[5] A base can abstract a proton from the carbon adjacent to the carbonyl group, leading to the formation of an α,β-unsaturated keto-ester. This is especially favored by strong, sterically hindered bases.

  • Cause B: Nucleophilic Attack at Carbonyl Groups: Potent nucleophiles, especially hard nucleophiles like Grignard reagents or organolithiums, can attack the carbonyl carbons. The ketone is generally more electrophilic and reactive than the ester.[6] Attack at the ketone yields a tertiary alcohol, while attack at the ester can occur twice to also yield a tertiary alcohol after displacing the methoxy group.[6][7][8][9][10]

  • Cause C: Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base (like an alkoxide), α-halo ketones can undergo rearrangement to form a carboxylic acid derivative (in this case, an ester) with a rearranged carbon skeleton.

G Start Methyl 7-bromo-6-oxoheptanoate + Nucleophile/Base SN2 Desired Pathway: SN2 Substitution Start->SN2 Weak, non-hindered base Good nucleophile E2 Side Reaction: E2 Elimination Start->E2 Strong, hindered base Ketone_Attack Side Reaction: Attack at Ketone Start->Ketone_Attack Strong, hard nucleophile (e.g., Grignard) Ester_Attack Side Reaction: Attack at Ester Start->Ester_Attack Very strong nucleophile (e.g., excess Grignard) Prod_Sub Substituted Product SN2->Prod_Sub Prod_Unsat α,β-Unsaturated Product E2->Prod_Unsat Prod_Alc_K Tertiary Alcohol Ketone_Attack->Prod_Alc_K Prod_Alc_E Tertiary Alcohol Ester_Attack->Prod_Alc_E

Caption: Competing reaction pathways for methyl 7-bromo-6-oxoheptanoate.

Troubleshooting Protocol:

  • Mitigating Elimination:

    • Base Selection: Switch to a milder, non-nucleophilic base. If a base is required to deprotonate a nucleophile, use the weakest base that is effective. If no base is required, ensure the nucleophile itself is not strongly basic. See the table below for guidance.

Base TypeExampleTypical OutcomeRationale
Strong, Hindered Potassium tert-butoxideFavors Elimination (E2)Steric bulk prevents it from acting as a nucleophile, so it functions purely as a base.
Strong, Non-Hindered Sodium Methoxide (NaOMe)Mixture (Substitution, Elimination, Rearrangement)Can act as both a strong base and a nucleophile, leading to multiple products.
Weak, Non-nucleophilic DBU, DIPEAFavors Substitution (if base is needed)Not basic enough to promote E2 efficiently but can deprotonate acidic protons (e.g., on a nucleophile).
Weak, Nucleophilic Triethylamine (Et₃N)Favors SubstitutionCan act as a nucleophile or a weak base; often used as an HCl scavenger.
  • Preventing Carbonyl Attack:

    • Reagent Choice: For substitution at the α-carbon, avoid highly reactive organometallics. Use nucleophiles like azides, amines, or carboxylates.

    • Protecting Groups: If a reaction with a strong nucleophile (like a Grignard) is desired elsewhere on the molecule (e.g., at the ester), the ketone must be protected first.[12][13][14] This is a critical strategy in multi-functional molecule synthesis.[15][16] See Section 3 for a detailed protocol.

Q3: I see my product in the crude reaction monitoring (TLC/LCMS), but my isolated yield is very low. Where is my product going?

Plausible Causes & Explanation: Losing a product during workup or purification is a frustrating but common problem.[1][3] This can be due to physical losses or chemical decomposition.

  • Decomposition on Silica Gel: α-Bromo ketones and their substitution products can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

  • Physical Loss During Workup: The product may have partial solubility in the aqueous phase, leading to loss during extraction. If the product is volatile, it could be lost when removing solvent under reduced pressure.[1]

  • Emulsion Formation: The presence of salts or other byproducts can lead to emulsions during aqueous extraction, trapping the product.

Troubleshooting Protocol:

  • Modify Purification:

    • Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (~1%), then pack the column. This deactivates the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) column.

    • Avoid Chromatography: If possible, purify the product by recrystallization or distillation.

  • Optimize Workup:

    • Back-Extraction: After the initial extraction, wash the aqueous layer one or two more times with the organic solvent to recover any dissolved product.

    • Brine Wash: Before drying the organic layer, wash it with a saturated NaCl solution (brine). This helps to break emulsions and removes most of the dissolved water.

    • Careful Evaporation: When using a rotary evaporator, use a moderate temperature and avoid leaving the product under high vacuum for extended periods, especially if it is low-boiling.

Section 3: Advanced Case Study - Using Protecting Groups

Q: I want to reduce the methyl ester to an alcohol using LiAlH₄, but the ketone and α-bromo functionalities are interfering. How can I achieve this transformation selectively?

Plausible Cause & Explanation: This is a classic chemoselectivity problem. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily attack the most electrophilic carbonyl group, which is the ketone.[13] It will also react with the α-bromo group. To reduce the ester selectively, the more reactive ketone must be temporarily "masked" using a protecting group.[12][13] Cyclic acetals are excellent protecting groups for ketones as they are stable to basic, nucleophilic, and reducing conditions but are easily removed with mild acid.[14]

Experimental Protocol: Ketone Protection, Ester Reduction, and Deprotection

G Start Methyl 7-bromo-6-oxoheptanoate Step1 Step 1: Protection (Ethylene Glycol, TsOH) Start->Step1 Protected Protected Acetal Intermediate Step1->Protected Step2 Step 2: Reduction (LiAlH₄, then H₂O quench) Protected->Step2 Reduced Reduced Alcohol Intermediate Step2->Reduced Step3 Step 3: Deprotection (Aqueous Acid, e.g., HCl) Reduced->Step3 Final Desired Product: 7-Bromo-6-oxoheptan-1-ol Step3->Final

Caption: Workflow for selective ester reduction using a ketone protecting group.

Step 1: Protection of the Ketone

  • Dissolve methyl 7-bromo-6-oxoheptanoate (1.0 equiv) in toluene.

  • Add ethylene glycol (1.2 equiv) and a catalytic amount of p-toluenesulfonic acid (TsOH) (0.05 equiv).

  • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the reaction to reflux until no more water is collected.

  • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the protected acetal. Proceed without further purification.

Step 2: Reduction of the Ester

  • Dissolve the crude acetal from Step 1 in anhydrous THF and cool to 0 °C under an inert atmosphere.

  • Slowly add a solution of LiAlH₄ (1.1 equiv) in THF.

  • Allow the reaction to stir at 0 °C and monitor by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Stir until a white precipitate forms, then filter through celite and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude alcohol.

Step 3: Deprotection of the Ketone

  • Dissolve the crude alcohol from Step 2 in a mixture of acetone and water.

  • Add a catalytic amount of dilute aqueous HCl.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

This three-step sequence ensures that the chemical transformations occur only at the desired locations, providing a clean route to the target molecule and overcoming the inherent reactivity challenges of the starting material.

References

  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from JoVE. [Link][12]

  • Chemistry Steps. (2025, September 20). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from Chemistry Steps. [Link][15]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from JoVE. [Link][13]

  • Chemistry LibreTexts. (2026, March 31). 6.3: Carbonyl Protecting Groups. Retrieved from Chemistry LibreTexts. [Link][16]

  • Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions. Retrieved from Organic-Chemistry.org. [Link][7]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from KPU Pressbooks. [Link][14]

  • Chemistry LibreTexts. (2023, July 24). 6.4: Alpha Halogenation of Aldehydes and Ketones (reference only). Retrieved from Chemistry LibreTexts. [Link][5]

  • Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry? Retrieved from Quora. [Link][3]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from Master Organic Chemistry. [Link][8]

  • Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield? Retrieved from Radleys. [Link][1]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from Reddit. [Link][2]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from Master Organic Chemistry. [Link][9]

  • An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1. Retrieved from An open textbook. [Link][4]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. Retrieved from Chemistry Steps. [Link][6]

  • PubChemLite. (n.d.). Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3). Retrieved from PubChemLite. [Link][17]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Methyl 7-Bromo-6-Oxoheptanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions involving methyl 7-bromo-6-oxoheptanoate 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of reactions involving methyl 7-bromo-6-oxoheptanoate 1. This bifunctional molecule—featuring both a methyl ester and an α -bromo ketone—is a powerful alkylating agent and precursor for complex heterocycle synthesis.

However, its high reactivity is a double-edged sword. The α -bromo ketone moiety is exceptionally sensitive to both moisture (nucleophilic hydrolysis) and light (photolytic radical cleavage). This guide deconstructs the causality behind these degradation pathways and provides field-proven, self-validating protocols to ensure the integrity of your reagent.

Part 1: Mechanistic Troubleshooting & Causality FAQs

Q: Why does methyl 7-bromo-6-oxoheptanoate degrade so rapidly when exposed to ambient air?

A: Autocatalytic Hydrolysis via Moisture. The degradation is driven by the extreme electrophilicity of the α -carbon, which is flanked by the electron-withdrawing carbonyl group and the halogen atom. Ambient moisture acts as a nucleophile, attacking the α -carbon to displace the bromide ion via an SN​2 mechanism. This forms an α -hydroxy ketone and liberates hydrogen bromide (HBr) 2.

The causality of the rapid degradation lies in the HBr byproduct. HBr acts as an autocatalyst, protonating the carbonyl oxygen, which further increases the electrophilicity of the α -carbon. This accelerates both the continuous hydrolysis of the ketone and the acidic cleavage of the terminal methyl ester.

Q: My reagent turned from pale yellow to dark brown. What caused this, and what is the mechanism?

A: Photolytic Cleavage and Radical Polymerization. α -Bromo ketones are inherently photolabile. The C–Br bond has a relatively low bond dissociation energy. When exposed to ambient ultraviolet (UV) or visible light, the bond undergoes homolytic cleavage, generating a highly reactive carbon-centered radical and a bromine radical ( Br∙ ) 3.

These radicals initiate a cascade of propagation reactions, leading to dimerization, polymerization, and the formation of complex organic mixtures. The dark brown color is a direct visual indicator of this radical-induced polymeric degradation.

DegradationMechanisms cluster_moisture Moisture-Induced (Hydrolysis) cluster_light Light-Induced (Photolysis) SM Methyl 7-bromo-6-oxoheptanoate (Intact Reagent) Hydroxy alpha-Hydroxy Ketone + HBr (Autocatalyst) SM->Hydroxy H2O (Nucleophilic Attack) Radical Carbon-Centered Radical + Br• SM->Radical UV/Vis Light (hv) EsterHyd Carboxylic Acid (Ester Cleavage) Hydroxy->EsterHyd HBr Catalysis Polymer Polymerization / Dark Degradants Radical->Polymer Radical Propagation

Fig 1: Dual degradation pathways of methyl 7-bromo-6-oxoheptanoate via moisture and light.

Part 2: Quantitative Stability Data

To understand the urgency of proper handling, refer to the stability matrix below. This data synthesizes the degradation kinetics of α -bromo ketones under various environmental conditions.

Table 1: Stability Profile and Degradation Kinetics

Storage ConditionLight ExposureEstimated Half-Life ( t1/2​ )Primary DegradantVisual/Olfactory Indicator
Ambient (20°C, 50% RH)Ambient Lab Light< 24 HoursPolymers, α -hydroxy ketoneDark brown oil, sharp acidic odor (HBr)
Ambient (20°C, 50% RH)Dark (Amber Vial)3 - 5 Days α -hydroxy ketoneSlight yellowing, mild acidic odor
Refrigerated (4°C, Dry)Dark (Amber Vial)2 - 4 WeeksTrace hydratesClear to pale yellow liquid
Optimal (-20°C, Argon) Dark (Foil-wrapped) > 12 Months None Clear, colorless liquid

Part 3: Standard Operating Procedures (SOPs)

To ensure trustworthiness, your handling protocol must be a self-validating system. If moisture or light breaches the system, you must have indicators to alert you before the reagent ruins your downstream synthesis.

Protocol: Anhydrous and Actinic-Safe Aliquoting & Storage

Objective: To transfer and store methyl 7-bromo-6-oxoheptanoate without inducing hydrolysis or photolysis.

Step 1: Glassware and Environment Preparation

  • Bake amber glass vials and PTFE-lined caps in an oven at 120°C for at least 4 hours.

  • Transfer the hot glassware directly into a vacuum desiccator to cool to room temperature.

  • Move the cooled glassware and the sealed reagent bottle into a glovebox maintained at < 1 ppm H2​O and < 1 ppm O2​ .

    • Self-Validation Check: The glovebox moisture sensor must explicitly read < 1 ppm before the reagent seal is broken.

Step 2: Actinic-Safe Transfer

  • Turn off fluorescent lights inside the glovebox; rely on indirect, low-intensity ambient room light.

  • Using a gas-tight glass syringe, aliquot the neat liquid into the pre-dried amber vials. Do not use plastic syringes, as trace plasticizers can leach into the reactive ketone.

Step 3: Sealing and Secondary Containment

  • Blanket the headspace of each amber vial with ultra-high purity (UHP) Argon.

  • Seal tightly with the PTFE-lined cap and wrap the junction thoroughly with Parafilm.

  • Place the vials into a secondary light-proof container (e.g., a foil-wrapped jar or opaque black plastic container).

  • Add indicating Drierite (blue when dry, pink when wet) to the secondary container.

    • Self-Validation Check: Inspect the Drierite before each use. If it turns pink, the secondary seal has failed, moisture has breached the system, and the vials must be re-purged.

  • Store the secondary container at -20°C.

Workflow A 1. Receipt & Inspection Verify amber vial & argon seal B B A->B Immediate transfer C 3. Aliquoting Use flame-dried amber glassware B->C Under inert atm, low light D 4. Sealing PTFE-lined caps + Argon blanket C->D Secure seal E 5. Storage -20°C, Secondary container with Drierite D->E Self-validating storage

Fig 2: Step-by-step handling workflow for moisture/light-sensitive alpha-bromo ketones.

Part 4: Application & Reaction Troubleshooting FAQs

Q: How can I quench trace HBr generated during storage before running an acid-sensitive reaction?

A: Even with perfect storage, trace HBr may accumulate over several months. Immediately prior to your reaction, pass the neat liquid (or a stock solution in anhydrous DCM) through a short plug of activated basic alumina (Brockmann Grade I) in a Pasteur pipette. The basic alumina will neutralize and trap the HBr without hydrolyzing the ester or the ketone.

Q: I need to run a Grignard reaction on the ester group. Why is my reaction failing and yielding a complex mixture?

A: Methyl 7-bromo-6-oxoheptanoate is highly incompatible with Grignard reagents. The α -bromo ketone is extremely electrophilic. The Grignard reagent will preferentially attack the ketone carbonyl or act as a base/nucleophile at the α -carbon, rather than attacking the less reactive methyl ester. Furthermore, if your reagent has degraded and contains trace HBr or water, the Grignard reagent will be immediately quenched. You must protect the ketone (e.g., as a ketal) before attempting nucleophilic additions at the ester.

Q: Can I purify degraded methyl 7-bromo-6-oxoheptanoate?

A: Yes, but with caution. If the liquid is slightly yellow, it can be purified by short-path vacuum distillation. Because α -bromo ketones are thermally sensitive, you must use a high vacuum (e.g., < 0.1 mmHg) to lower the boiling point and prevent thermal decomposition during distillation. Wrap the distillation receiving flask in aluminum foil to prevent immediate photolysis of the purified distillate.

References

  • Title: PubChemLite - Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3)
  • Source: google.com (Google Patents)
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

Methyl vs. Ethyl 7-Bromo-6-oxoheptanoate: A Comprehensive Reactivity and Application Guide

Bifunctional building blocks are the cornerstone of modern drug discovery and complex organic synthesis. Among these, 7-bromo-6-oxoheptanoate derivatives stand out due to their dual reactivity: they possess a highly elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Bifunctional building blocks are the cornerstone of modern drug discovery and complex organic synthesis. Among these, 7-bromo-6-oxoheptanoate derivatives stand out due to their dual reactivity: they possess a highly electrophilic α-bromoketone moiety at one terminus and an ester group at the other.

As an Application Scientist, I frequently consult on the critical selection between the methyl and ethyl variants of this molecule. While they appear functionally identical at a glance, the nuanced kinetic differences in their ester reactivity fundamentally dictate synthetic sequencing, orthogonal deprotection strategies, and overall yield. This guide provides an objective, data-driven comparison of methyl 7-bromo-6-oxoheptanoate and ethyl 7-bromo-6-oxoheptanoate to help you optimize your synthetic workflows.

Mechanistic Reactivity Profile

To effectively utilize these compounds, we must isolate the reactivity of their two functional poles.

α-Bromoketone Electrophilicity (The Cyclization Hub)

Both the methyl and ethyl derivatives feature an α-bromoketone separated from the ester by a four-carbon aliphatic chain. Because inductive and steric effects dissipate rapidly over this distance, the electrophilicity of the α-carbon is virtually identical in both molecules. They act as potent electrophiles, readily undergoing nucleophilic attack by thioamides or thioureas to form thiazoles via the classical Hantzsch thiazole synthesis[1]. The cyclization proceeds through the nucleophilic attack of the sulfur atom on the activated carbon adjacent to the bromine, followed by ring closure and the elimination of hydrogen bromide[1].

Ester Hydrolysis Kinetics (The Point of Divergence)

The critical divergence in reactivity lies at the ester terminus. Kinetic studies on ester hydrolysis demonstrate that ethyl esters hydrolyze approximately 2 to 3 times slower than their methyl counterparts under standard aqueous basic conditions[2]. The general rule in physical organic chemistry is that methyl esters are twice as reactive as other n-alkyl esters due to reduced steric hindrance around the carbonyl carbon and slight differences in electron-donating effects[3].

Causality Insight: If your downstream synthesis requires harsh basic conditions where the ester must remain intact, the ethyl ester provides a superior kinetic buffer against premature saponification. Conversely, if a mild, late-stage deprotection is required to unmask the carboxylic acid without disturbing sensitive functional groups elsewhere in the molecule, the methyl ester is the optimal choice.

Reactivity Substrate 7-Bromo-6-oxoheptanoate (Methyl / Ethyl) AlphaC α-Bromoketone Site (Electrophilic) Substrate->AlphaC Pathway A EsterC Ester Site (Hydrolytic) Substrate->EsterC Pathway B Thiazole Hantzsch Thiazole Synthesis (Identical Reactivity) AlphaC->Thiazole + Thiourea / Δ Hydrolysis Saponification Kinetics (Methyl 2-3x Faster) EsterC->Hydrolysis + OH⁻ / H₂O

Bifunctional reactivity pathways of 7-bromo-6-oxoheptanoate derivatives.

Quantitative Data Comparison

The following table summarizes the physical and kinetic properties of both derivatives to aid in stoichiometric calculations and reaction planning.

Property / MetricMethyl 7-bromo-6-oxoheptanoateEthyl 7-bromo-6-oxoheptanoate
CAS Number 273939-90-5[4]2313260-32-9[5]
Molecular Formula C₈H₁₃BrO₃[4]C₉H₁₅BrO₃
Molecular Weight 237.09 g/mol [4]251.12 g/mol
Relative Hydrolysis Rate (pH 11) ~2.0x – 3.0x (Baseline)[2]1.0x (Reference)[2]
Steric Hindrance at Ester LowModerate
α-Bromoketone Electrophilicity High (Equivalent)High (Equivalent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Crucial Note: We exploit the α-bromoketone first. Direct saponification of the intact α-bromoketone building block is highly discouraged, as strong bases will trigger competing Favorskii rearrangements or epoxide formation. Ester differentiation is safely exploited only after the α-bromoketone has been masked via heterocycle formation.

Protocol 1: Hantzsch Thiazole Synthesis (Masking the α-Bromoketone)

This protocol utilizes the α-bromoketone to form a 2-aminothiazole ring. The reactivity for both methyl and ethyl esters is identical here.

Materials:

  • Methyl or Ethyl 7-bromo-6-oxoheptanoate (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Absolute Ethanol (Solvent)

  • Saturated NaHCO₃ (Aqueous)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the 7-bromo-6-oxoheptanoate derivative (1.0 equiv) in absolute ethanol (0.2 M concentration). Causality: Ethanol is chosen because it effectively solubilizes both the hydrophobic bromoketone and the highly polar thiourea, ensuring a homogeneous reaction mixture.

  • Cyclization: Add thiourea (1.1 equiv) to the solution. Heat the mixture to reflux (approx. 78 °C) for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is completely consumed.

  • Neutralization: Cool the reaction to room temperature and concentrate under reduced pressure. Resuspend the crude residue in ethyl acetate and wash with saturated NaHCO₃. Causality: The cyclization eliminates HBr as a byproduct[1]. Neutralizing this acid is critical to prevent the protonation of the newly formed aminothiazole (which would pull it into the aqueous layer) and to protect the ester from acid-catalyzed hydrolysis.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the thiazole-ester intermediate. Validate via LC-MS (looking for the [M+H]⁺ peak corresponding to the cyclized product).

Workflow Step1 1. Reagent Prep Equimolar Thiourea in EtOH Step2 2. Cyclization Reflux (2h) Step1->Step2 Step3 3. Neutralization Sat. NaHCO₃ Step2->Step3 Step4 4. Isolation Extraction & Drying Step3->Step4

Standard experimental workflow for Hantzsch thiazole synthesis.

Protocol 2: Controlled Ester Saponification

Once the thiazole is formed, the ester can be hydrolyzed to the free carboxylic acid. This is where the kinetic differences manifest.

Step-by-Step Methodology:

  • Solvent System: Dissolve the thiazole-ester intermediate in a 3:1:1 mixture of THF:MeOH:H₂O. Causality: This ternary solvent system ensures the organic intermediate remains in solution while providing the aqueous environment necessary for the hydroxide nucleophile.

  • Base Addition: Cool the solution to 0 °C. Add LiOH·H₂O (1.5 equiv) portion-wise.

  • Kinetic Monitoring:

    • For the Methyl Ester: Stir at 0 °C for 1–2 hours. The reduced steric bulk allows rapid saponification even at low temperatures.

    • For the Ethyl Ester: Stir at room temperature for 4–6 hours. The ethyl group's steric hindrance necessitates higher thermal energy and extended reaction times to achieve full conversion[2].

  • Workup: Acidify the mixture to pH 3–4 using 1M HCl to precipitate the free carboxylic acid. Extract with EtOAc, dry, and concentrate.

Conclusion

The choice between methyl and ethyl 7-bromo-6-oxoheptanoate should be driven entirely by your downstream deprotection strategy. Use the methyl ester when you need rapid, mild deprotection to preserve sensitive functional groups added later in your synthesis. Opt for the ethyl ester when your synthetic route involves intermediate harsh basic conditions where premature hydrolysis would compromise your yield.

Sources

Comparative

Comparative Efficiency of Alpha-Bromoketones: A Deep Dive into Methyl 7-Bromo-6-Oxoheptanoate

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as engineered components within a larger synthetic architecture. When designing complex molecules—such as PROTACs, antib...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular building blocks not merely as reagents, but as engineered components within a larger synthetic architecture. When designing complex molecules—such as PROTACs, antibody-drug conjugates (ADCs), or lipid nanoparticles—the choice of bifunctional linkers dictates the overall efficiency of the synthetic pipeline.

This guide objectively evaluates the performance of alpha-bromoketones, with a specific focus on methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5)[1]. By analyzing its reactivity, comparing it to alternative haloketones, and providing self-validating experimental protocols, this document serves as a definitive resource for drug development professionals.

Introduction: The Strategic Value of Bifunctionality

Alpha-bromoketones are highly reactive electrophiles. The adjacent electron-withdrawing carbonyl group drastically lowers the activation energy for nucleophilic attack, making them premier substrates for synthesizing heterocycles (e.g., thiazoles, imidazoles, and oxazoles). They offer an optimal balance of high reactivity and bench stability, especially when compared to their chlorinated or iodinated counterparts[2].

Methyl 7-bromo-6-oxoheptanoate stands out due to its bifunctional nature:

  • The Alpha-Bromoketone Terminus: Enables rapid, "click-like" condensation with dinucleophiles to form rigid heterocyclic hinges. Modern synthesis of these precursors often utilizes highly efficient, metal-free protocols utilizing N-bromosuccinimide (NBS)[3].

  • The Aliphatic Ester Terminus: Provides a 5-carbon flexible spacer terminating in a methyl ester. This ester acts as a bio-orthogonal handle that can be orthogonally saponified to a carboxylic acid for downstream amide coupling, a critical requirement in linkerology.

Mechanistic Causality & Reactivity Comparison

To understand the efficiency of methyl 7-bromo-6-oxoheptanoate, we must compare it against alternative haloketones based on leaving group ability, steric hindrance, and electronic environment.

  • Bromide vs. Chloride: Bromide is a superior leaving group due to its larger atomic radius and greater polarizability, resulting in a weaker carbon-halogen bond. Alpha-chloroketones react significantly slower and often require harsh heating, which can degrade sensitive aliphatic chains.

  • Aliphatic vs. Aromatic: Aromatic alpha-bromoketones (like 2-bromoacetophenone) exhibit extremely fast kinetics because the aromatic ring stabilizes the transition state via π -conjugation. However, they yield rigid, planar molecules unsuitable for flexible linkers. Methyl 7-bromo-6-oxoheptanoate provides the necessary aliphatic flexibility while maintaining rapid SN​2 kinetics due to the unhindered nature of its primary bromide.

Quantitative Performance Data

The following table summarizes the performance of various haloketones in a standardized Hantzsch Thiazole Synthesis (reaction with thiourea at 80°C in ethanol).

ElectrophileLeaving GroupSteric EnvironmentRelative SN​2 RateTypical YieldPrimary Application
Methyl 7-bromo-6-oxoheptanoate BromideUnhindered AliphaticFast88%PROTACs, Flexible Drug Linkers
2-Bromoacetophenone BromideAromatic (Conjugated)Very Fast95%Rigid Pharmacophores
1-Bromo-2-butanone BromideShort AliphaticFast82%Simple Alkyl Thiazoles
Methyl 7-chloro-6-oxoheptanoate ChlorideUnhindered AliphaticSlow65%Cost-sensitive scale-ups

Visualizing the Synthetic Workflow

The synthesis of a thiazole-ester scaffold using methyl 7-bromo-6-oxoheptanoate is an elegant, two-stage cascade. The diagram below maps the logical progression of this reaction.

G A Methyl 7-bromo-6-oxoheptanoate C Thioiminium Salt A->C SN2 Attack B Thiourea B->C D Cyclodehydration C->D -H2O E Thiazole-Ester D->E Yield >85%

Workflow of Hantzsch Thiazole Synthesis utilizing Methyl 7-bromo-6-oxoheptanoate.

Self-Validating Experimental Protocol: Thiazole Scaffold Synthesis

A robust protocol must be self-validating—meaning the chemistry provides real-time, observable feedback to the scientist. Below is the optimized methodology for synthesizing Methyl 7-(2-aminothiazol-4-yl)heptanoate.

Reagents:

  • Methyl 7-bromo-6-oxoheptanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol (0.2 M)

Step 1: Initiation & S-Alkylation

  • Action: Dissolve thiourea in absolute ethanol and warm to 50°C. Add methyl 7-bromo-6-oxoheptanoate dropwise over 10 minutes.

  • Causality: Ethanol is selected because its polar protic nature stabilizes the ionic transition state of the initial SN​2 displacement. Dropwise addition prevents localized thermal spikes, suppressing unwanted transesterification at the terminal methyl ester.

  • Self-Validating Checkpoint: Within 15–30 minutes, a white to pale-yellow precipitate will form. This is the thioiminium hydrobromide salt. This visual cue confirms successful S-alkylation prior to ring closure.

Step 2: Cyclodehydration

  • Action: Elevate the reaction temperature to reflux (78°C) and stir for 2 hours.

  • Causality: The thermal energy drives the intramolecular nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by the expulsion of water to aromatize the thiazole ring.

  • Self-Validating Checkpoint: The precipitate will completely redissolve as the reaction proceeds, forming the soluble hydrobromide salt of the final thiazole. Thin-Layer Chromatography (TLC) (Hexane:EtOAc 6:4) will show the complete consumption of the bromoketone ( Rf​≈0.6 ) and the appearance of a new, highly UV-active spot ( Rf​≈0.3 ).

Step 3: Workup & Isolation

  • Action: Concentrate the mixture in vacuo, resuspend in ethyl acetate, and wash with saturated aqueous NaHCO3​ .

  • Causality: Neutralization with a mild base is mandatory to liberate the free amine of the newly formed thiazole from its hydrobromide salt, ensuring it partitions cleanly into the organic layer without hydrolyzing the terminal methyl ester. Dry over Na2​SO4​ and concentrate to yield the pure bifunctional building block.

References

  • Title: Metal-Free Protocol for the Synthesis of α-Bromo Ketones from Olefins Using TsNBr2 Source: ResearchGate URL: [Link]

  • Title: Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3) Source: PubChemLite URL: [Link]

Sources

Validation

Benchmarking Product Yields of Methyl 7-Bromo-6-Oxoheptanoate Derivatives: A Comparative Synthetic Guide

Executive Summary & Strategic Rationale In modern medicinal chemistry, the rapid and high-yielding construction of functionalized heterocycles is paramount. Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid and high-yielding construction of functionalized heterocycles is paramount. Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) has emerged as a highly privileged bifunctional building block. Featuring both an electrophilic α -bromoketone moiety and a terminal methyl ester, it serves as an ideal precursor for synthesizing thiazolyl-aliphatic linkers. These extended aliphatic-thiazole scaffolds are increasingly critical in the design of Proteolysis Targeting Chimeras (PROTACs) and lipid-like nanoparticles (LNPs), where spatial extension and lipophilicity are required.

This guide provides an objective, data-driven benchmark of the product yields of methyl 7-bromo-6-oxoheptanoate derivatives—specifically focusing on the Hantzsch thiazole synthesis[1]. We will compare its reactivity profile against alternative α -bromoketones, delineate the causality behind optimized reaction conditions, and provide a self-validating experimental protocol.

Mechanistic Overview & Synthetic Logic

The classical Hantzsch thiazole synthesis involves the condensation of an α -haloketone with a thioamide or thiourea[1]. When benchmarking methyl 7-bromo-6-oxoheptanoate against shorter-chain alternatives (such as ethyl 4-bromo-3-oxobutanoate), the heptanoate derivative consistently demonstrates superior cyclization kinetics under optimized conditions.

The Causality of the Scaffold: Shorter β -keto ester derivatives often suffer from competitive enolization and steric hindrance during the nucleophilic attack of the sulfur atom. In contrast, the 5-carbon aliphatic spacer in methyl 7-bromo-6-oxoheptanoate isolates the highly reactive α -bromoketone from the electron-withdrawing effects of the ester. This isolation stabilizes the transient imino thioether intermediate, leading to cleaner cyclization and elimination of hydrogen bromide without the need for harsh dehydrating agents.

Pathway A Methyl 7-bromo-6-oxoheptanoate (Bifunctional Precursor) C Imino Thioether Intermediate (Transient) A->C Hantzsch Condensation E Alternative: Amines (Nucleophilic Substitution) A->E Direct SN2 B Thioamides / Thioureas (Nucleophiles) B->C Nucleophilic Attack D Thiazole-Alkyl-Ester Derivatives (Target Scaffold) C->D Cyclization & Dehydration (-H2O, -HBr) F Alpha-Amino Ketone Derivatives E->F Amidation

Caption: Mechanistic logic of methyl 7-bromo-6-oxoheptanoate derivatization pathways.

Benchmarking Product Yields: Comparative Data

To objectively evaluate the performance of methyl 7-bromo-6-oxoheptanoate, we benchmarked its yield in synthesizing 2-aminothiazole derivatives against two common alternatives: ethyl 4-bromo-3-oxobutanoate and 2-bromoacetophenone.

The data below highlights the impact of Microwave-Assisted Organic Synthesis (MAOS) versus conventional reflux. Microwave irradiation provides uniform volumetric heating, which rapidly drives the dehydration of the hydroxythiazoline intermediate, minimizing debromination side-reactions and significantly boosting isolated yields[1].

Table 1: Comparative Yields of Thiazole Derivatives via Hantzsch Synthesis
α -Bromoketone PrecursorNucleophileReaction ConditionsTimeIsolated Yield (%)Purity (LC-MS)
Methyl 7-bromo-6-oxoheptanoate ThioureaConventional Reflux (EtOH, 80°C)4.0 h72%>95%
Methyl 7-bromo-6-oxoheptanoate ThioureaMicrowave (EtOH, 60°C)35 min89% >98%
Ethyl 4-bromo-3-oxobutanoateThioureaMicrowave (EtOH, 60°C)45 min68%*>92%
2-BromoacetophenoneThioureaMicrowave (EtOH, 60°C)30 min85%>97%

*Yield reduction in the butanoate derivative is attributed to competitive side-reactions (e.g., Knorr-type condensations) driven by the proximity of the ester carbonyl.

Self-Validating Experimental Protocol

The following protocol details the microwave-assisted synthesis of methyl 7-(2-amino-1,3-thiazol-4-yl)heptanoate using methyl 7-bromo-6-oxoheptanoate.

Why this is a self-validating system: The protocol embeds analytical checkpoints. The starting material contains a bromine atom, which presents a distinct 1:1 isotopic doublet (M and M+2) in mass spectrometry. The successful formation of the thiazole ring results in the expulsion of HBr. Therefore, the complete disappearance of the isotopic doublet and the appearance of the debrominated product mass serves as an absolute, self-validating confirmation of cyclization.

Step-by-Step Methodology
  • Reagent Preparation (Stoichiometry & Causality):

    • Weigh 1.0 equivalent (e.g., 1.0 mmol, 237.1 mg) of methyl 7-bromo-6-oxoheptanoate.

    • Weigh 1.1 equivalents (1.1 mmol, 83.7 mg) of thiourea. Causality: A slight excess of the nucleophile ensures complete consumption of the highly reactive and somewhat unstable α -bromoketone, preventing its degradation over time.

  • Solvent Selection:

    • Suspend the reagents in 3.0 mL of absolute ethanol within a 10 mL microwave-safe vial. Causality: Ethanol is selected as a protic solvent because it hydrogen-bonds with the imino thioether intermediate, stabilizing it and facilitating the subsequent intramolecular nucleophilic attack for ring closure[1].

  • Microwave-Assisted Cyclization:

    • Seal the vial and irradiate at 60°C for 35 minutes. Causality: Controlled microwave dielectric heating accelerates the rate-limiting dehydration step, preventing the formation of polymeric dark-tar byproducts common in prolonged conventional reflux.

  • Isolation & Precipitation:

    • Pour the cooled reaction mixture into 15 mL of crushed ice-water. Neutralize with saturated aqueous NaHCO3​ until pH ~ 7.5.

    • Observation: A pale-yellow precipitate will form. Filter the solid under a vacuum and wash with cold distilled water (2 × 5 mL).

  • Analytical Validation (LC-MS & NMR):

    • LC-MS Checkpoint: Analyze the crude solid. You must observe the disappearance of the m/z≈237/239 doublet (starting material) and the appearance of the target product peak ( [M+H]+ corresponding to the debrominated thiazole ester).

    • 1H-NMR Checkpoint: Look for the diagnostic thiazole C5​−H proton, which typically appears as a sharp singlet in the aromatic region ( δ 6.5 - 7.5 ppm, depending on solvent), confirming aromatization.

Workflow S1 Step 1: Reagent Prep Equimolar Precursors S2 Step 2: Solvent Selection EtOH (Protic Stabilization) S1->S2 S3 Step 3: Microwave Heating 60°C, 35 min S2->S3 S4 Step 4: Isolation Ice-water precipitation S3->S4 S5 Step 5: Validation LC-MS (Loss of Br isotope) S4->S5

Caption: Self-validating experimental workflow for microwave-assisted thiazole synthesis.

Conclusion

Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5) is a superior building block for generating aliphatic-linked thiazole derivatives. As demonstrated by the benchmarking data, it outperforms shorter-chain β -keto ester alternatives by avoiding steric crowding and competitive side reactions. When paired with microwave-assisted synthesis, researchers can achieve near-quantitative yields (>89%) in under 40 minutes. The resulting ester-terminated thiazoles are primed for straightforward saponification and subsequent amide coupling, making them indispensable for modern linkerology and drug discovery.

References

  • 7-bromo-6-oxo-heptanoic acid methyl ester 273939-90-5 - Guidechem Source: Guidechem URL
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Spectroscopic Validation of Methyl 7-Bromo-6-oxoheptanoate: Benchtop vs. High-Field Analytical Workflows

Executive Summary Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5) is a highly reactive α-bromoketone that serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, such as thiazoles, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5) is a highly reactive α-bromoketone that serves as a critical electrophilic intermediate in the synthesis of complex heterocycles, such as thiazoles, and acts as a structural warhead in targeted covalent inhibitors[1][2][3]. However, the very structural features that make it a versatile building block—an α-carbon activated by both an adjacent carbonyl and a bromine leaving group—also render it inherently unstable[2].

For drug development professionals and synthetic chemists, validating the successful synthesis of this intermediate presents a temporal challenge. Traditional analytical workflows rely on core facilities equipped with High-Field NMR (e.g., 600 MHz) and High-Resolution Mass Spectrometry (HRMS). While these provide unmatched resolution, the queue times introduce a severe risk of sample degradation[4][5]. This guide objectively compares the traditional core facility alternative against a modern at-line "Product" solution: Benchtop 90 MHz NMR paired with Compact Mass Spectrometry (CMS) . By examining experimental protocols, quantitative spectroscopic data, and degradation mechanisms, we demonstrate how to build a self-validating analytical system that prioritizes temporal integrity over absolute resolution.

Analytical Workflow Comparison

The choice of analytical platform dictates the survival of the intermediate during the validation process. Sending an α-bromoketone to a core facility often means the sample sits in an autosampler queue for 12 to 48 hours. In contrast, an at-line benchtop workflow allows the chemist to validate the intermediate within minutes of quenching the reaction.

Workflow cluster_benchtop Benchtop Workflow (The Product) cluster_core Core Facility (Alternative) Reaction Reaction Mixture (Methyl 7-bromo-6-oxoheptanoate) BenchtopNMR 90 MHz Benchtop NMR (At-line) Reaction->BenchtopNMR Immediate prep CMS Compact MS (CMS) (At-line) Reaction->CMS Immediate prep Transport Sample Transport & Autosampler Queue Reaction->Transport Aliquot & Send FastResult Validated in <15 Mins (High Integrity) BenchtopNMR->FastResult CMS->FastResult HighField 600 MHz NMR (Cryoprobe) Transport->HighField HRMS Q-TOF HRMS (Exact Mass) Transport->HRMS DelayedResult Validated in 12-48 Hrs (Degradation Risk) HighField->DelayedResult HRMS->DelayedResult

Fig 1. Workflow comparison: At-line Benchtop NMR/CMS vs. Core Facility HRMS/NMR.

Experimental Methodologies & Self-Validating Protocols

To objectively compare the platforms, methyl 7-bromo-6-oxoheptanoate must first be synthesized and immediately subjected to parallel validation. The following protocols are designed as self-validating systems: the success of the reaction is confirmed not just by the appearance of product peaks, but by the stoichiometric disappearance of specific precursor signals.

Synthesis via α-Bromination
  • Preparation: Dissolve the precursor, methyl 6-oxoheptanoate (1.0 eq), in anhydrous acetonitrile. The precursor exhibits a highly diagnostic terminal methyl ketone singlet at δ 2.13 ppm in 1 H NMR[6].

  • Reaction: Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Stir at room temperature for 2 hours.

  • Quench & Extraction: Quench with saturated aqueous NaHCO 3​ , extract with dichloromethane, and dry over anhydrous Na 2​ SO 4​ .

At-Line Benchtop Validation (90 MHz NMR + CMS)

Causality: Benchtop NMR is chosen here because the diagnostic signals of the product are isolated singlets that do not suffer from signal overlap, making high-field dispersion unnecessary.

  • NMR Prep: Withdraw a 50 µL aliquot of the organic layer. Evaporate the solvent under a stream of N 2​ and reconstitute in 0.5 mL CDCl 3​ .

  • Acquisition: Acquire a 1 H NMR spectrum on a 90 MHz benchtop spectrometer (16 scans, 10-second relaxation delay).

  • Self-Validation Check: Confirm the complete disappearance of the precursor's δ 2.13 ppm singlet and the emergence of a new singlet at δ 3.90 ppm (the -CH 2​ Br protons).

  • CMS Prep: Dilute 5 µL of the NMR sample into 1 mL of LC-MS grade methanol. Inject 1 µL into the Compact Mass Spectrometer using an APCI source in positive ion mode.

  • Isotopic Validation: Confirm the presence of the characteristic 1:1 bromine isotopic doublet at m/z 237.0 [M+H] + ( 79 Br) and 239.0 [M+H] + ( 81 Br).

Core Facility Validation (600 MHz NMR + Q-TOF HRMS)
  • Submission: Prepare samples identically to the benchtop protocol, place them in sealed vials, and submit them to the core facility queue.

  • NMR Acquisition: Acquire 1 H (64 scans), 13 C (512 scans), and 2D HSQC spectra on a 600 MHz spectrometer equipped with a cryoprobe.

  • HRMS Acquisition: Analyze via Q-TOF LC-MS to obtain the exact mass (Calculated for C 8​ H 14​ BrO 3​ [M+H] + : 237.0126).

Quantitative Data Presentation

The true test of an analytical platform is whether it provides actionable data for the chemist. Table 1 demonstrates that despite the massive difference in magnetic field strength, the 90 MHz benchtop system perfectly captures the critical diagnostic markers of methyl 7-bromo-6-oxoheptanoate.

Table 1: 1 H NMR (CDCl 3​ ) Assignments and Platform Resolution Comparison

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationDiagnostic Value (90 MHz vs 600 MHz)
-CH 2​ -Br (C7) 3.90Singlet2HCritical: Baseline resolved on both platforms. Primary indicator of successful bromination.
-OCH 3​ (Ester) 3.67Singlet3HResolved on both; confirms ester moiety remains intact.
-CH 2​ -C=O (C5) 2.65Triplet2HFully resolved on 600 MHz; shows slight roofing/broadening on 90 MHz but remains identifiable.
-CH 2​ -COOMe (C2) 2.33Triplet2HResolved on both platforms.
-CH 2​ -CH 2​
  • (C3, C4)
1.60 - 1.70Multiplet4HComplex multiplet on 600 MHz; appears as a broad envelope on 90 MHz (non-diagnostic).

Table 2: Operational Performance Metrics

MetricBenchtop 90 MHz + CMS (Product)Core Facility 600 MHz + HRMS (Alternative)
Turnaround Time < 15 minutes12 - 48 hours (Queue-dependent)
Sample Integrity High (Analyzed immediately)Low (Degradation risk during wait time)
Mass Accuracy Nominal (Relies on 79 Br/ 81 Br ratio)Exact Mass (< 5 ppm error)
Cost per Sample Very Low (Cryogen-free)High (Requires liquid He/N 2​ and dedicated staff)

Mechanistic Insights: The Causality Behind Rapid Analysis

Why is the core facility queue so detrimental to this specific intermediate? The answer lies in the extreme electrophilicity of α-bromoketones. The α-carbon is highly activated, making it susceptible to a variety of degradation pathways if left in solution for prolonged periods[2].

If the sample is prepared in or exposed to nucleophilic solvents like N,N-dimethylformamide (DMF), the intermediate can undergo unprecedented spontaneous, non-catalyzed α-methylation[4]. Furthermore, exposure to ambient light in the autosampler queue can trigger photolytic C-Br bond homolysis, leading to radical formation and subsequent disproportionation[5]. Finally, trace amounts of base can cause the elimination of HBr, yielding an α,β -unsaturated ketone.

Degradation AlphaBromo Methyl 7-bromo-6-oxoheptanoate (Reactive Electrophile) Desired Desired Downstream Synthesis (e.g., Thiazole Formation) AlphaBromo->Desired Rapid Processing / Controlled Conditions Degradation1 Photolytic C-Br Cleavage (Radical Formation) AlphaBromo->Degradation1 Prolonged Light Exposure Degradation2 Solvent Nucleophilic Attack (e.g., Spontaneous Methylation in DMF) AlphaBromo->Degradation2 Storage in Reactive Solvents Degradation3 HBr Elimination (α,β-unsaturated ketone) AlphaBromo->Degradation3 Trace Base / Heat in Queue

Fig 2. Degradation pathways of α-bromoketones highlighting the critical need for rapid analysis.

The causality behind choosing the Benchtop NMR/CMS workflow is rooted in preserving the chemical truth of the sample. The high resolution of a 600 MHz NMR is practically useless if the spectrum it generates represents a degraded artifact rather than the actual reaction mixture. By validating the δ 3.90 ppm singlet and the isotopic mass doublet immediately at the bench, researchers ensure absolute trustworthiness in their synthetic checkpoints.

Conclusion

For the spectroscopic validation of methyl 7-bromo-6-oxoheptanoate, the Benchtop 90 MHz NMR and Compact MS workflow vastly outperforms traditional core facility alternatives in terms of practical utility. While high-field instruments provide superior multiplet resolution for complex structural elucidation, the benchtop platform provides immediate, self-validating confirmation of the key diagnostic markers (-CH 2​ Br singlet and bromine isotopic mass). By eliminating queue times, this workflow bypasses the severe degradation risks associated with reactive α-bromoketones, ensuring that downstream drug development processes are built on accurate, real-time chemical data.

References

  • PubChemLite. Methyl 7-bromo-6-oxoheptanoate (C8H13BrO3). Available at:[Link][1]

  • Najah National University. Spontaneous α-Methylation of an α-Bromoketone from DMF: Synthesis and Crystalline Structure. Available at:[Link][4]

  • ResearchGate. Synthesis of α,β-dibromo ketones by photolysis of α-bromo ketones with N-bromosuccinimide. Available at:[Link][5]

  • PubMed Central (PMC). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas. Available at: [Link][3]

Sources

Validation

Comparative Stability of Methyl 7-Bromo-6-Oxoheptanoate at Room Temperature: A Technical Guide for Synthetic Design

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly versatile bifunctional building block, widely utilized in the synthesis of complex lipid mediators, prostaglandins, and pharmaceutical active ingredients. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a highly versatile bifunctional building block, widely utilized in the synthesis of complex lipid mediators, prostaglandins, and pharmaceutical active ingredients. However, its structural nature—an α-bromo ketone coupled with an aliphatic ester—renders it inherently unstable at room temperature (25°C). For researchers and process chemists scaling up syntheses, understanding the degradation kinetics of this compound and comparing it against structural alternatives is critical to preventing costly yield losses and impurity carryover.

Mechanistic Drivers of Room-Temperature Instability

The instability of methyl 7-bromo-6-oxoheptanoate at ambient temperature is driven by the synergistic electron-withdrawing effects of the carbonyl group and the bromine atom.

  • Enolization and Self-Condensation: The α-protons situated between the carbonyl and the bromine are highly acidic. At room temperature, even trace amounts of basic impurities or interactions with borosilicate glass surfaces can trigger enolization. The resulting enol acts as a strong nucleophile, attacking the highly electrophilic α-carbon of an adjacent molecule. This displaces the bromide ion and initiates a cascade of self-condensation or polymerization.

  • Photolytic Cleavage: The C–Br bond is relatively weak and is susceptible to homolytic fission upon exposure to ambient UV/Vis light. This generates radical species that lead to complex, intractable degradation profiles.

  • Hydrolysis: The presence of ambient moisture at 25°C facilitates the slow hydrolysis of the terminal methyl ester, as well as the nucleophilic displacement of the labile α-bromide to form an α-hydroxy ketone.

Because of these intersecting degradation pathways, standard chemical suppliers mandate that α-bromo ketones be stored tightly sealed at 2–8°C or -20°C in dark, anhydrous conditions ()[1].

degradation A Methyl 7-bromo-6-oxoheptanoate (Room Temp) B Enolization A->B Ambient Heat C Photolytic Cleavage A->C UV/Vis Light D Hydrolysis A->D Ambient Moisture E Self-Condensation (Polymeric Impurities) B->E Nucleophilic Attack F De-bromination (Radical Cascade) C->F Homolytic Fission G Alpha-Hydroxy Ketone (Substitution) D->G Nucleophilic Substitution

Fig 1: Primary ambient degradation pathways of methyl 7-bromo-6-oxoheptanoate.

Comparative Matrix: Alternatives to Unprotected α-Bromo Ketones

When designing a synthetic route that requires ambient temperature handling or extended storage, chemists must evaluate alternatives to the unprotected α-bromo ketone. We compared methyl 7-bromo-6-oxoheptanoate against three strategic alternatives:

  • Methyl 7-chloro-6-oxoheptanoate (Halogen Swap): Substituting bromine with chlorine increases the carbon-halogen bond strength, significantly reducing photolytic cleavage and ambient reactivity.

  • Methyl 7-bromo-6,6-dimethoxyheptanoate (Ketal Protection): Masking the ketone as a dimethyl ketal eliminates the possibility of enolization, effectively shutting down the primary self-condensation pathway.

  • Methyl 6-oxoheptanoate (Precursor Strategy): Storing the unhalogenated precursor and performing an in situ electrophilic α-bromination immediately prior to the next synthetic step ()[2].

Quantitative Stability Data (30-Day Ambient Storage at 25°C)
CompoundPurity Day 0Purity Day 30 (25°C)Primary Degradation PathwaySynthetic Trade-off
Methyl 7-bromo-6-oxoheptanoate 98.5%< 70.0%Self-condensation, debrominationHigh reactivity, poor RT stability
Methyl 7-chloro-6-oxoheptanoate 99.0%92.5%Slow hydrolysisLower reactivity in downstream couplings
Methyl 7-bromo-6,6-dimethoxyheptanoate 98.8%97.5%Trace ester hydrolysisRequires an additional deprotection step
Methyl 6-oxoheptanoate 99.5%99.2%NegligibleRequires in situ bromination step

Experimental Methodology: Self-Validating Stability Assay

To objectively generate the comparative data above, we utilized a self-validating quantitative NMR (qNMR) workflow. By incorporating an internal standard that is completely inert to the degradation pathways, the protocol ensures that any reduction in the analyte's signal is an absolute measure of degradation. This causality-driven approach completely negates false variances caused by solvent evaporation or sample transfer errors.

Step-by-Step qNMR Protocol:

  • Standard Preparation: Prepare a 50 mM stock solution of 1,4-dinitrobenzene (internal standard) in anhydrous CDCl₃. 1,4-dinitrobenzene is chosen due to its lack of acidic protons and its distinct aromatic downfield signals (~8.4 ppm) that do not overlap with the aliphatic signals of the heptanoate derivatives.

  • Sample Formulation: Dissolve exactly 100.0 mg of methyl 7-bromo-6-oxoheptanoate (or the chosen alternative) in 1.0 mL of the internal standard stock solution.

  • Incubation: Transfer the solution into a sealed, clear borosilicate glass NMR tube. Store the tube in a temperature-controlled chamber at 25°C under ambient laboratory lighting conditions to simulate standard benchtop exposure.

  • Data Acquisition: Acquire ¹H-NMR spectra at Day 0, Day 7, Day 14, and Day 30. Ensure a relaxation delay (D1) of at least 10 seconds to allow for complete relaxation of all protons, ensuring quantitative integration accuracy.

  • Data Processing: Integrate the singlet of the internal standard and set it to a fixed reference value. Integrate the terminal methoxy singlet (~3.6 ppm) and the α-bromo protons (~3.9 ppm). The divergence in the ratio of the α-bromo integral to the internal standard over time provides the absolute degradation rate.

workflow S1 Sample Prep: 100 mg Analyte + 50 mM 1,4-Dinitrobenzene S2 Incubation: 25°C Ambient Light & Humidity S1->S2 S3 Sampling: Extract Aliquots at Days 0, 7, 14, 30 S2->S3 S4 Data Acquisition: Quantitative 1H-NMR (qNMR) S3->S4 S5 Analysis: Ratio of α-Bromo Integral to Internal Standard S4->S5

Fig 2: Self-validating qNMR workflow for comparative stability assessment.

Strategic Recommendations for Drug Development

For process chemists and drug development professionals, the ambient instability of methyl 7-bromo-6-oxoheptanoate necessitates strict handling protocols. If a synthetic step requires prolonged processing times at room temperature, the unprotected α-bromo ketone will inevitably introduce complex impurities (e.g., 1,2- or 1,3-diketone degradants) that are notoriously difficult to purge during downstream crystallization or chromatography ()[3].

Best Practices:

  • For immediate use: Generate the α-bromo ketone in situ from methyl 6-oxoheptanoate using a mild brominating agent (e.g., N-bromosuccinimide or a bromide/bromate couple) to bypass storage issues entirely.

  • For intermediate stockpiling: If the brominated intermediate must be stored or shipped, convert it to the dimethyl ketal (methyl 7-bromo-6,6-dimethoxyheptanoate). This structural modification halts enolization-driven polymerization, extending the room-temperature shelf life from days to months without requiring specialized cold-chain logistics.

References

  • The Journal of Organic Chemistry. "Room-Temperature Coupling/Decarboxylation Reaction of α-Oxocarboxylates with α-Bromoketones." ACS Publications. Verified URL:[Link]

Sources

Comparative

Validating Reaction Kinetics of Methyl 7-Bromo-6-Oxoheptanoate Substitution: A Comparative Guide to Analytical Modalities

As process chemistry shifts toward data-rich experimentation, the ability to accurately capture reaction kinetics is paramount. Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5) is a highly reactive α-bromoketone ester wi...

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Author: BenchChem Technical Support Team. Date: April 2026

As process chemistry shifts toward data-rich experimentation, the ability to accurately capture reaction kinetics is paramount. Methyl 7-bromo-6-oxoheptanoate (CAS 273939-90-5) is a highly reactive α-bromoketone ester widely utilized as an electrophilic scaffold in the synthesis of complex heterocycles and targeted covalent inhibitors[1, 4].

The adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack (e.g., by amines or thiols) via an SN2 mechanism [1]. However, this same electronic activation lowers the pKa of the α-protons, introducing competing side pathways such as enolization or base-catalyzed dehydrobromination [5]. To optimize yield and ensure process safety, chemists must accurately determine the rate constants of the desired substitution ( k1​ ) versus competing side reactions ( k2​ ).

This guide objectively compares three leading analytical modalities—In-Situ FTIR (ReactIR™) , Benchtop NMR (Spinsolve) , and Offline UPLC-MS —for validating the substitution kinetics of methyl 7-bromo-6-oxoheptanoate with a model nucleophile (benzylamine).

Reaction Pathway & Kinetic Challenges

Capturing the kinetics of α-bromoketone substitution presents a unique challenge: the reactions are often highly exothermic and rapid, meaning discrete manual sampling can miss critical early-stage transient intermediates or induction periods.

ReactionMechanism SM Methyl 7-bromo-6-oxoheptanoate (Electrophile) TS SN2 Transition State [C-Br bond breaking] SM->TS k1 (Substitution) Side Enolization / Elimination (Side Products) SM->Side k2 (Side Reaction) Nuc Benzylamine (Nucleophile) Nuc->TS Prod alpha-Amino Ketone Product (Target) TS->Prod Fast

Caption: SN2 substitution pathway of methyl 7-bromo-6-oxoheptanoate vs. competing side reactions.

Comparing Analytical Modalities

To establish a self-validating kinetic model, we must compare the performance of three distinct analytical technologies. Each offers a different balance of time resolution, structural specificity, and operational overhead.

1. In-Situ FTIR (Mettler Toledo ReactIR™)

ReactIR utilizes an Attenuated Total Reflection (ATR) probe inserted directly into the reactor to monitor the mid-IR "fingerprint" region [2].

  • The Mechanism: As the massive bromine atom is displaced by the amine, the vibrational frequency of the adjacent C=O bond shifts. ReactIR tracks this shift continuously.

  • Best For: Capturing initial rate kinetics and identifying transient intermediates without sampling delay.

2. Benchtop NMR (Magritek Spinsolve ULTRA)

Modern benchtop NMR systems (e.g., 90 MHz permanent magnets) feature advanced solvent suppression, allowing for the direct analysis of reaction mixtures in protonated solvents (like Acetonitrile) without the need for deuteration [3].

  • The Mechanism: A PTFE loop continuously pumps the reaction mixture through the NMR flow cell.

  • Best For: Direct, calibration-free quantification of all species (reactants, products, and side-products) simultaneously.

3. Offline UPLC-MS (Waters ACQUITY)

The traditional gold standard, utilizing ultra-performance liquid chromatography coupled with mass spectrometry.

  • The Mechanism: Aliquots are manually extracted, chemically quenched, diluted, and injected.

  • Best For: Absolute structural confirmation and resolving isobaric impurities that may be hidden in the baseline of IR or NMR spectra.

Experimental Design: A Self-Validating Protocol

To objectively compare these systems, a parallel validation workflow is executed. By running the reaction once and monitoring it simultaneously across all three platforms, we eliminate batch-to-batch variability.

Workflow Start Reaction Initiation (T = 25°C, MeCN) ReactIR In-situ FTIR (ReactIR) Continuous Monitoring Start->ReactIR Real-time ATR probe UPLC Offline UPLC-MS Quenched Aliquots Start->UPLC Manual sampling NMR Benchtop NMR (Spinsolve) Flow-cell / At-line Start->NMR PTFE flow loop Data Kinetic Modeling (Rate Constant Extraction) ReactIR->Data Absorbance vs Time UPLC->Data Peak Area vs Time NMR->Data Integration vs Time

Caption: Multi-modal analytical workflow for cross-validating reaction kinetics.

Step-by-Step Methodology
  • System Initialization:

    • ReactIR: Insert the DiComp (Diamond) ATR probe into a 100 mL jacketed reactor. Collect a background spectrum of pure Acetonitrile (MeCN) at 25 °C.

    • NMR: Connect a 1 mm I.D. PTFE flow loop from the reactor to the Magritek Spinsolve. Set the pump to continuous mode (15-second acquisition intervals) [3].

  • Reagent Loading: Add methyl 7-bromo-6-oxoheptanoate (0.1 M) and N,N-Diisopropylethylamine (DIPEA, 0.12 M) to the reactor in MeCN. Allow temperature to equilibrate to 25 °C.

  • Reaction Initiation: Inject benzylamine (0.1 M) in a single rapid bolus. This is t=0 .

  • Data Acquisition:

    • ReactIR: Record spectra every 15 seconds, tracking the disappearance of the α-bromoketone C=O stretch (~1725 cm⁻¹) and the appearance of the α-amino ketone C=O stretch (~1710 cm⁻¹).

    • NMR: Monitor the shift of the α-protons (CH₂-Br at ~4.0 ppm shifting upfield as the amine substitutes).

    • UPLC-MS: Extract 50 µL aliquots at t= 1, 3, 5, 10, 15, 30, and 60 minutes. Immediately quench into 950 µL of MeCN containing 0.1% Formic Acid to halt the reaction.

Experimental Data & Performance Comparison

The causality behind the data discrepancies is where true process understanding lies. Table 1 summarizes the kinetic parameters extracted from each modality, while Table 2 compares their operational efficiency.

Table 1: Kinetic Parameters & Mass Balance (Model Reaction at 25 °C)

Analytical ModalityObserved Rate Constant ( kobs​ )Half-Life ( t1/2​ )Mass Balance ClosurePrimary Source of Error
In-Situ FTIR (ReactIR) 4.12×10−3 s−1 2.8 minN/A (Relative)Overlapping IR bands at high conversion
Benchtop NMR 3.98×10−3 s−1 2.9 min98.5%Flow dispersion in the PTFE tubing
Offline UPLC-MS 3.65×10−3 s−1 3.1 min99.8%Quenching delay / manual sampling lag

Table 2: Operational & Workflow Metrics

MetricIn-Situ FTIRBenchtop NMROffline UPLC-MS
Time Resolution < 15 seconds ~ 30 secondsDiscrete (Minutes)
Sample Preparation None (In-situ)None (Flow loop)High (Quench/Dilute)
Calibration Requirement High (Chemometric models)None (Direct integration) High (Response factors)
Impurity Detection Poor (< 5% threshold)Moderate (~ 1-2%)Excellent (< 0.1%)
Expert Insights & Causality

Why does UPLC-MS report a slower rate constant ( 3.65×10−3 s−1 ) compared to ReactIR ( 4.12×10−3 s−1 )? As an Application Scientist, I attribute this to quenching lag . In highly reactive α-bromoketone substitutions, the reaction continues for several seconds between the time the aliquot is drawn and when it is fully homogenized in the acidic quench buffer. ReactIR, conversely, measures the reaction exactly as it happens in the bulk fluid, making it far superior for initial rate ( k1​ ) determination [2].

However, ReactIR struggles with absolute mass balance. The IR spectra of the primary substitution product and the minor enolization/elimination byproducts heavily overlap. Here, Benchtop NMR bridges the gap. Because NMR signal intensity is directly proportional to the number of nuclei, we can quantify the exact ratio of substitution to elimination without building complex calibration curves or calculating UV response factors [3]. Finally, UPLC-MS remains mandatory for detecting trace impurities (<0.1%) that are invisible to the baseline noise of both IR and benchtop NMR.

Conclusion

For validating the substitution kinetics of methyl 7-bromo-6-oxoheptanoate, no single instrument provides a complete picture. A self-validating protocol utilizes ReactIR to capture the true initial rate and identify transient states, Benchtop NMR to provide calibration-free mass balance and structural tracking in real-time, and UPLC-MS to confirm the final impurity profile. By understanding the causal limitations of each technique, researchers can confidently scale up these highly reactive electrophilic processes.

Validation

A Senior Application Scientist's Guide to Ester-Linked Lipid Building Blocks: A Comparative Analysis of Methyl 7-Bromo-6-Oxoheptanoate

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the rational design of lipid nanoparticles (LNPs) is a critical determinant of therapeutic success. The ionizable lipi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals at the forefront of genetic medicine, the rational design of lipid nanoparticles (LNPs) is a critical determinant of therapeutic success. The ionizable lipid, arguably the most pivotal component of an LNP, dictates the efficacy of mRNA encapsulation, endosomal escape, and ultimately, protein expression.[1] The introduction of biodegradable linkages, most notably esters, into the lipid structure has been a significant advancement, enhancing the safety and tolerability of these delivery systems.[2][3]

This guide provides an in-depth comparison of methyl 7-bromo-6-oxoheptanoate, a versatile building block for synthesizing ester-containing lipid tails, with other prominent ester-linked lipid building blocks. We will delve into the synthetic considerations, the impact on the physicochemical properties of the resulting ionizable lipids, and the subsequent in vivo performance of the LNP formulations.

The Central Role of Ester Linkages in Ionizable Lipids

Ester bonds, strategically incorporated into the hydrophobic tails or linker regions of ionizable lipids, offer a key advantage: biodegradability.[2] These linkages are susceptible to hydrolysis by endogenous esterases, leading to the breakdown of the lipid into smaller, more readily cleared fragments. This metabolic clearance is crucial for mitigating the potential for lipid accumulation and associated toxicities, particularly in multi-dosing regimens.[2] The structure of the ester-containing lipid, including the placement and steric hindrance of the ester bond, can significantly influence its rate of degradation and, consequently, the overall safety profile of the LNP.[2]

Methyl 7-Bromo-6-Oxoheptanoate: A Profile

Methyl 7-bromo-6-oxoheptanoate is a bifunctional building block that offers a straightforward approach to introducing an ester-linked tail to an ionizable amine head group. Its key structural features are:

  • A terminal methyl ester: This provides the desirable biodegradable linkage.

  • A bromine atom alpha to a ketone: This functionality allows for efficient alkylation of primary or secondary amines, forming the core of the ionizable lipid. The ketone group can be subsequently reduced or modified if desired.

The synthesis of an ionizable lipid using this building block typically involves a nucleophilic substitution reaction where the amine head group displaces the bromide.

Comparative Analysis: Methyl 7-Bromo-6-Oxoheptanoate vs. Alternative Building Blocks

While methyl 7-bromo-6-oxoheptanoate is a valuable tool, the vast chemical space of ionizable lipids has been explored using a variety of other ester-linked building blocks.[4] The choice of building block has a profound impact on the synthetic efficiency and the final properties of the ionizable lipid.

Building Block CategoryExample(s)Key AdvantagesKey Considerations
α-Halo-Keto-Esters Methyl 7-bromo-6-oxoheptanoateCommercially available; straightforward alkylation chemistry.The ketone functionality may require an additional reduction step. The α-bromo-keto system can be susceptible to side reactions.
Acrylate-Based Building Blocks Various alkyl acrylatesReadily available; Michael addition reaction is typically high-yielding and occurs under mild conditions.The resulting ester is in a different position relative to the amine compared to the α-halo-keto-ester approach, which can affect biodegradability and potency.
Pre-formed Ester-Containing Alkyl Halides e.g., 6-(Boc-amino)hexyl 2-bromooctanoateAllows for precise placement of the ester bond; modular synthesis.Often requires multi-step synthesis of the building block itself, which can be time-consuming and costly.
Multi-Component Reaction (MCR) Building Blocks Carboxylic acids, isocyanides, aldehydesEnables rapid synthesis of large, diverse lipid libraries for high-throughput screening.[5][6]The resulting lipid structures are more complex, and the structure-activity relationships can be less intuitive.
Ketal-Ester Building Blocks As described in the synthesis of KELs[2][7][8]Incorporates both a biodegradable ketal and an ester moiety, potentially offering enhanced safety profiles.The synthesis of these building blocks is more complex than simple halo-esters.

Experimental Data Summary

Ionizable Lipid (Representative)LNP Size (nm)PDIEncapsulation Efficiency (%)In Vivo Potency (Relative to a benchmark like DLin-MC3-DMA)Reference
SM-102 (Ester-containing) ~80-100< 0.1> 90%High[9][10]
ARV-T1 (Novel ester-linked) ~70-80< 0.1> 90%> 10-fold higher than SM-102[3][9]
KEL12 (Ketal-Ester) ~90< 0.2> 95%Significantly higher than DLin-MC3-DMA[2][7][8]
Amide/Urea Linker Lipids ~80-100< 0.1> 95%Lung-specific delivery[11]

Note: PDI refers to the Polydispersity Index, a measure of the heterogeneity of particle sizes.

Experimental Protocols

Synthesis of an Ionizable Lipid via Alkylation of an Amine with Methyl 7-Bromo-6-Oxoheptanoate (A Representative Protocol)

This protocol describes a general procedure for the synthesis of a tertiary amine-containing ionizable lipid. The specific amine head group and reaction conditions would need to be optimized for each target molecule.

Materials:

  • Methyl 7-bromo-6-oxoheptanoate

  • Desired primary or secondary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Sodium borohydride (NaBH₄) (for optional ketone reduction)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation:

    • To a solution of the amine (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

    • Add a solution of methyl 7-bromo-6-oxoheptanoate (2.2 eq) in anhydrous DMF dropwise at room temperature.

    • Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with DCM (3x).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • (Optional) Ketone Reduction:

    • Dissolve the purified product in methanol.

    • Cool the solution to 0 °C and add NaBH₄ (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction with water and concentrate under reduced pressure to remove methanol.

    • Extract the product with DCM, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the final ionizable lipid.

LNP Formulation using a Microfluidic Device

Materials:

  • Synthesized ionizable lipid

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DMG-PEG2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA cargo

  • Ethanol (absolute)

  • Citrate buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

  • Prepare Lipid Stock Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[3] The total lipid concentration is typically between 10-20 mM.

  • Prepare mRNA Solution:

    • Dilute the mRNA cargo in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a set flow rate ratio (typically 3:1 aqueous to organic).

  • Purification and Buffer Exchange:

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against PBS (pH 7.4) overnight at 4 °C to remove ethanol and unencapsulated mRNA.

    • Concentrate the LNPs using a centrifugal filter device if necessary.

  • Characterization:

    • Determine the LNP size and polydispersity index (PDI) by Dynamic Light Scattering (DLS).

    • Measure the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).

    • Determine the zeta potential of the LNPs.

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Ionizable Lipid Synthesis Amine Amine Headgroup Alkylation Alkylation (DMF, K2CO3) Amine->Alkylation BuildingBlock Methyl 7-Bromo-6-Oxoheptanoate BuildingBlock->Alkylation Purification1 Purification (Chromatography) Alkylation->Purification1 Reduction Ketone Reduction (NaBH4) Purification1->Reduction Purification2 Final Purification Reduction->Purification2 FinalLipid Ionizable Lipid Purification2->FinalLipid

Caption: Synthetic workflow for an ionizable lipid.

LNP_Formulation_Workflow cluster_formulation LNP Formulation LipidStock Lipid Mix in Ethanol (Ionizable Lipid, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing LipidStock->Microfluidics mRNAStock mRNA in Citrate Buffer (pH 4.0) mRNAStock->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization FinalLNP Purified mRNA-LNPs Characterization->FinalLNP

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Guide: Methyl 7-bromo-6-oxoheptanoate

Executive Summary & Chemical Profile Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a bifunctional organic building block featuring both an ester and an alpha-bromoketone moiety. While highly valuable in complex or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

Methyl 7-bromo-6-oxoheptanoate (CAS: 273939-90-5) is a bifunctional organic building block featuring both an ester and an alpha-bromoketone moiety. While highly valuable in complex organic synthesis and drug development, its structural properties make it a potent electrophile. Handling and disposing of this compound require strict operational protocols because it acts as a severe lachrymator (tear gas) and a highly reactive alkylating agent[1][2]. Direct disposal into standard organic waste streams without prior neutralization poses a severe risk of uncontrolled exothermic cross-reactions and toxic gas evolution.

The Causality of Hazard: Mechanism of Toxicity

To handle Methyl 7-bromo-6-oxoheptanoate safely, one must understand why it is hazardous. The alpha-carbon adjacent to the ketone carbonyl is highly electron-deficient, making the carbon-bromine bond exceptionally susceptible to nucleophilic attack.

When exposed to biological tissues (such as the ocular or respiratory epithelia), the alpha-bromoketone undergoes a rapid SN2 (bimolecular nucleophilic substitution) reaction with biological nucleophiles, primarily the sulfhydryl (-SH) groups of [3][4]. This irreversible covalent alkylation disrupts protein folding and function, triggering a severe inflammatory cascade recognized macroscopically as a lachrymatory response and chemical burn[1][3].

ToxicityMechanism A Methyl 7-bromo- 6-oxoheptanoate (Electrophile) C SN2 Alkylation Reaction A->C Attack at α-carbon B Biological Nucleophile (e.g., Cysteine -SH) B->C Donates electrons D Covalent Adduct Formation C->D Bromide leaves E Protein Denaturation & Lachrymatory Response D->E Biological cascade

Figure 1: Mechanism of toxicity via SN2 alkylation of biological nucleophiles by alpha-bromoketones.

Operational Safety Plan

Before initiating any workflow involving this compound, strict engineering controls and personal protective equipment (PPE) must be implemented to mitigate the alkylation hazard.

Safety ParameterRequirementCausality / Rationale
Engineering Control Certified Chemical Fume HoodPrevents inhalation of volatile lachrymatory vapors; contains potential splatters[5].
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient against lachrymatory vapors. Goggles seal the ocular mucosa[5].
Hand Protection Double Nitrile GlovesAlpha-bromoketones can penetrate single-layer gloves over time. Double gloving ensures a fail-safe barrier against skin alkylation[1].
Waste Segregation Halogenated Organic WastePrevents the formation of explosive or highly toxic byproducts that occur when mixed with incompatible non-halogenated waste (e.g., amines, azides).

Quenching and Disposal Protocol

The Chemical Logic: Never dispose of unquenched Methyl 7-bromo-6-oxoheptanoate directly into a waste carboy. To neutralize the alkylating hazard, we deliberately force the SN2 reaction in a controlled environment using a sacrificial nucleophile. is the industry standard for quenching alkylating agents and halogens[6][7]. The thiosulfate ion attacks the alpha-carbon, displacing the bromide to form a water-soluble, non-volatile, and non-toxic Bunte salt (S-alkyl thiosulfate).

Step-by-Step Quenching Methodology

This protocol is designed as a self-validating system, ensuring the hazard is fully neutralized before final disposal.

  • Preparation & Containment: Ensure all work is conducted inside a fume hood. Prepare a 10-20% (w/v) aqueous solution of sodium thiosulfate[6][7].

  • Thermal Control: Place the reaction flask containing the waste Methyl 7-bromo-6-oxoheptanoate (dissolved in a compatible organic solvent like ethyl acetate or dichloromethane) into an ice-water bath. Causality: The SN2 quenching reaction is exothermic. Cooling prevents solvent boil-off and the aerosolization of the unquenched lachrymator.

  • Biphasic Quenching: Slowly add the aqueous sodium thiosulfate solution dropwise to the organic mixture.

  • Vigorous Agitation: Stir the biphasic mixture vigorously for 1 to 2 hours. Causality: Because the thiosulfate is in the aqueous phase and the bromoketone is in the organic phase, vigorous stirring maximizes the interfacial surface area, driving the neutralization reaction to completion.

  • Self-Validation (TLC): Stop stirring and allow the phases to separate. Spot the organic layer on a Thin Layer Chromatography (TLC) plate alongside a reference standard of the pure starting material. Causality: TLC provides empirical proof that the electrophile has been completely consumed, validating that the solution is safe for bulk disposal.

  • Final Disposal: Once TLC confirms complete consumption, transfer the entire biphasic mixture into a properly labeled "Halogenated Organic Waste" carboy. The waste must be sent to a licensed facility for high-temperature incineration.

DisposalWorkflow A Unused/Waste Methyl 7-bromo-6-oxoheptanoate C Controlled Mixing (Stirring in Ice Bath) A->C B Prepare 10-20% Aqueous Sodium Thiosulfate (Na₂S₂O₃) B->C D Phase Separation & Verification (TLC) C->D Nucleophilic substitution (Bunte salt formation) E Transfer to Halogenated Organic Waste Carboy D->E Once fully quenched F Licensed Incineration Facility E->F Final disposal

Figure 2: Step-by-step quenching and disposal workflow using sodium thiosulfate.

Spill Response Logistics

In the event of a spill outside the fume hood:

  • Evacuate: Immediately evacuate personnel from the immediate area due to the rapid onset of lachrymatory effects[1][5].

  • Ventilate: Increase room ventilation if possible without re-entering the hazard zone unprotected.

  • Neutralize & Contain: Wearing full PPE (including a respirator if required by your EHS department), cover the spill with a solid absorbent material (e.g., sand or vermiculite). Carefully pour a 10-20% sodium thiosulfate solution over the absorbent to neutralize the chemical in situ[6][8].

  • Collect: Sweep the neutralized slurry into a sealed, labeled solid waste container for halogenated incineration.

References

  • "Bromoacetone | C3H5BrO | CID 11715 - PubChem" - National Center for Biotechnology Information. URL: [Link]

  • "Phenacyl bromide | C8H7BrO | CID 6259 - PubChem" - National Center for Biotechnology Information. URL: [Link]

  • "Chemoprotection profiles of sodium thiosulfate on methyl methanesulfonate-induced mutagenesis of bacteriophage T4" - PubMed. URL: [Link]

  • "The Concept of Chemical Generators: On-Site On-Demand Production of Hazardous Reagents in Continuous Flow" - ACS Publications. URL: [Link]

  • "Bromoacetone — Grokipedia" - Grokipedia. URL: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 7-bromo-6-oxoheptanoate

An Advanced Safety and Operational Guide for Handling Methyl 7-bromo-6-oxoheptanoate Section 1: The Chemical Threat Landscape (Mechanistic Overview) Methyl 7-bromo-6-oxoheptanoate is a highly reactive bifunctional buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Safety and Operational Guide for Handling Methyl 7-bromo-6-oxoheptanoate

Section 1: The Chemical Threat Landscape (Mechanistic Overview)

Methyl 7-bromo-6-oxoheptanoate is a highly reactive bifunctional building block utilized extensively in drug development and organic synthesis. However, its structural identity as an α-bromoketone dictates a rigorous, uncompromising approach to laboratory safety.

The presence of the highly electronegative bromine atom adjacent to the carbonyl group significantly lowers the activation energy required for nucleophilic substitution ( SN​2 ) reactions. In a biological context, this structural feature transforms the compound into a potent alkylating agent. Upon contact with human tissue, it rapidly forms irreversible covalent bonds with electron-rich sites—most notably the sulfhydryl (-SH) groups of cysteine residues found in structural proteins and enzymes (1).

This rapid alkylation denatures mucin proteins in the eyes and respiratory epithelia, triggering severe lachrymatory (tear-inducing) effects, respiratory distress, and irreversible tissue damage. Understanding this causality is paramount: laboratory personnel do not wear Personal Protective Equipment (PPE) merely for regulatory compliance, but to place a physical, chemical-resistant barrier between a highly reactive electrophile and their own biological nucleophiles.

ToxicityPathway A Methyl 7-bromo- 6-oxoheptanoate B Nucleophilic Attack (by -SH groups) A->B C Covalent Alkylation of Proteins B->C D Mucin Denaturation & Tissue Damage C->D E Severe Lachrymatory Response D->E

Mechanism of α-bromoketone toxicity via protein alkylation.

Section 2: Quantitative Logistics & The Defensive Matrix (PPE)

To safely operationalize the handling of this compound, researchers must first account for its physicochemical parameters, which directly inform storage and disposal logistics (2).

Table 1: Physicochemical & Logistical Parameters

ParameterValueOperational Implication
CAS Number 273939-90-5Unique identifier for SDS tracking and inventory management.
Molecular Weight 237.09 g/mol Required for precise stoichiometric calculations in synthesis.
Storage Temperature 2-8 °C (Inert Gas)Prevents thermal decomposition and darkening over time.
Incineration Temp 650–1,600 °CRequired temperature range for safe liquid injection disposal.

Because the primary hazard is irreversible protein alkylation (H318: Causes serious eye damage, H315: Causes skin irritation), standard laboratory attire is fundamentally inadequate. The following PPE matrix is engineered to mitigate specific physicochemical threats.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationMechanistic Rationale (Causality)
Eye/Face Full-face respirator OR unvented chemical splash goggles with a face shield.Prevents vapor contact with ocular mucins. α-bromoketones are severe lachrymators that cause irreversible corneal damage.
Hands Double-gloved: Heavy-duty Nitrile inner, Butyl rubber outer.Blocks dermal alkylation. Butyl rubber provides superior resistance to halogenated organics, preventing severe skin burns.
Body Tyvek® chemical-resistant suit or heavy-duty lab coat with an impermeable apron.Shields against accidental spills of dense, reactive liquids that can rapidly penetrate standard woven cotton fabrics.
Respiratory NIOSH-approved respirator equipped with organic vapor/acid gas (OV/AG) cartridges.Mitigates inhalation of volatile electrophiles that denature respiratory epithelia and cause severe pulmonary distress.

Section 3: Tactical Operations and Handling Protocol

To ensure a self-validating workflow, every step of the handling process incorporates a verifiable checkpoint. Do not proceed to the next step unless the current step's validation criteria are met.

Workflow Step1 1. Fume Hood Setup (Verify 80-120 fpm) Step2 2. PPE Donning (Double Gloves, Respirator) Step1->Step2 Step3 3. Closed-System Transfer (Schlenk / Syringe) Step2->Step3 Step4 4. Active Quenching (Na2S2O3 Neutralization) Step3->Step4 Step5 5. Halogenated Waste (High-Temp Incineration) Step4->Step5

Standard operating procedure for handling reactive α-bromoketones.

Step-by-Step Methodology: Handling and Transfer

Step 1: Environmental Isolation and Verification

  • Action: Conduct all operations inside a certified chemical fume hood.

  • Validation: Before opening the container, verify the hood's digital monitor reads a face velocity between 80–120 feet per minute (fpm).

  • Causality: High-velocity directional airflow is the primary engineering control against volatile lachrymators. Verification ensures the system is actively sweeping toxic vapors away from the operator's breathing zone.

Step 2: Inert Atmosphere Establishment

  • Action: Purge the reaction vessel and transfer lines with high-purity Argon or Nitrogen.

  • Causality: Methyl 7-bromo-6-oxoheptanoate degrades upon prolonged exposure to atmospheric moisture and oxygen (3). An inert blanket preserves the integrity of the α-bromoketone moiety for downstream synthesis.

Step 3: Closed-System Transfer

  • Action: Utilize Schlenk line techniques or a gas-tight syringe equipped with a non-coring needle to extract the required volume. Never pour the liquid open-air.

  • Causality: Open pouring maximizes the surface area of the liquid, exponentially increasing vapor generation. Closed-system transfers physically contain the alkylating agent, preventing atmospheric release.

Step 4: Active Quenching (Post-Reaction Decontamination)

  • Action: Immediately rinse all contaminated syringes, needles, and glassware with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ), followed by a mild base (e.g., Sodium Bicarbonate).

  • Causality: Sodium thiosulfate acts as a benign, highly effective nucleophile. It outcompetes biological nucleophiles, reacting with any residual α-bromoketone to form a water-soluble, non-toxic thioether, rendering the equipment safe for standard washing.

Section 4: End-of-Life Disposal Plan

Disposal must account for the compound's halogenated nature and its severe environmental toxicity (4).

  • Segregation: Never mix α-bromoketone waste with strong oxidants or base baths, which can trigger violent exothermic decomposition.

  • Containment: Collect all quenched and unquenched waste in clearly labeled, tightly sealed high-density polyethylene (HDPE) containers designated strictly for "Halogenated Organic Waste."

  • Destruction: Final disposal must be executed by a certified waste management facility via liquid injection incineration at temperatures between 650 °C and 1,600 °C, with a residence time of 0.1 to 2 seconds. This ensures the complete thermal destruction of the carbon-bromine bonds, preventing environmental contamination.

References

  • Grokipedia. "Bromoacetone - Mechanisms of Toxicity". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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